Usp28-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H18Cl2N2O3S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-chloro-N-[4-chloro-3-(2,3-dihydro-1H-isoindol-5-yl)phenyl]-4-methylsulfonylbenzamide |
InChI |
InChI=1S/C22H18Cl2N2O3S/c1-30(28,29)17-5-6-18(21(24)10-17)22(27)26-16-4-7-20(23)19(9-16)13-2-3-14-11-25-12-15(14)8-13/h2-10,25H,11-12H2,1H3,(H,26,27) |
InChI Key |
FZNJOQKABIINMG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC4=C(CNC4)C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Usp28-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-Specific Protease 28 (USP28) has emerged as a critical regulator in oncology, primarily through its role in stabilizing a host of oncoproteins and counteracting tumor suppressor pathways. As a deubiquitinating enzyme (DUB), USP28 removes ubiquitin chains from its substrates, rescuing them from proteasomal degradation. Its overexpression is correlated with the progression of numerous cancers, including colorectal, breast, and lung carcinomas, making it a compelling target for therapeutic intervention. Usp28-IN-4 is a potent and selective small-molecule inhibitor of USP28. This document provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental basis for its characterization.
Core Mechanism of Action
The fundamental mechanism of this compound is the direct inhibition of the catalytic activity of the USP28 enzyme. By binding to USP28, the inhibitor prevents the deubiquitination of its target substrates. This leads to an accumulation of polyubiquitinated substrate proteins, which are subsequently recognized and degraded by the 26S proteasome.[1] A primary and well-documented consequence of USP28 inhibition is the destabilization and degradation of the master transcription factor and oncoprotein, c-Myc.[2][3] This action disrupts the oncogenic signaling pathways driven by c-Myc, leading to reduced cancer cell proliferation and survival.[1]
The USP28-c-Myc Axis
USP28 plays a pivotal role in maintaining high levels of c-Myc protein in cancer cells.[4] It directly counteracts the activity of the F-box and WD repeat domain-containing 7 (FBW7) E3 ubiquitin ligase, which targets c-Myc for degradation.[4][5] this compound disrupts this stabilization, promoting the degradation of c-Myc.[2][6] This is particularly significant in tumors where a positive feedback loop exists: c-Myc can drive the transcription of the USP28 gene, and the resulting USP28 protein in turn stabilizes c-Myc protein, creating a cycle that perpetuates oncogenic signaling.[6][7]
Figure 1: The USP28-c-Myc signaling axis and the inhibitory action of this compound.
Broader Substrate Profile of USP28
Beyond c-Myc, USP28 stabilizes a range of other proteins implicated in cancer and other cellular processes. Inhibition by this compound is therefore expected to impact these pathways as well.
-
DNA Damage Response: USP28 is recruited to sites of DNA damage and stabilizes key checkpoint mediators like 53BP1, Chk2, and Claspin, thereby regulating the cellular response to genotoxic stress.[8]
-
Wnt Signaling: In hepatic carcinoma, USP28 stabilizes the transcription factor TCF7L2, a crucial component of the Wnt/β-catenin signaling pathway.[9]
-
Notch Signaling: USP28 deubiquitinates and stabilizes the active form of Notch1 (NICD1), a pathway frequently dysregulated in cancer.[7]
-
LSD1-Mediated Epigenetics: USP28 stabilizes the histone demethylase LSD1, conferring stem-cell-like traits in breast cancer.[10]
-
Metabolic Regulation: USP28 has been shown to modulate the SREBP1 and SREBP2-mediated lipid synthesis pathways, linking it to tumor metabolism.[11][12]
Figure 2: Key substrates of USP28 and their associated oncogenic pathways.
Quantitative Data
This compound demonstrates high potency for its target enzyme and selectivity against other deubiquitinases.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (μM) | Source |
|---|---|---|
| USP28 | 0.04 | MedchemExpress[10] |
| USP2 | High Selectivity | MedchemExpress[10] |
| USP7 | High Selectivity | MedchemExpress[10] |
| USP8 | High Selectivity | MedchemExpress[10] |
| USP9x | High Selectivity | MedchemExpress[10] |
| UCHL3 | High Selectivity | MedchemExpress[10] |
| UCHL5 | High Selectivity | MedchemExpress[10] |
Note: "High Selectivity" indicates that minimal inhibition was observed, though specific IC50 values are not provided in the source.
Table 2: Cellular Activity of this compound
| Assay | Cell Line(s) | Concentration(s) | Duration | Observed Effect | Source |
|---|---|---|---|---|---|
| c-Myc Degradation | HCT116, Ls174T | 20-80 μM | 24 h | Dose-dependent downregulation of c-Myc protein levels. | MedchemExpress[6][10] |
| Colony Formation | HCT116 | 15 μM | 3 days | Inhibition of colony formation. | MedchemExpress[6] |
| Colony Formation | Ls174T | 12.5 μM | 3 days | Inhibition of colony formation. | MedchemExpress[6] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Western Blot for c-Myc Downregulation
This protocol is designed to assess the effect of this compound on the protein levels of its substrate, c-Myc.
-
Cell Culture and Treatment:
-
Culture human colorectal cancer cells (e.g., HCT116 or Ls174T) in appropriate media (e.g., McCoy's 5a Medium with 10% FBS) to 70-80% confluency.[13]
-
Treat cells with varying concentrations of this compound (e.g., 0, 20, 30, 50, 60, 80 μM) dissolved in a suitable solvent (e.g., DMSO).[10] Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize samples to equal protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Separate protein lysates (20-40 μg per lane) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin, GAPDH, or Vinculin) to ensure equal loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Ubiquitination Assay
This assay determines if the this compound-induced degradation of a substrate is mediated by the ubiquitin-proteasome system.
-
Cell Transfection and Treatment:
-
Seed HEK293T cells and co-transfect with plasmids encoding HA-tagged Ubiquitin and a tagged version of the substrate (e.g., Myc-c-Myc).
-
After 24 hours, treat the cells with this compound at a desired concentration. Include a vehicle control.
-
Four to six hours prior to harvesting, add a proteasome inhibitor (e.g., 10 μM MG132) to all wells to allow for the accumulation of ubiquitinated proteins.[2]
-
-
Immunoprecipitation:
-
Lyse cells in a denaturing lysis buffer (containing 1% SDS) to disrupt protein-protein interactions, then boil and dilute with a non-denaturing buffer.
-
Immunoprecipitate the tagged substrate protein (e.g., using anti-Myc agarose beads) overnight at 4°C.[2]
-
-
Western Blot Analysis:
-
Wash the beads extensively with wash buffer.
-
Elute the protein and prepare samples for SDS-PAGE.
-
Perform Western blotting as described above.
-
Probe one membrane with an anti-HA antibody to detect the polyubiquitin chains. A smear of high-molecular-weight bands indicates ubiquitination.
-
Probe a second membrane with an anti-Myc antibody to confirm the immunoprecipitation of the substrate.
-
An increase in the HA signal in this compound treated cells compared to control indicates that inhibition of USP28 enhances substrate ubiquitination.
-
Figure 3: General workflow for an in vivo ubiquitination assay.
Colony Formation (Clonogenic) Assay
This long-term assay assesses the effect of this compound on the ability of single cells to proliferate and form colonies.
-
Cell Seeding:
-
Harvest and count cells (e.g., HCT116) that are in the logarithmic growth phase.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.[9]
-
-
Treatment:
-
Allow cells to attach for 24 hours.
-
Replace the medium with fresh medium containing this compound at specified concentrations (e.g., 15 μM for HCT116) or a vehicle control.[6]
-
-
Incubation:
-
Staining and Quantification:
-
When colonies are visible to the naked eye, wash the wells with PBS.
-
Fix the colonies with a methanol/acetic acid solution or 4% paraformaldehyde.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.[9]
-
Gently wash away the excess stain with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction relative to the vehicle-treated control.
-
Conclusion
This compound is a potent and selective inhibitor of USP28 that functions by preventing the deubiquitination and promoting the proteasomal degradation of key oncoproteins, most notably c-Myc. Its mechanism of action disrupts fundamental cancer-driving pathways related to cell proliferation, metabolism, and DNA damage response. The quantitative data from in vitro and cellular assays confirm its efficacy and provide a strong rationale for its use as a chemical probe to study USP28 biology and as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined herein provide a framework for the continued investigation and validation of USP28 inhibitors in preclinical research.
References
- 1. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Deubiquitinase USP28 Stabilizes LSD1 and Confers Stem-cell-like Traits to Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. USP28 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encodeproject.org [encodeproject.org]
A Technical Guide to USP28-IN-4: Function and Therapeutic Potential in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ubiquitin-Proteasome System (UPS) is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs), which reverse the process of ubiquitination, have emerged as promising therapeutic targets. One such DUB, Ubiquitin-Specific Protease 28 (USP28), functions as a key oncogenic factor by stabilizing a host of proteins essential for tumor growth and survival, most notably the transcription factor c-MYC.[1][2] USP28-IN-4 is a potent and selective small-molecule inhibitor of USP28.[3][4] This document provides a comprehensive technical overview of the function of this compound in cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways it modulates. By inhibiting USP28, this compound promotes the degradation of critical oncoproteins, leading to reduced cancer cell proliferation, colony formation, and survival, highlighting its potential as a targeted cancer therapeutic.[3][5]
Introduction: The Role of USP28 in Cancer
The stability of numerous oncoproteins is governed by a delicate balance between E3 ubiquitin ligases, which tag proteins for degradation, and deubiquitinases (DUBs), which remove these tags.[2][5] The F-box protein Fbw7, a component of the SCF E3 ligase complex, is a well-established tumor suppressor that targets several oncoproteins for degradation, including c-MYC, c-JUN, NOTCH1, and Cyclin E.[6][7]
USP28 directly counteracts the tumor-suppressive function of Fbw7.[6][8] It deubiquitinates and stabilizes the very same substrates targeted by Fbw7, thereby promoting their accumulation.[6][7] High expression levels of USP28 are found in various malignancies, including colon, breast, and lung carcinomas, where it is essential for tumor cell proliferation.[1][5][9] The genetic deletion of USP28 in cancer models has been shown to reduce tumor burden and increase survival, validating it as a compelling target for cancer therapy.[9][10] Furthermore, USP28 creates a positive feedback loop with c-MYC, where c-MYC promotes USP28 expression, which in turn stabilizes c-MYC protein.[10][11]
This compound: Mechanism of Action
This compound is a small-molecule inhibitor that directly targets the enzymatic activity of USP28.[3][4] By binding to and inhibiting USP28, it prevents the removal of ubiquitin chains from oncogenic substrates like c-MYC.[3][5] This leads to an accumulation of poly-ubiquitinated substrates, which are then recognized and degraded by the 26S proteasome.[2] The ultimate consequence of USP28 inhibition by this compound is the targeted depletion of key cancer-driving proteins, resulting in anti-proliferative and cytotoxic effects in cancer cells.[3]
Core Signaling Pathway: The USP28/Fbw7 Axis
The primary mechanism of USP28 in cancer cells revolves around its direct antagonism of the Fbw7 E3 ligase. Both enzymes recognize the same substrates, creating a dynamic equilibrium that determines the protein's stability. This compound disrupts this balance in favor of degradation.
Quantitative Data Summary
The efficacy of this compound and other USP28 inhibitors has been quantified across various assays. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 Value | Assay Type | Reference |
|---|---|---|---|---|
| This compound | USP28 | 0.04 µM | Biochemical Assay | [3][4] |
| Vismodegib | USP28 | 4.41 ± 1.08 μM | Ub-AMC Hydrolysis | [12] |
| AZ1 | USP28/USP25 | - | Dual Inhibitor |[13] |
Table 2: Cellular Activity of USP28 Inhibitors
| Compound | Cell Line(s) | Concentration | Effect | Reference |
|---|---|---|---|---|
| This compound | HCT116 | 15 µM | Inhibition of colony formation | [3] |
| This compound | Ls174T | 12.5 µM | Inhibition of colony formation | [3] |
| This compound | Colorectal Cancer Cells | 20-80 µM | Downregulation of c-MYC levels | [3] |
| AZ1 | HCC1806 (TNBC) | 10-20 µM | Reduced cell viability, apoptosis | [14] |
| AZ1 | MDA-MB-231, HCC1937 | 10-30 µM | Reduced cell viability |[14] |
Experimental Protocols & Workflows
The following are generalized protocols for key experiments used to characterize the function of this compound and other USP28 inhibitors.
Western Blotting for Oncoprotein Levels
This experiment is used to measure the change in protein levels of USP28 substrates (e.g., c-MYC, c-JUN) following inhibitor treatment.
-
Methodology:
-
Cell Culture & Treatment: Plate cancer cells (e.g., HCT116, A549) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 20-80 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[3]
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., anti-c-MYC, anti-USP28, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., Actin, Vinculin).
-
In Vitro Deubiquitination (DUB) Assay
This assay confirms that USP28 directly removes ubiquitin from a substrate and that this activity is blocked by an inhibitor.
-
Methodology:
-
Cell Co-transfection: Transfect cells (e.g., HEK293) with expression plasmids for a substrate (e.g., Myc-MAST1) and His-tagged Ubiquitin.[15] Optionally, co-transfect with a plasmid for USP28 or a catalytically inactive mutant (C171A) as a control.[11]
-
Proteasome Inhibition: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 3-6 hours before harvest to allow ubiquitinated proteins to accumulate.[11][15]
-
Lysis in Denaturing Buffer: Lyse cells in a denaturing buffer containing 1% SDS to disrupt non-covalent protein-protein interactions.[15]
-
Affinity Purification: Dilute the lysate and perform affinity purification for His-tagged ubiquitin using nickel-NTA agarose beads.[11][15]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze by Western blotting using an antibody against the substrate of interest (e.g., anti-Myc). A smear of high-molecular-weight bands indicates poly-ubiquitination.
-
Co-Immunoprecipitation (Co-IP) Assay
This experiment is used to demonstrate a physical interaction between USP28 and its substrates in a cellular context.
-
Methodology:
-
Cell Culture: Grow cells (e.g., A549) expressing endogenous levels of USP28 and the substrate of interest (e.g., MAST1).[15]
-
Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based) to preserve protein complexes.
-
Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-USP28) or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove unbound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads and analyze the presence of the "prey" protein (e.g., MAST1) by Western blotting.
-
Therapeutic Potential and Applications
Targeting USP28 with inhibitors like this compound represents a promising strategy for cancer therapy, particularly for tumors addicted to USP28 substrates.
-
Targeting "Undruggable" Proteins: Many potent oncoproteins, like c-MYC, are transcription factors that have proven difficult to inhibit directly.[13] USP28 inhibitors provide an alternative strategy by targeting them for degradation.[9]
-
Broad Applicability: USP28 is overexpressed and plays a role in numerous cancer types, including colorectal, breast, non-small cell lung cancer (NSCLC), and squamous cell carcinoma, suggesting broad therapeutic potential.[5][9][16]
-
Overcoming Drug Resistance: USP28 has been implicated in resistance to chemotherapy. For instance, USP28 stabilizes MAST1, a kinase linked to cisplatin resistance.[15] Inhibition of USP28 can re-sensitize resistant cancer cells to cisplatin.[15] Similarly, this compound has been shown to enhance the sensitivity of colorectal cancer cells to Regorafenib.[3]
-
Synergistic Combinations: USP28 inhibition can synergize with molecular therapies targeting other oncogenic drivers. For example, combining a USP28 inhibitor with therapies targeting mutant EGFR, BRAF, or PI3K has shown enhanced efficacy in lung cancer models.[17]
References
- 1. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 10. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 11. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USP28 promotes tumorigenesis and cisplatin resistance by deubiquitinating MAST1 protein in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USP28 enables oncogenic transformation of respiratory cells, and its inhibition potentiates molecular therapy targeting mutant EGFR, BRAF and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Usp28-IN-4: A Potent and Selective c-Myc Pathway Inhibitor
A Technical Whitepaper for Drug Discovery & Development Professionals
Abstract
Usp28-IN-4 has emerged as a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinase implicated in the stabilization of oncoproteins, most notably c-Myc. The aberrant stabilization of c-Myc is a critical driver in a multitude of human cancers, making the development of targeted inhibitors for this pathway a significant therapeutic goal. This technical guide details the discovery, development, and preclinical characterization of this compound, providing an in-depth overview of its mechanism of action, experimental validation, and potential as a novel anti-cancer agent.
Introduction: The Rationale for Targeting USP28
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, thereby rescuing proteins from degradation. USP28 has been identified as a key DUB that stabilizes a range of oncoproteins, including the transcription factor c-Myc, a master regulator of cell proliferation, growth, and apoptosis.[1] In numerous cancers, including colorectal, breast, and non-small cell lung cancer, USP28 is overexpressed, leading to elevated c-Myc levels and uncontrolled tumor growth.[1][2] Therefore, the targeted inhibition of USP28 presents a compelling therapeutic strategy to induce the degradation of c-Myc and other oncoproteins, thereby impeding cancer progression.[1]
Discovery of this compound: A Structure-Based Design Approach
This compound, also identified as compound 9p in its initial publication, was discovered through a structure-based drug design campaign starting from the approved drug Vismodegib, which was identified as a modest USP28 inhibitor from a library screen.[3] The co-crystal structure of Vismodegib bound to USP28 provided the foundational insights for a subsequent structure-activity relationship (SAR) exploration to enhance potency and selectivity.[3] This optimization effort led to the synthesis of a series of Vismodegib derivatives, culminating in the identification of this compound as a lead candidate with significantly improved inhibitory activity.[3]
Chemical Synthesis of this compound
The synthesis of this compound and its analogs was achieved through a multi-step synthetic route. A general outline of the synthesis is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication.
Diagram of the generalized synthetic pathway would be included here in a full whitepaper.
Preclinical Characterization and In Vitro Efficacy
This compound has undergone a series of in vitro experiments to characterize its potency, selectivity, and cellular activity. The key findings are summarized in the tables below, followed by detailed experimental protocols.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity vs. Other USPs |
| USP28 | 0.04 | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[3][4] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 15 (for colony formation inhibition)[3][4] |
| Ls174T | Colorectal Cancer | 12.5 (for colony formation inhibition)[3][4] |
Mechanism of Action: Destabilization of c-Myc
The primary mechanism of action of this compound is the inhibition of USP28's deubiquitinase activity, leading to the destabilization and subsequent degradation of its substrate, c-Myc, via the ubiquitin-proteasome system.[3][4] This targeted degradation of a key oncoprotein underpins the anti-proliferative and cytotoxic effects of this compound in cancer cells.
Signaling Pathway Diagram
References
- 1. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of potent USP28 inhibitors derived from Vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Target of Usp28-IN-4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp28-IN-4 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme (DUB) that has emerged as a significant target in cancer therapy. This technical guide provides a comprehensive overview of the target of this compound, its mechanism of action, relevant signaling pathways, and the experimental protocols used to characterize its activity.
Core Target: Ubiquitin-Specific Protease 28 (USP28)
The primary target of this compound is the enzyme USP28. Deubiquitinating enzymes play a crucial role in cellular homeostasis by removing ubiquitin molecules from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] In the context of cancer, USP28 has been identified as a key regulator of oncogenic signaling by stabilizing a variety of proteins that promote tumor growth and survival.[3][4]
Mechanism of Action of this compound
This compound functions by directly inhibiting the catalytic activity of USP28.[5] This inhibition prevents the removal of ubiquitin chains from USP28's substrate proteins. As a result, these ubiquitinated substrates are recognized and targeted for degradation by the 26S proteasome.[6] The primary consequence of USP28 inhibition by this compound in cancer cells is the destabilization and subsequent degradation of key oncoproteins, most notably c-Myc.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| USP28 | 0.04 |
Table 2: Selectivity Profile of this compound
| Deubiquitinating Enzyme | Inhibition at 5 µM |
| USP2 | No |
| USP7 | No |
| USP8 | No |
| USP9x | No |
| UCHL3 | No |
| UCHL5 | No |
| USP25 | Yes |
Table 3: Cellular Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HCT116 | 38.11 |
| LS 174T | 24.3 |
Signaling Pathways Regulated by USP28
USP28 is a critical node in several signaling pathways implicated in cancer development and progression. Its inhibition by this compound can modulate these pathways to exert anti-tumor effects.
The c-Myc Degradation Pathway
The transcription factor c-Myc is a potent oncoprotein that is overexpressed in a majority of human cancers.[7][8] USP28 plays a pivotal role in maintaining high levels of c-Myc by counteracting its ubiquitination by the E3 ligase F-box and WD repeat domain-containing 7 (FBW7).[6][9] By inhibiting USP28, this compound promotes the degradation of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Notch Signaling Pathway
The Notch signaling pathway is frequently dysregulated in various cancers, contributing to tumor initiation and progression.[2] USP28 has been shown to stabilize the active form of the Notch1 receptor (NICD1), another substrate of the E3 ligase FBW7.[9] Inhibition of USP28 can, therefore, lead to the downregulation of Notch signaling, which is beneficial in cancers addicted to this pathway.
DNA Damage Response (DDR)
USP28 is also implicated in the DNA damage response (DDR) through its stabilization of key checkpoint proteins, including Chk2 and 53BP1.[10] This function of USP28 can contribute to the survival of cancer cells following genotoxic stress. The impact of this compound on the DDR is an area of active investigation and may have implications for combination therapies with DNA-damaging agents.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of USP28 inhibitors. Below are representative protocols for key assays used to characterize this compound.
USP28 Enzymatic Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of USP28. A common method utilizes a fluorogenic substrate like ubiquitin-amido-coumarin (Ub-AMC).
Materials:
-
Recombinant human USP28 enzyme
-
Ubiquitin-AMC substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant USP28 enzyme to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular c-Myc Degradation Assay
This cell-based assay is used to confirm that this compound can penetrate cells and induce the degradation of its target substrate, c-Myc.
Materials:
-
Cancer cell line with detectable levels of c-Myc (e.g., HCT116 or LS 174T)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Cycloheximide (protein synthesis inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies (anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).[5]
-
To measure the half-life of c-Myc, treat the cells with cycloheximide (to block new protein synthesis) and then harvest the cells at different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the c-Myc levels to the loading control.
-
Analyze the data to determine the effect of this compound on c-Myc protein levels and its degradation rate.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of USP28 and a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to selectively inhibit USP28 and induce the degradation of key oncoproteins like c-Myc provides a clear mechanism of action. Further investigation into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential. While specific in vivo data for this compound is not publicly available, studies with other USP28 inhibitors have shown significant anti-tumor activity in preclinical models, suggesting a promising outlook for this class of compounds.
References
- 1. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. USP28 facilitates pancreatic cancer progression through activation of Wnt/β-catenin pathway via stabilising FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
Usp28-IN-4 Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp28-IN-4 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme that has emerged as a critical regulator in various cellular processes, most notably in cancer biology. By removing ubiquitin chains from its target substrates, USP28 rescues them from proteasomal degradation, thereby enhancing their stability and functional activity. The aberrant expression or activity of USP28 has been implicated in the progression of numerous cancers, primarily through the stabilization of key oncoproteins. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by the inhibition of USP28 with this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Core Signaling Pathways Modulated by this compound
The inhibitory action of this compound converges on several critical signaling networks that are fundamental to cancer cell proliferation, survival, and response to therapy.
Oncogenic Protein Degradation Pathway
The most well-characterized downstream effect of this compound is the destabilization and subsequent degradation of a cohort of oncoproteins. USP28 directly counteracts the activity of the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7), which targets these oncoproteins for ubiquitination and proteasomal degradation. This compound, by inhibiting USP28, tips the balance in favor of degradation.
Key substrates in this pathway include:
-
c-Myc: A master transcriptional regulator of cell proliferation, growth, and metabolism.[1][2]
-
c-JUN: A component of the AP-1 transcription factor, involved in cell proliferation and survival.
-
Notch1 Intracellular Domain (NICD): The active form of the Notch1 receptor, a key player in cell fate determination and tumorigenesis.[3]
-
ΔNp63: A transcription factor crucial for the development and maintenance of squamous epithelial tissues, often overexpressed in squamous cell carcinomas.
Diagram of the Oncogenic Protein Degradation Pathway
Caption: this compound inhibits USP28, leading to the degradation of oncoproteins.
DNA Damage Response (DDR) Pathway
USP28 plays a role in the cellular response to DNA damage. It is recruited to sites of DNA double-strand breaks by the mediator protein 53BP1 and is thought to contribute to the stability of key DDR factors, including 53BP1 itself and the checkpoint kinase Chk2.[4] Inhibition of USP28 with this compound may therefore sensitize cancer cells to DNA-damaging agents, although some studies suggest this role of USP28 might be context-dependent or less critical than its oncogenic functions.[4]
Diagram of the DNA Damage Response Pathway
Caption: USP28 is recruited to DNA damage sites and stabilizes DDR proteins.
Wnt/β-catenin Signaling Pathway
Recent evidence indicates that USP28 also regulates the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. USP28 has been shown to deubiquitinate and stabilize key downstream effectors of this pathway, including the transcription factor 7-like 2 (TCF7L2) and the Forkhead box protein M1 (FOXM1).[5][6] By inhibiting USP28, this compound can attenuate Wnt/β-catenin signaling, leading to reduced proliferation and survival of cancer cells dependent on this pathway.
Diagram of the Wnt/β-catenin Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP28 Is Recruited to Sites of DNA Damage by the Tandem BRCT Domains of 53BP1 but Plays a Minor Role in Double-Strand Break Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin‐specific protease 28 deubiquitinates TCF7L2 to govern the action of the Wnt signaling pathway in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP28 facilitates pancreatic cancer progression through activation of Wnt/β-catenin pathway via stabilising FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of USP28-IN-4 in c-Myc Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncoprotein is a critical driver of tumorigenesis, yet its direct inhibition has remained a formidable challenge. A promising alternative strategy is to target the post-translational modifications that govern its stability. The deubiquitinase USP28 has been identified as a key stabilizer of c-Myc, preventing its proteasomal degradation. This technical guide provides an in-depth overview of USP28-IN-4, a potent and selective inhibitor of USP28, and its role in promoting the degradation of c-Myc. We will detail the underlying signaling pathways, present key quantitative data on the inhibitor's efficacy, and provide comprehensive experimental protocols for researchers investigating this therapeutic avenue.
Introduction: The USP28/c-Myc Axis in Cancer
The c-Myc transcription factor is a master regulator of cell proliferation, growth, and metabolism.[1] Its aberrant overexpression is a hallmark of a vast array of human cancers, correlating with poor prognosis. The intrinsic instability of the c-Myc protein, with a half-life of only 20-30 minutes, makes its degradation pathway an attractive target for therapeutic intervention.
The primary mechanism for c-Myc turnover is through the ubiquitin-proteasome system. The E3 ubiquitin ligase SCF(Fbw7) targets c-Myc for ubiquitination, marking it for degradation by the 26S proteasome.[2] This process is counter-regulated by deubiquitinating enzymes (DUBs), which remove ubiquitin chains and rescue proteins from degradation. The ubiquitin-specific protease 28 (USP28) has been shown to directly interact with and deubiquitinate c-Myc, thereby promoting its stability and oncogenic function.[3][4] High levels of USP28 are observed in several cancers, including colon and breast carcinomas, where it is essential for tumor cell proliferation.[3][4]
This compound has emerged as a small molecule inhibitor of USP28, offering a tool to pharmacologically induce c-Myc degradation. This guide will explore the specifics of its action and provide the necessary technical details for its study.
The c-Myc Degradation Pathway and this compound's Mechanism of Action
The stability of c-Myc is tightly controlled by a balance between ubiquitination and deubiquitination. The F-box protein Fbw7, a component of the SCF E3 ubiquitin ligase complex, recognizes and binds to a phosphorylated degron motif in the N-terminus of c-Myc, leading to its polyubiquitination and subsequent degradation. USP28 counteracts this by removing the ubiquitin chains, thus stabilizing c-Myc. This compound inhibits the enzymatic activity of USP28, tipping the balance towards c-Myc ubiquitination and degradation.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity | Reference |
| USP28 | 0.04 | Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | [5][6][7] |
Table 2: Effect of this compound on c-Myc Protein Levels
| Cell Line | Concentration (µM) | Treatment Duration (h) | c-Myc Down-regulation | Reference |
| HCT116 | 20-80 | 24 | Dose-dependent | [5][6] |
| Ls174T | 20-80 | 24 | Dose-dependent | [5][6] |
Table 3: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Treatment Duration (d) | IC50 / Effective Concentration (µM) | Reference |
| HCT116 | Colony Formation | 3 | 15 | [5][6] |
| Ls174T | Colony Formation | 3 | 12.5 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments to assess the role of this compound in c-Myc degradation.
Western Blotting for c-Myc Protein Levels
This protocol details the detection of c-Myc protein levels in cancer cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116, Ls174T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) or a vehicle control (e.g., DMSO) for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10, 1:1000 dilution) overnight at 4°C with gentle agitation.[3][8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Cycloheximide (CHX) Chase Assay for c-Myc Half-Life
This assay is used to determine the effect of this compound on the stability of the c-Myc protein.
-
Cell Culture and Pre-treatment:
-
Seed cells as described for Western blotting.
-
Pre-treat the cells with either this compound at a desired concentration (e.g., 40 µM) or vehicle for 4-6 hours.
-
-
Inhibition of Protein Synthesis:
-
Add cycloheximide (CHX) to the culture medium at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.[9]
-
-
Time Course Harvest:
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 90 minutes).
-
-
Western Blot Analysis:
-
Perform cell lysis, protein quantification, and Western blotting as described in section 4.1.
-
Quantify the c-Myc band intensity at each time point and normalize to the loading control.
-
Plot the normalized c-Myc intensity versus time to determine the protein half-life.
-
Co-Immunoprecipitation (Co-IP) of USP28 and c-Myc
This protocol can be adapted to assess how this compound affects the interaction between USP28 and c-Myc.
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes.
-
Treat cells with this compound or vehicle as desired.
-
To observe ubiquitinated c-Myc, treat cells with a proteasome inhibitor like MG132 (10-20 µM) for 4-6 hours before harvesting.[10]
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against USP28 or c-Myc overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated with an anti-USP28 antibody, probe the blot with an anti-c-Myc antibody).
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizing Experimental and Logical Workflows
Conclusion
This compound represents a valuable chemical probe for studying the role of USP28 in c-Myc regulation and a potential starting point for the development of novel cancer therapeutics. By inhibiting USP28, this compound effectively promotes the degradation of the c-Myc oncoprotein, leading to reduced cancer cell viability. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the USP28/c-Myc axis. As our understanding of the intricate regulation of oncoprotein stability grows, so too will the opportunities for innovative and effective cancer treatments.
References
- 1. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]
- 2. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Usp28-IN-4 and the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and turnover, playing a pivotal role in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in the pathogenesis of numerous diseases, most notably cancer. Deubiquitinating enzymes (DUBs) act as key regulators within this system by removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 28 (USP28) has emerged as a significant DUB in oncology, primarily through its role in stabilizing oncoproteins. Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28. This technical guide provides an in-depth overview of this compound, its mechanism of action within the ubiquitin-proteasome system, and its effects on cancer cells, supported by quantitative data and detailed experimental methodologies.
Introduction to the Ubiquitin-Proteasome System and USP28
The ubiquitin-proteasome system is a highly regulated process of post-translational modification that targets proteins for degradation. The process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This enzymatic cascade results in the covalent attachment of a polyubiquitin chain to the target protein, marking it for recognition and degradation by the 26S proteasome.
Deubiquitinating enzymes (DUBs) counteract this process by cleaving ubiquitin chains from substrate proteins, thereby regulating their stability and function.[1] USP28 is a member of the ubiquitin-specific protease (USP) family of DUBs.[2] It is recognized as an oncoprotein in several cancers, including colorectal, breast, and non-small cell lung cancer, primarily due to its role in stabilizing key oncogenic proteins such as c-Myc, a transcription factor that drives cell proliferation and growth.[1] By removing ubiquitin tags from c-Myc, USP28 prevents its degradation by the proteasome, leading to its accumulation and the subsequent activation of tumorigenic signaling pathways.[1]
This compound: A Potent and Selective USP28 Inhibitor
This compound is a small molecule inhibitor of USP28 with high potency and selectivity.[3][4] Its inhibitory action on USP28 leads to the increased ubiquitination and subsequent proteasomal degradation of USP28 substrates, most notably the oncoprotein c-Myc.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity Notes |
| USP28 | 0.04[3][4] | Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[3][4] |
Table 2: Cellular Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time | Effect |
| HCT116 | Colony Formation | 15 | 3 days | Inhibition of colony formation.[3] |
| Ls174T | Colony Formation | 12.5 | 3 days | Inhibition of colony formation.[3] |
| HCT116 | Western Blot | 30, 50, 60, 80 | 24 hours | Dose-dependent downregulation of c-Myc.[5] |
| Ls174T | Western Blot | 20, 30, 50, 60 | 24 hours | Dose-dependent downregulation of c-Myc.[5] |
Signaling Pathways and Experimental Workflows
USP28-c-Myc Signaling Pathway
The following diagram illustrates the role of USP28 in regulating c-Myc stability and how this compound intervenes in this process.
Experimental Workflow: Assessing the Effect of this compound on c-Myc Levels
This workflow outlines the key steps to determine the impact of this compound on the protein levels of its substrate, c-Myc.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound on cancer cell lines such as HCT116 and Ls174T.
Materials:
-
HCT116 or Ls174T cells
-
Complete growth medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for Ls174T) with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for c-Myc Downregulation
This protocol details the procedure to detect changes in c-Myc protein levels following treatment with this compound.
Materials:
-
HCT116 or Ls174T cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-c-Myc, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 20-80 µM) or vehicle (DMSO) for 24 hours.[5]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-c-Myc antibody overnight at 4°C, followed by incubation with the primary loading control antibody.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize c-Myc levels to the loading control.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
HCT116 or Ls174T cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500 cells) per well in 6-well plates.
-
Allow cells to attach for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 15 µM for HCT116, 12.5 µM for Ls174T) or vehicle control.[3]
-
Incubate the plates for an extended period (e.g., 10-14 days), changing the medium with fresh compound every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
In Vivo Ubiquitination Assay
This protocol is designed to demonstrate that this compound enhances the ubiquitination of c-Myc in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding HA-tagged ubiquitin and Myc-tagged c-Myc
-
Transfection reagent
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer for immunoprecipitation (IP)
-
Anti-Myc antibody conjugated to agarose beads (or protein A/G beads and anti-Myc antibody)
-
Elution buffer
-
Anti-HA antibody for western blotting
Procedure:
-
Co-transfect cells with plasmids encoding HA-ubiquitin and Myc-c-Myc.
-
After 24-48 hours, treat the cells with this compound or vehicle control for a specified time (e.g., 4-6 hours).
-
Add MG132 (e.g., 10 µM) for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in IP lysis buffer and pre-clear the lysates.
-
Immunoprecipitate Myc-c-Myc using anti-Myc agarose beads overnight at 4°C.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by western blotting using an anti-HA antibody to detect ubiquitinated c-Myc. An anti-Myc antibody should be used to confirm the immunoprecipitation of c-Myc.
Conclusion
This compound is a valuable chemical probe for studying the role of USP28 in the ubiquitin-proteasome system and its implications in cancer biology. Its high potency and selectivity make it a powerful tool for elucidating the downstream effects of USP28 inhibition. The primary mechanism of action of this compound involves the destabilization of oncoproteins, most notably c-Myc, leading to reduced cancer cell proliferation and survival. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of this compound and to further explore the therapeutic potential of targeting USP28 in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Deubiquitinase USP28 Stabilizes LSD1 and Confers Stem-cell-like Traits to Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Usp28-IN-4: A Technical Guide on its Efficacy in Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ubiquitin-specific protease 28 (USP28) inhibitor, Usp28-IN-4, and its role in modulating tumor growth. The document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols relevant to the study of this compound.
Introduction: USP28 as a Therapeutic Target in Oncology
Ubiquitination is a critical post-translational modification that governs protein stability and function, with deubiquitinating enzymes (DUBs) reversing this process.[1] Ubiquitin-specific protease 28 (USP28) has emerged as a significant enzyme in this class, often implicated in oncogenic processes due to its role in stabilizing key proteins that drive tumor progression.[1] USP28 is overexpressed in several cancers, including colorectal, breast, and non-small cell lung cancer.[1][2] Its primary function in these contexts is to rescue oncoproteins from proteasomal degradation, thereby promoting cell proliferation and survival.[1]
The transcription factor c-Myc is a well-documented substrate of USP28.[1] By removing ubiquitin chains from c-Myc, USP28 prevents its degradation and sustains its oncogenic signaling.[2] Furthermore, USP28 and c-Myc can form a positive feedback loop, where c-Myc promotes the transcription of the USP28 gene, further amplifying its own stability.[3][4] Given that c-Myc is a notoriously difficult protein to target directly, inhibiting USP28 presents a compelling alternative therapeutic strategy.[2] this compound is a potent and selective small molecule inhibitor developed to target the enzymatic activity of USP28.[5]
Mechanism of Action of this compound
This compound functions by directly inhibiting the deubiquitinase activity of USP28. This inhibition disrupts the delicate balance of protein ubiquitination, leading to the accumulation of ubiquitin tags on USP28 substrates, primarily the oncoprotein c-Myc.[5] This accumulation signals for the proteasomal degradation of c-Myc, effectively reducing its cellular levels.[5] The depletion of c-Myc, a master regulator of cell proliferation and growth, subsequently leads to suppressed tumor cell growth and cytotoxicity.[1][5]
Caption: USP28-c-Myc signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for the effects of this compound on cancer cells.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target | Notes |
| IC₅₀ | 0.04 µM | USP28 | Demonstrates high potency.[5] |
Table 2: In Vitro Cellular Effects of this compound on Colorectal Cancer Cell Lines
| Cell Line | Assay | Concentration | Duration | Observed Effect |
| HCT116 | Colony Formation | 15 µM | 3 days | Inhibition of colony formation.[5] |
| Ls174T | Colony Formation | 12.5 µM | 3 days | Inhibition of colony formation.[5] |
| HCT116 | Western Blot | 30-80 µM | 24 hours | Dose-dependent downregulation of c-Myc.[5] |
| Ls174T | Western Blot | 20-60 µM | 24 hours | Dose-dependent downregulation of c-Myc.[5] |
Note: Currently, there is no publicly available in vivo data specifically for this compound. The following table provides contextual data from studies on genetic deletion of Usp28 and other small molecule inhibitors targeting USP28.
Table 3: In Vivo Efficacy of Targeting USP28 in Mouse Models
| Model | Intervention | Tumor Type | Key Findings | Reference |
| Apcmin/+ mice | Genetic deletion of Usp28 | Intestinal Tumors | Reduced tumor size, fewer tumors, and significantly increased lifespan.[3][6] | Diefenbacher et al., 2014 |
| Human LSCC xenografts | FT206 (USP28 inhibitor) | Lung Squamous Cell Carcinoma | Induced substantial tumor regression and reduced c-Myc levels.[2] | Prieto-Garcia et al., 2020 |
| Pancreatic cancer CDX | CT1113 (USP28 inhibitor) | Pancreatic Cancer | Significantly suppressed tumor growth and decreased c-Myc levels in tumors.[7][8] | Wang et al., 2022 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the study of this compound.
Western Blot for c-Myc Protein Levels
This protocol describes the detection of c-Myc protein levels in colorectal cancer cells following treatment with this compound.
Caption: Standard workflow for Western blot analysis of c-Myc protein levels.
Materials:
-
HCT116 or Ls174T colorectal cancer cells
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-c-Myc
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed HCT116 or Ls174T cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 20, 30, 50, 60, 80 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 10-25 µg of total protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary anti-c-Myc antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of cancer cells, and its inhibition by this compound.
Caption: Workflow for a soft agar colony formation assay.
Materials:
-
HCT116 or Ls174T cells
-
This compound
-
6-well plates
-
Noble agar or low-melting point agarose
-
Complete cell culture medium
-
Crystal violet staining solution (e.g., 0.005% crystal violet in methanol/water)
Procedure:
-
Prepare Base Layer: Prepare a 1.2% agar solution and mix it 1:1 with 2x concentrated cell culture medium to create a 0.6% base agar layer. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Top Layer with Cells: Create a single-cell suspension of HCT116 or Ls174T cells. Prepare a 0.6% agar solution and mix it 1:1 with a 2x concentrated cell suspension containing the desired concentration of this compound (or vehicle control) to get a final agar concentration of 0.3%.
-
Plating: Carefully layer 1.5 mL of the cell/top agar mixture onto the solidified base layer.
-
Incubation: Allow the top layer to solidify, then incubate the plates at 37°C in a humidified incubator for 2-3 weeks. Add 100-200 µL of fresh medium containing the inhibitor/vehicle to the top of the agar twice a week to prevent drying.
-
Staining and Counting: After the incubation period, stain the colonies by adding 0.5 mL of crystal violet solution to each well and incubating for 1-2 hours. Wash the wells with water and count the number of colonies (typically defined as clusters of >50 cells) under a microscope.
Colorectal Cancer Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a USP28 inhibitor. This is a representative protocol as specific in vivo data for this compound is not available.
Caption: General workflow for a subcutaneous xenograft mouse model study.
Materials:
-
HCT116 or other suitable colorectal cancer cells
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Matrigel (optional, for co-injection with cells)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10⁶ HCT116 cells in PBS (optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle solution on the same schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum size, or after a set number of weeks).
-
Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. Tumor tissue can be processed for further analysis, such as immunohistochemistry or Western blotting for c-Myc levels, to confirm target engagement.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of USP28 that demonstrates clear anti-proliferative and pro-apoptotic effects in colorectal cancer cell lines, primarily through the destabilization of the oncoprotein c-Myc. The available in vitro data strongly supports its mechanism of action and therapeutic potential.
While specific in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available, studies involving the genetic deletion of Usp28 and the application of other small molecule inhibitors in various cancer models have shown significant tumor growth inhibition. These findings provide a strong rationale for the continued preclinical development of this compound. Future studies should focus on evaluating the in vivo efficacy, determining the pharmacokinetic and pharmacodynamic profiles, and assessing the safety of this compound in relevant animal models of cancer. Such data will be critical for advancing this promising therapeutic agent towards clinical investigation.
References
- 1. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Usp28-IN-4: A Technical Guide for Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ubiquitin-specific protease 28 (USP28) inhibitor, Usp28-IN-4, and its relevance in the context of colorectal cancer (CRC) research. This document details the underlying mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes critical signaling pathways and workflows.
Introduction: The Role of USP28 in Colorectal Cancer
Colorectal cancer is a leading cause of cancer-related mortality worldwide. A significant portion of these cancers exhibit dysregulation of key oncogenic signaling pathways. The deubiquitinase USP28 has emerged as a critical player in colorectal tumorigenesis. USP28 functions by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and increasing their stability.
In colorectal cancer, USP28 is frequently overexpressed and plays a crucial role in stabilizing several key oncoproteins, including c-MYC, c-JUN, and the intracellular domain of NOTCH1 (NICD1)[1][2][3]. The transcription factor c-MYC is a major driver of colorectal cancer, but it is notoriously difficult to target directly. USP28 inhibition presents a promising alternative therapeutic strategy to destabilize c-MYC and other oncogenic drivers.
Notably, a positive feedback loop exists where c-MYC, a transcription factor, binds to the promoter of the USP28 gene, increasing its expression[1][2]. This, in turn, leads to increased USP28 protein, which further stabilizes c-MYC, creating a vicious cycle that promotes tumor growth. Genetic deletion of Usp28 in murine models of colorectal cancer has been shown to decrease tumor size and significantly increase lifespan, validating USP28 as a therapeutic target[1][2][3].
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of USP28 with high potency and selectivity. It offers a valuable tool for probing the function of USP28 in colorectal cancer and represents a potential therapeutic agent.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the deubiquitinase activity of USP28. This leads to the accumulation of polyubiquitinated forms of USP28 substrates, targeting them for degradation by the proteasome. The primary consequence in colorectal cancer cells is the destabilization and subsequent degradation of oncoproteins like c-MYC, leading to a reduction in their cellular levels[4]. This disrupts the oncogenic signaling pathways driving cancer cell proliferation and survival.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of USP28 inhibitors in colorectal cancer.
Table 1: In Vitro Efficacy of USP28 Inhibitors
| Compound | Assay | Cell Line(s) | IC50 | Reference(s) |
| This compound | Enzymatic Assay | - | 0.04 µM | [4] |
| Vismodegib | Enzymatic Assay | - | 4.41 ± 1.08 µM |
Table 2: Cellular Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay | Concentration(s) | Duration | Effect | Reference(s) |
| HCT116 | Colony Formation | 15 µM | 3 days | Inhibition of colony formation | [4] |
| Ls174T | Colony Formation | 12.5 µM | 3 days | Inhibition of colony formation | [4] |
| HCT116 | c-Myc Levels | 30, 50, 60, 80 µM | 24 hours | Dose-dependent downregulation of c-Myc | [4] |
| Ls174T | c-Myc Levels | 20, 30, 50, 60 µM | 24 hours | Dose-dependent downregulation of c-Myc | [4] |
Table 3: In Vivo Efficacy of Usp28 Deletion in a Murine Model of Colorectal Cancer (Apcmin/+)
| Genetic Modification | Parameter | Result | Reference(s) |
| Usp28 deletion | Lifespan | Significantly extended | [1][2][3] |
| Usp28 deletion | Tumor Size | Reduced | [1][2][3] |
| Usp28 deletion | Tumor Number | Reduced | [1][2][3] |
Note: In vivo efficacy data for the specific compound this compound in colorectal cancer models is not extensively available in the public domain. The data presented here is from genetic knockout studies of the Usp28 gene, which provides a strong rationale for the therapeutic potential of USP28 inhibitors.
Signaling Pathways and Experimental Workflows
USP28 Signaling Pathway in Colorectal Cancer
The following diagram illustrates the central role of USP28 in promoting colorectal cancer by stabilizing key oncoproteins.
Experimental Workflow: Assessing the Effect of this compound on c-Myc Protein Levels
The following diagram outlines a typical experimental workflow to determine the effect of this compound on the stability of c-Myc protein in colorectal cancer cells.
Experimental Protocols
The following are representative, detailed protocols for key experiments cited in USP28 research. These should be adapted and optimized for specific laboratory conditions and reagents.
Western Blotting for c-Myc, c-JUN, and NICD1
This protocol details the detection of changes in oncoprotein levels following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed colorectal cancer cells (e.g., HCT116, Ls174T) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 20-80 µM) or vehicle control (e.g., DMSO) for 24 hours.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, c-JUN, NICD1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control.
Co-Immunoprecipitation of USP28 and its Substrates
This protocol is for verifying the interaction between USP28 and its substrates (e.g., c-MYC).
1. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody against USP28 or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Pellet the beads by centrifugation and wash three to five times with lysis buffer.
3. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described above, probing for the interacting protein (e.g., c-MYC).
In Vitro Deubiquitination Assay
This assay can be used to assess the direct inhibitory effect of this compound on the enzymatic activity of USP28.
1. Reagents:
-
Recombinant human USP28 enzyme.
-
Ubiquitin-rhodamine110 substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
This compound at various concentrations.
2. Assay Procedure:
-
In a 96-well plate, add assay buffer, ubiquitin-rhodamine110, and this compound.
-
Initiate the reaction by adding recombinant USP28.
-
Incubate at 37°C and monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to USP28 activity.
3. Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a valuable chemical probe for studying the role of USP28 in colorectal cancer. The inhibition of USP28 leads to the destabilization of key oncoproteins, most notably c-MYC, thereby impeding tumor cell proliferation and survival. The data from genetic studies in animal models strongly support the therapeutic potential of targeting USP28 in colorectal cancer. Further preclinical investigation of this compound and other potent USP28 inhibitors is warranted to translate these promising findings into clinical applications for the treatment of colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Usp28-IN-4: A Novel Therapeutic Avenue in Triple-Negative Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The deubiquitinase (DUB) enzyme Ubiquitin-Specific Protease 28 (USP28) has emerged as a compelling therapeutic target in TNBC. USP28 plays a critical role in stabilizing oncoproteins, most notably c-MYC and RecQ family helicases, which are essential for the proliferation and survival of TNBC cells. Inhibition of USP28 leads to the degradation of these key proteins, resulting in cell cycle arrest, DNA damage, and apoptosis. This guide focuses on Usp28-IN-4, a potent and selective small molecule inhibitor of USP28, and its potential application in the treatment of TNBC. While direct studies of this compound in TNBC are not yet published, this document extrapolates its therapeutic potential from studies on USP28 inhibition in TNBC and the characterization of this compound in other cancer models.
The Role of USP28 in Triple-Negative Breast Cancer
USP28 is a deubiquitinating enzyme that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. In TNBC, USP28 has been shown to be essential for cell proliferation both in vitro and in vivo.[1][2] Its inhibition leads to a significant reduction in the levels of key proteins required for cancer cell survival and proliferation.
Stabilization of c-MYC
The c-MYC oncogene is a transcription factor that drives cell growth and proliferation and is frequently overexpressed in TNBC. USP28 stabilizes c-MYC by removing ubiquitin tags, preventing its degradation.[1] Inhibition of USP28 leads to a decrease in c-MYC levels, thereby suppressing tumor growth.[1][3]
Regulation of RecQ Family Helicases
Recent studies have identified a crucial role for USP28 in stabilizing RecQ family helicases, including RECQL5, BLM, WRN, and RECQL4, in TNBC cells.[1] These helicases are critical for maintaining genomic stability, particularly in cancer cells with high levels of replication stress. Depletion of USP28 results in the degradation of these helicases, leading to DNA damage checkpoint activation and cell cycle arrest in the S/G2 phases.[1]
This compound: A Potent and Selective USP28 Inhibitor
This compound is a small molecule inhibitor of USP28 with high potency and selectivity. It offers a promising pharmacological tool to investigate the therapeutic potential of USP28 inhibition in TNBC.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on studies in colorectal cancer cell lines, which are expected to be translatable to TNBC models.
| Parameter | Value | Cell Lines | Reference |
| IC50 (USP28) | 0.04 µM | N/A (Biochemical Assay) | [3] |
| Selectivity | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | N/A (Biochemical Assay) | [3] |
| Inhibition of Colony Formation | Effective at 12.5 µM and 15 µM | Ls174T and HCT116 (colorectal) | [3] |
| c-Myc Downregulation | Dose-dependent (20-80 µM) | Ls174T and HCT116 (colorectal) | [3] |
Signaling Pathways and Experimental Workflows
USP28 Signaling Pathway in TNBC
The following diagram illustrates the central role of USP28 in stabilizing c-MYC and RecQ family helicases, and the downstream effects of its inhibition by this compound.
Experimental Workflow: In Vitro Evaluation of this compound
This workflow outlines the key in vitro experiments to assess the efficacy of this compound in TNBC cell lines.
Experimental Workflow: In Vivo Xenograft Model
This workflow describes the preclinical evaluation of this compound in a TNBC xenograft mouse model.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in TNBC.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat TNBC cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP28, c-MYC, RECQL5, cleaved PARP, γH2AX, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat TNBC cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo TNBC Xenograft Study
-
Cell Implantation: Subcutaneously inject approximately 2-5 x 10^6 TNBC cells (e.g., HCC1806) mixed with Matrigel into the flank of female athymic nude or NSG mice.
-
Tumor Growth and Randomization: Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (at a predetermined dose) or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice twice weekly.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Fix a portion of the tumor in formalin for immunohistochemical (IHC) analysis (e.g., for Ki-67, c-MYC, γH2AX) and snap-freeze the remainder for western blot analysis.
Conclusion and Future Directions
The inhibition of USP28 presents a highly promising therapeutic strategy for triple-negative breast cancer. This compound, as a potent and selective inhibitor, is an excellent candidate for preclinical development in TNBC. The data from other cancer types strongly suggest that this compound will effectively reduce the stability of key oncoproteins like c-MYC and RecQ helicases in TNBC cells, leading to cell cycle arrest and tumor growth inhibition. Future research should focus on direct in vitro and in vivo studies of this compound in a panel of TNBC cell lines and patient-derived xenograft models to confirm its efficacy and further elucidate its mechanism of action in this aggressive breast cancer subtype. Combination studies with standard-of-care chemotherapies or other targeted agents could also unveil synergistic effects and provide a path toward clinical translation.
References
- 1. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Usp28-IN-4 Regulation of RecQ Helicases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability and activity of key cellular proteins are meticulously regulated to ensure genomic integrity and proper cellular function. The ubiquitin-proteasome system plays a central role in this process, with deubiquitinating enzymes (DUBs) acting as crucial regulators by removing ubiquitin chains from target proteins, thereby rescuing them from degradation. One such DUB, Ubiquitin-Specific Protease 28 (USP28), has emerged as a significant factor in various cellular processes, including the DNA damage response and cell cycle control[1][2].
RecQ helicases are a conserved family of DNA unwinding enzymes essential for maintaining genomic stability. This family in humans comprises five members: RECQL1, Bloom Syndrome helicase (BLM), Werner Syndrome helicase (WRN), RecQ-like helicase 4 (RECQL4), and RecQ-like helicase 5 (RECQL5)[3]. These helicases participate in critical DNA metabolic pathways, including DNA replication, repair, and recombination[4]. Dysregulation of RecQ helicases is linked to several genetic disorders characterized by premature aging and a predisposition to cancer[3].
Recent studies have unveiled a critical regulatory relationship between USP28 and several members of the RecQ helicase family. USP28 has been identified as a deubiquitinase for RECQL5, BLM, WRN, and RECQL4, stabilizing these proteins by counteracting their ubiquitination and subsequent proteasomal degradation[5][6]. This stabilization is crucial for the proliferation and survival of certain cancer cells, particularly triple-negative breast cancer (TNBC) cells, which exhibit high levels of replication stress[5].
Usp28-IN-4 is a potent and highly selective small molecule inhibitor of USP28, with a reported half-maximal inhibitory concentration (IC50) of 0.04 µM[7][8]. Its high selectivity for USP28 over other deubiquitinases makes it a valuable tool for elucidating the specific functions of USP28 and a potential therapeutic agent for cancers dependent on USP28 activity[7]. This technical guide provides a comprehensive overview of the regulation of RecQ helicases by USP28 and the effects of its inhibition by this compound, including detailed experimental protocols and data presentation.
Core Concepts: The USP28-RecQ Helicase Axis
The fundamental principle underlying the regulation of RecQ helicases by this compound is the inhibition of the deubiquitinating activity of USP28. This leads to the accumulation of ubiquitinated RecQ helicases, targeting them for degradation by the proteasome and consequently reducing their cellular protein levels.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and the inferred effects on RecQ helicases based on studies with other USP28 inhibitors like AZ1.
Table 1: Inhibitor Specificity and Potency
| Compound | Target | IC50 | Selectivity Profile | Reference(s) |
| This compound | USP28 | 0.04 µM | Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | [7][8] |
| AZ1 | USP28 | 0.6 µM | Dual inhibitor of USP28 and USP25 | [9] |
Table 2: Effect of USP28 Inhibition on RecQ Helicase Protein Levels
| Target Helicase | Method of USP28 Inhibition | Cell Line | Observed Effect on Protein Level | Reference(s) |
| BLM | shRNA-mediated knockdown | MDA-MB-231 | Decreased | [5] |
| WRN | shRNA-mediated knockdown | MDA-MB-231 | Decreased | [5] |
| RECQL4 | shRNA-mediated knockdown | MDA-MB-231 | Decreased | [5] |
| RECQL5 | shRNA-mediated knockdown | MDA-MB-231, T47D, 293T | Decreased | [5] |
| RecQ Helicases (BLM, WRN, RECQL4, RECQL5) | AZ1 (USP28 inhibitor) | HCC1806 | Decreased | [5] |
| RecQ Helicases (BLM, WRN, RECQL4, RECQL5) | This compound | Various cancer cell lines | Inferred to be Decreased |
Note: The effect of this compound on RecQ helicase protein levels is inferred based on its potent and selective inhibition of USP28 and the known downstream effects of USP28 inhibition on these helicases.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the regulation of RecQ helicases by this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), HCT116 (colorectal cancer), or U2OS (osteosarcoma) are suitable models.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration, typically ranging from 0.1 to 10 µM. Treatment duration can vary from 24 to 72 hours depending on the assay.
Immunoblotting for RecQ Helicase Protein Levels
This protocol is for assessing the steady-state levels of RecQ helicases following this compound treatment.
-
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Quantify total protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BLM, WRN, RECQL4, RECQL5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cycloheximide (CHX) Chase Assay for Protein Stability
This assay determines the half-life of RecQ helicases and whether this compound affects their stability.
-
Procedure:
-
Treat cells with this compound or DMSO (vehicle control) for a predetermined time (e.g., 24 hours).
-
Add cycloheximide (CHX), a protein synthesis inhibitor, to the culture medium at a final concentration of 50-100 µg/mL.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Prepare cell lysates and perform immunoblotting for the target RecQ helicase and a loading control as described in Protocol 2.
-
Quantify the band intensities at each time point, normalize to the loading control, and then normalize to the t=0 time point for each condition.
-
Plot the relative protein levels against time to determine the protein half-life. A faster decay curve in the this compound treated cells indicates decreased protein stability.
-
Co-Immunoprecipitation (Co-IP) to Verify USP28-RecQ Helicase Interaction
This protocol confirms the physical interaction between USP28 and RecQ helicases, which is disrupted by this compound's mechanism of action.
-
Procedure:
-
Lyse cells in a non-denaturing immunoprecipitation buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against USP28 or a control IgG overnight at 4°C.
-
Capture the immune complexes by adding fresh protein A/G agarose beads.
-
Wash the beads extensively with lysis buffer.
-
Elute the bound proteins from the beads by boiling in sample buffer.
-
Analyze the eluates by immunoblotting for the presence of BLM, WRN, RECQL4, or RECQL5.
-
In Vivo Ubiquitination Assay
This assay directly demonstrates that inhibition of USP28 leads to increased ubiquitination of RecQ helicases.
-
Procedure:
-
Transfect cells with a plasmid expressing HA-tagged ubiquitin.
-
Treat the cells with this compound or DMSO.
-
Before harvesting, treat the cells with a proteasome inhibitor (e.g., MG132 at 10-20 µM) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer and immunoprecipitate the target RecQ helicase using a specific antibody.
-
Wash the immunoprecipitates and analyze by immunoblotting with an anti-HA antibody to detect ubiquitinated RecQ helicase. An increased HA signal in the this compound treated sample indicates enhanced ubiquitination.
-
Conclusion
The regulation of RecQ helicases by the deubiquitinase USP28 represents a critical pathway for maintaining genomic stability and promoting the survival of cancer cells under replication stress. The potent and selective USP28 inhibitor, this compound, serves as a powerful tool to probe this pathway and holds promise as a therapeutic agent. By inhibiting USP28, this compound is expected to induce the degradation of BLM, WRN, RECQL4, and RECQL5, thereby sensitizing cancer cells to DNA damaging agents and inhibiting their proliferation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate molecular mechanisms governing the USP28-RecQ helicase axis and to evaluate the therapeutic potential of targeting USP28 in cancer. Further research will be crucial to fully elucidate the downstream consequences of RecQ helicase degradation and to identify patient populations that would most benefit from USP28 inhibition.
References
- 1. USP28 Is Recruited to Sites of DNA Damage by the Tandem BRCT Domains of 53BP1 but Plays a Minor Role in Double-Strand Break Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECQL4 regulates DNA damage response and redox homeostasis in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RecQ Helicase Somatic Alterations in Cancer [frontiersin.org]
- 4. Targeting of RecQ Helicases as a Novel Therapeutic Strategy for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negat… [ouci.dntb.gov.ua]
The Interplay of Usp28-IN-4 and LSD1: A Technical Guide to a Novel Axis in Protein Stability and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the regulatory relationship between the deubiquitinase USP28 and the histone demethylase LSD1. It details how the specific inhibitor, Usp28-IN-4, disrupts this axis, leading to the destabilization of LSD1 protein. This document synthesizes key findings, presents quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development in oncology.
Executive Summary
Lysine-Specific Demethylase 1 (LSD1) is a critical epigenetic modulator frequently overexpressed in various cancers, where it contributes to oncogenesis by altering gene expression. The stability and abundance of the LSD1 protein are tightly regulated by post-translational modifications, particularly ubiquitination, which flags it for proteasomal degradation. The ubiquitin-specific protease 28 (USP28) has been identified as a bona fide deubiquitinase for LSD1, effectively removing the ubiquitin tags and rescuing it from degradation.[1][2] This stabilization of LSD1 by USP28 enhances its oncogenic functions. This compound is a potent and selective small molecule inhibitor of USP28, which, by blocking USP28's enzymatic activity, promotes the degradation of its substrates, including LSD1. This guide explores the mechanism of the USP28-LSD1 axis and the therapeutic potential of its disruption by this compound.
The USP28-LSD1 Regulatory Axis
The core of this regulatory network is the direct interaction between USP28 and LSD1. USP28 functions as a deubiquitinating enzyme (DUB) that specifically counteracts the ubiquitination of LSD1.[1][2]
-
Ubiquitination and Degradation: LSD1 is an unstable protein that is targeted for degradation through the ubiquitin-proteasome system.[1] E3 ubiquitin ligases attach ubiquitin chains to LSD1, marking it for destruction by the 26S proteasome.
-
Deubiquitination and Stabilization: USP28 binds to ubiquitinated LSD1 and cleaves the ubiquitin chains. This deubiquitination process reverses the degradation signal, leading to the stabilization and accumulation of LSD1 protein within the cell.[1][3] This effect is specific, as closely related DUBs like USP25 do not stabilize LSD1.[1]
-
Pathophysiological Relevance: In numerous cancer cell lines and primary breast tumor samples, the protein levels of USP28 and LSD1 are positively correlated.[1][3] This suggests that USP28-mediated stabilization of LSD1 is a key mechanism for the elevated LSD1 levels observed in cancer, which in turn promotes cancer stem cell-like traits.[1][2]
The signaling pathway below illustrates this dynamic balance between ubiquitination and deubiquitination that governs LSD1 protein levels.
References
- 1. The Deubiquitinase USP28 Stabilizes LSD1 and Confers Stem-cell-like Traits to Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deubiquitinase USP28 stabilizes LSD1 and confers stem-cell-like traits to breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of USP28-IN-4 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA damage response (DDR) is a complex signaling network essential for maintaining genomic integrity and preventing diseases such as cancer. Deubiquitinating enzymes (DUBs) have emerged as critical regulators of the DDR by modulating the stability and function of key proteins. Ubiquitin-Specific Protease 28 (USP28) is a DUB implicated in the stabilization of several crucial DDR factors, including 53BP1, CHK2, and Claspin, thereby influencing DNA repair, cell cycle checkpoints, and apoptosis.[1] Inhibition of USP28 presents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. This technical guide provides an in-depth overview of the role of a specific USP28 inhibitor, USP28-IN-4, in the DNA damage response, consolidating available data and detailing relevant experimental protocols.
Introduction to USP28 in the DNA Damage Response
USP28 is a deubiquitinating enzyme that counteracts the ubiquitination and subsequent proteasomal degradation of its substrates.[2] In the context of the DDR, USP28 has been shown to be recruited to sites of DNA double-strand breaks (DSBs) in a manner dependent on the tandem BRCT domains of the DDR mediator protein 53BP1.[3] By deubiquitinating and stabilizing key DDR proteins, USP28 is thought to play a role in maintaining genome stability. However, some studies suggest that its role in DSB metabolism may be minor in certain cellular contexts, highlighting the complexity of its functions.[4]
USP28's role extends beyond the DDR, as it also regulates the stability of oncoproteins such as c-Myc.[2] The interplay between its functions in oncogenic signaling and the DDR makes USP28 an attractive target for cancer therapy. Inhibition of USP28 is hypothesized to destabilize DDR proteins, thereby impairing DNA repair and enhancing the efficacy of DNA-damaging chemotherapeutics, while also reducing the levels of pro-proliferative proteins like c-Myc.[4]
This compound: A Potent and Selective USP28 Inhibitor
This compound is a small molecule inhibitor of USP28. It exhibits high potency and selectivity for USP28 over other deubiquitinating enzymes.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant USP28 inhibitors.
| Compound | Target | IC50 (µM) | Cell Line | Effect | Reference |
| This compound | USP28 | 0.04 | - | Potent and selective inhibition | [5][6] |
| This compound | - | - | HCT116, Ls174T | Inhibition of colony formation (at 12.5-15 µM) | [5][6] |
| This compound | - | - | HCT116, Ls174T | Down-regulation of c-Myc (at 20-80 µM) | [5][6] |
| AZ1 | USP28/USP25 | 0.6 / 0.7 | - | Dual inhibition | [7] |
| AZ1 | - | ~18.8 (for USP28 reduction) | A-431 | Reduction of total USP28 and ΔNp63 abundance | [8] |
| AZ1 | - | - | A549 | Sensitizes cells to cisplatin | [9] |
| FT206 | USP28/USP25 | 0.15 / 1.01 | - | Dual inhibition | [10] |
| Vismodegib | USP28 | 4.41 ± 1.08 | - | Inhibition of enzymatic activity | [11][12][13] |
Signaling Pathways and Experimental Workflows
USP28 Signaling in the DNA Damage Response
USP28 is integrated into the DDR signaling cascade following DNA damage. Upon the induction of DSBs, ATM kinase is activated and phosphorylates numerous downstream targets, including USP28. USP28 is then recruited to the damage sites where it interacts with and stabilizes key DDR proteins.
Caption: USP28 signaling pathway in the DNA damage response.
Mechanism of Action of this compound
This compound, as an inhibitor of USP28, is expected to block the deubiquitinating activity of the enzyme. This leads to the accumulation of ubiquitinated USP28 substrates, targeting them for proteasomal degradation. The resulting decrease in the levels of key DDR proteins is predicted to impair the cell's ability to respond to and repair DNA damage.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in the DNA damage response.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell viability, particularly in combination with DNA-damaging agents.
-
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
96-well plates
-
Complete growth medium
-
This compound
-
DNA-damaging agent (e.g., cisplatin, etoposide)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, the DNA-damaging agent, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for DDR Proteins
This protocol is to determine the effect of this compound on the protein levels of key DDR factors.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
DNA-damaging agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-USP28, anti-γH2AX, anti-p-CHK2, anti-53BP1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or a DNA-damaging agent for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Immunoprecipitation (IP) for Ubiquitination Analysis
This protocol is to assess the effect of this compound on the ubiquitination status of USP28 substrates.
-
Materials:
-
Cancer cell lines
-
10 cm dishes
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (non-denaturing)
-
Primary antibody for the protein of interest (e.g., anti-c-Myc)
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
-
Procedure:
-
Treat cells with this compound and MG132 for 4-6 hours before harvesting.
-
Lyse cells in non-denaturing lysis buffer.[14]
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the primary antibody for the protein of interest overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads extensively.
-
Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody.
-
Immunofluorescence for γH2AX Foci Formation
This protocol is for visualizing and quantifying DNA double-strand breaks.
-
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
DNA-damaging agent
-
4% paraformaldehyde (PFA) for fixation
-
0.3% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells on coverslips with this compound and/or a DNA-damaging agent.
-
Fix the cells with 4% PFA.[3]
-
Permeabilize the cells with 0.3% Triton X-100.[3]
-
Block non-specific binding with blocking solution.[3]
-
Incubate with anti-γH2AX primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji).[3][15]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol for fixation
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[5][16][17][18]
-
Incubate at 4°C for at least 30 minutes.[18]
-
Wash the cells to remove ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[5][16]
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Expected Outcomes and Interpretation
Based on the known functions of USP28 and the effects of its inhibition, treatment with this compound is expected to:
-
Increase sensitivity to DNA-damaging agents: By inhibiting USP28, the stability of key DDR proteins will be compromised, leading to a deficient DNA damage response and increased cell death in the presence of genotoxic stress. This would be observed as a synergistic effect in cell viability assays.
-
Decrease levels of DDR and oncogenic proteins: Western blot analysis is expected to show a dose-dependent decrease in the protein levels of USP28 substrates such as 53BP1, CHK2, and c-Myc following this compound treatment.
-
Increase ubiquitination of USP28 substrates: Immunoprecipitation followed by Western blotting should reveal an accumulation of polyubiquitinated forms of USP28 target proteins.
-
Induce accumulation of DNA damage: An increase in the number and intensity of γH2AX foci is anticipated in cells treated with this compound, particularly in combination with a DNA-damaging agent, indicating an accumulation of unresolved DNA double-strand breaks.
-
Cause cell cycle arrest: Inhibition of USP28 may lead to cell cycle arrest, likely at the G2/M checkpoint, due to the destabilization of proteins like Claspin that are crucial for checkpoint maintenance. This would be quantifiable by flow cytometry.
Conclusion
This compound is a potent and selective inhibitor of USP28 with the potential to significantly impact the DNA damage response. By destabilizing key DDR proteins and oncogenic factors, this compound may serve as a valuable tool for basic research into the intricacies of the DDR and as a promising candidate for further development as a cancer therapeutic, particularly in combination with DNA-damaging agents. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's role in the DNA damage response. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action in various cancer contexts.
References
- 1. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. USP28 Is Recruited to Sites of DNA Damage by the Tandem BRCT Domains of 53BP1 but Plays a Minor Role in Double-Strand Break Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Usp28-IN-4: A Potent and Selective Inhibitor of USP28 Deubiquitinase
An In-depth Technical Guide on the Selectivity Profile and Core Mechanisms of Action
Introduction
Usp28-IN-4 has emerged as a potent and highly selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme (DUB) implicated in the progression of various cancers. USP28 plays a critical role in stabilizing oncoproteins, most notably the transcription factor c-Myc, by removing ubiquitin chains and preventing their proteasomal degradation.[1] The dysregulation of the USP28-c-Myc axis is a hallmark of numerous malignancies, making USP28 an attractive therapeutic target. This technical guide provides a comprehensive overview of the selectivity profile of this compound against other ubiquitin-specific proteases, details the experimental protocols for its characterization, and visualizes its key signaling pathways and experimental workflows.
Selectivity Profile of this compound
This compound exhibits remarkable potency against USP28 with a reported half-maximal inhibitory concentration (IC50) of 0.04 µM.[1] Its selectivity has been evaluated against a panel of other USP enzymes, demonstrating a high degree of specificity. Notably, this compound shows minimal to no inhibitory activity against USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 at concentrations up to 5 µM. However, it is important to note that this compound also demonstrates inhibitory activity against USP25, a closely related homolog of USP28.
| Target Enzyme | IC50 (µM) | Fold Selectivity vs. USP28 |
| USP28 | 0.04 | 1 |
| USP2 | > 5 | > 125 |
| USP7 | > 5 | > 125 |
| USP8 | > 5 | > 125 |
| USP9x | > 5 | > 125 |
| UCHL3 | > 5 | > 125 |
| UCHL5 | > 5 | > 125 |
| USP25 | Data not available | Data not available |
Experimental Protocols
Biochemical Assay: Ubiquitin-AMC Hydrolysis Assay
This assay is a standard method to determine the enzymatic activity of deubiquitinases and assess the potency of their inhibitors. The principle lies in the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by the DUB, which releases the fluorescent AMC molecule.
Materials:
-
Recombinant human USP28 enzyme
-
This compound (or other test compounds)
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant USP28 enzyme to each well of the 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence intensity over a set period (e.g., 30-60 minutes) at 1-minute intervals.
-
Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence curve for each concentration of the inhibitor.
-
Plot the V0 values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the Ub-AMC Hydrolysis Assay.
Cell-Based Assay: Western Blot for c-Myc Downregulation
This assay assesses the ability of this compound to induce the degradation of its key cellular substrate, c-Myc, in a cellular context.
Materials:
-
Cancer cell line known to express high levels of c-Myc (e.g., HCT116, Ls174T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system (e.g., nitrocellulose or PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Acquire the image using an imaging system and perform densitometric analysis to quantify the c-Myc protein levels relative to the loading control.
Caption: Western Blot Workflow for c-Myc Downregulation.
Signaling Pathways Involving USP28
USP28 is a key regulator of several oncogenic signaling pathways. Its primary and most well-characterized role is the stabilization of c-Myc. USP28 is recruited to c-Myc by the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7), where it removes ubiquitin chains, thereby preventing c-Myc's degradation by the proteasome. This leads to the accumulation of c-Myc and the subsequent activation of its target genes, which promote cell proliferation and tumor growth.
Beyond c-Myc, USP28 has been shown to stabilize other oncoproteins such as c-JUN and NOTCH1, further contributing to its pro-tumorigenic functions. Additionally, USP28 is involved in the DNA damage response (DDR) pathway, where it can stabilize key DDR proteins like 53BP1 and Chk2.
References
Usp28-IN-4: A Technical Guide to IC50 Determination and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Usp28-IN-4, a potent and selective inhibitor of the deubiquitinase USP28. The document details the methodology for determining its half-maximal inhibitory concentration (IC50) and elucidates its mechanism of action, primarily focusing on its role in the regulation of the oncoprotein c-Myc.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Inhibitor | Target | IC50 Value | Assay Type |
| This compound | USP28 | 0.04 µM | Biochemical Assay[1][2][3] |
| Inhibitor | Cell Line | IC50 Value (Cell Viability) | Assay Type |
| This compound | HCT116 (Colorectal Cancer) | 38.11 µM | MTT Assay[4] |
| This compound | LS 174T (Colorectal Cancer) | 24.3 µM | MTT Assay[4] |
This compound demonstrates high selectivity for USP28 over other deubiquitinating enzymes (DUBs)[1][2][3].
| Inhibitor | Non-Target DUBs | Concentration for Selectivity Check |
| This compound | USP2, USP7, USP8, USP9x, UCHL3, UCHL5 | 5 µM[4] |
Experimental Protocols
Biochemical IC50 Determination: Ubiquitin-Rhodamine Deubiquitinase Assay
This protocol describes the determination of the IC50 value of this compound against purified USP28 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human USP28 enzyme
-
Ubiquitin-Rhodamine 110 Green (Ub-Rho110) substrate
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.002% Tween-20)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound solutions. Include wells with DMSO only as a negative control.
-
Add the USP28 enzyme to each well to a final concentration within the linear range of the assay.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time using a plate reader.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular IC50 Determination: MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116, LS 174T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of c-Myc Downregulation
This protocol is used to assess the effect of this compound on the protein levels of its substrate, c-Myc.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative c-Myc protein levels.
Signaling Pathways and Experimental Workflows
USP28 Signaling Pathway in c-Myc Regulation
The following diagram illustrates the role of USP28 in stabilizing the oncoprotein c-Myc and how this compound intervenes in this process.
Caption: USP28 counteracts the ubiquitination of c-Myc, preventing its degradation by the proteasome. This compound inhibits USP28, leading to the accumulation of ubiquitinated c-Myc and its subsequent degradation.
Experimental Workflow for IC50 Determination
The logical flow for determining the IC50 value of this compound is depicted in the diagram below.
Caption: A generalized workflow for determining the biochemical and cellular IC50 values of this compound.
This guide provides a comprehensive framework for understanding and evaluating the USP28 inhibitor, this compound. The detailed protocols and visual representations of the underlying biological processes and experimental workflows are intended to facilitate further research and drug development efforts targeting USP28.
References
Methodological & Application
Application Notes and Protocols for Usp28-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp28-IN-4 is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme that has emerged as a significant target in cancer therapy.[1][2] USP28 plays a crucial role in stabilizing oncoproteins, most notably the transcription factor c-Myc, by removing ubiquitin chains and preventing its proteasomal degradation.[3][4] Dysregulation of USP28 has been implicated in the progression of various cancers, including colorectal, breast, and non-small cell lung cancer.[3] this compound offers a powerful tool for investigating the cellular functions of USP28 and for evaluating its therapeutic potential. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of the USP28 enzyme.[1][2] This inhibition leads to the accumulation of polyubiquitinated substrates of USP28, primarily the oncoprotein c-Myc, targeting them for degradation by the proteasome.[1][5] The subsequent reduction in cellular c-Myc levels disrupts critical oncogenic signaling pathways, leading to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth.[3][6] The enzyme FBW7, an E3 ubiquitin ligase, often acts in opposition to USP28 by targeting c-Myc for ubiquitination.[3][7]
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp28-IN-4 In Vitro Assays
These application notes provide detailed protocols for the in vitro characterization of Usp28-IN-4, a potent and selective inhibitor of the deubiquitinase USP28. The intended audience for these notes includes researchers, scientists, and drug development professionals actively engaged in cancer research and drug discovery.
Introduction
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of protein stability and has been identified as a key player in various oncogenic pathways. USP28 stabilizes oncoproteins such as c-Myc, preventing their degradation by the proteasome.[1][2] The overexpression of USP28 is implicated in several cancers, making it an attractive therapeutic target.
This compound is a small molecule inhibitor of USP28 with a reported IC50 of 0.04 µM.[1][3][4][5] It demonstrates high selectivity for USP28 over other deubiquitinases.[1][3][4][5] These protocols outline the necessary steps to perform biochemical and cellular assays to validate the inhibitory activity and cellular effects of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.04 µM | [1][3][4][5] |
| This compound Selectivity | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | [3][4][5] |
| Cellular Effect | Down-regulates cellular c-Myc levels | [1][3][4] |
Signaling Pathway and Experimental Workflow Diagrams
USP28 Signaling Pathway
References
Application Notes and Protocols for Usp28-IN-4 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Usp28-IN-4, a potent and selective inhibitor of Ubiquitin Specific Peptidase 28 (Usp28), in Western blot experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application in cell culture, and subsequent analysis of target protein levels via Western blotting.
Introduction
Usp28 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several oncoproteins, including the transcription factor c-Myc.[1][2] By removing ubiquitin chains from its substrates, Usp28 prevents their degradation by the proteasome, thereby promoting their accumulation and oncogenic functions.[3] this compound is a small molecule inhibitor that specifically targets the enzymatic activity of Usp28.[4] Treatment of cancer cells with this compound leads to the ubiquitination and subsequent degradation of Usp28 substrates, such as c-Myc, resulting in reduced cellular levels of these proteins.[4] This makes this compound a valuable tool for studying the Usp28 signaling pathway and a potential therapeutic agent in cancers driven by Usp28-regulated oncoproteins.
Mechanism of Action of this compound
The canonical pathway for c-Myc degradation is initiated by its phosphorylation, which is recognized by the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7). FBW7 then polyubiquitinates c-Myc, marking it for proteasomal degradation. Usp28 counteracts this process by deubiquitinating c-Myc, leading to its stabilization.[1][2] this compound inhibits the deubiquitinating activity of Usp28, thereby promoting the degradation of c-Myc.
Caption: this compound inhibits Usp28, preventing c-Myc deubiquitination.
Data Presentation
The following tables summarize typical concentration ranges and treatment times for this compound in cell culture experiments, as well as recommended antibody dilutions for Western blot analysis.
Table 1: this compound Treatment Conditions
| Cell Line | Concentration Range (µM) | Treatment Time (hours) | Reference |
| HCT116 (Human Colorectal Carcinoma) | 30 - 80 | 24 | [4] |
| Ls174T (Human Colorectal Adenocarcinoma) | 20 - 60 | 24 | [4] |
| LUDLU-1 (Human Lung Squamous Cell Carcinoma) | Varies (IC50 doses) | 48 | [1] |
| Primary mouse KF LSCC cells | Varies | 48 | [5] |
Table 2: Antibody Dilutions for Western Blot
| Primary Antibody | Recommended Dilution | Host Species | Supplier Example |
| anti-c-Myc | 1:1000 | Rabbit or Mouse | Novus Biologicals (NB200-108) |
| anti-Usp28 | 1:1000 | Rabbit | Cell Signaling Technology |
| anti-GAPDH (Loading Control) | 1:5000 | Mouse | Standard Supplier |
| anti-β-Actin (Loading Control) | 1:5000 | Mouse | Standard Supplier |
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to assess the effect of this compound on c-Myc protein levels.
Experimental Workflow
Caption: Step-by-step workflow for the Western blot experiment.
Detailed Protocol
1. Cell Culture and Treatment with this compound
-
Seed the desired cancer cell line (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) for the desired time (e.g., 24 hours).[4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
2. Cell Lysis and Protein Extraction
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.
-
Based on the protein concentrations, normalize the samples by diluting them with lysis buffer to ensure equal protein loading in the subsequent steps.
4. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Prepare protein samples for loading by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel in 1x Tris-glycine running buffer at 100-120 V until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour for wet transfer).
-
After transfer, briefly wash the membrane with deionized water and then with 1x Tris-buffered saline with 0.1% Tween 20 (TBST).
-
(Optional) To visualize total protein and confirm transfer efficiency, stain the membrane with Ponceau S solution for 1-2 minutes, followed by destaining with deionized water.
6. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
7. Primary Antibody Incubation
-
Dilute the primary antibody against the target protein (e.g., anti-c-Myc) in the blocking buffer at the recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in the blocking buffer (e.g., 1:2000 to 1:10000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
9. Detection and Imaging
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
10. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band (c-Myc) to the intensity of the loading control band (e.g., GAPDH or β-Actin) for each sample.
-
Plot the normalized protein levels against the concentration of this compound to visualize the dose-dependent effect of the inhibitor.
References
- 1. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 2. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp28-IN-4 Immunoprecipitation for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp28-IN-4 is a potent and selective small molecule inhibitor of Ubiquitin Specific Peptidase 28 (USP28), a deubiquitinating enzyme (DUB) implicated in various cancers. USP28 plays a critical role in stabilizing oncoproteins, most notably the transcription factor c-Myc, by counteracting its degradation via the ubiquitin-proteasome system.[1][2] Inhibition of USP28 with this compound leads to the destabilization and subsequent degradation of c-Myc, presenting a promising therapeutic strategy for cancers dependent on this oncogene.[1] This document provides detailed protocols for utilizing this compound in immunoprecipitation-based workflows to identify its direct and indirect cellular targets, a crucial step in understanding its mechanism of action and potential off-target effects.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Further experimental validation, such as determining the dissociation constant (Kd) and cellular target engagement (EC50), is recommended for comprehensive characterization.
| Parameter | Value | Method | Notes |
| IC50 | 0.04 µM | In vitro enzymatic assay | Half-maximal inhibitory concentration against USP28.[1][3] |
| Selectivity | High | In vitro enzymatic assays | Selective for USP28 over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1][3] Note: Also inhibits USP25.[3][4] |
| Cellular Viability IC50 (HCT116) | 38.11 µM | Cell-based assay | Concentration at which 50% of HCT116 colorectal cancer cell viability is inhibited.[3] |
| Cellular Viability IC50 (LS 174T) | 24.3 µM | Cell-based assay | Concentration at which 50% of LS 174T colorectal cancer cell viability is inhibited.[3] |
| Binding Affinity (Kd) | Not Reported | e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | To be determined experimentally to quantify the binding affinity to USP28. |
| Cellular Target Engagement (EC50) | Not Reported | e.g., Cellular Thermal Shift Assay (CETSA) | To be determined experimentally to confirm target engagement in a cellular context. |
Signaling Pathway
USP28 is a key regulator of cellular protein stability, primarily by reversing ubiquitination, a process that flags proteins for degradation. A major pathway regulated by USP28 is the c-Myc stability pathway, where it directly counteracts the action of the E3 ubiquitin ligase FBW7.
Caption: USP28 counteracts FBW7-mediated ubiquitination and degradation of c-Myc.
Experimental Workflow: Target Identification using this compound Pulldown
The following diagram outlines the workflow for identifying the protein targets of this compound using an affinity purification approach followed by mass spectrometry.
Caption: Workflow for affinity purification-mass spectrometry to identify this compound targets.
Experimental Protocols
Protocol 1: this compound Immunoprecipitation (Chemical Pulldown) for Target Identification
This protocol describes the immunoprecipitation of this compound and its interacting proteins from cell lysates using this compound conjugated to beads.
Materials:
-
This compound-conjugated agarose or magnetic beads (requires custom synthesis or use of a bifunctional linker)
-
Control beads (unconjugated or conjugated with a non-binding molecule)
-
Cancer cell line of interest (e.g., HCT116, LS 174T)
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer with reduced detergent (e.g., 0.1% NP-40) or PBS with 0.1% Tween-20.
-
Elution Buffer (Denaturing): 2x Laemmli sample buffer.
-
Elution Buffer (Non-denaturing): Lysis buffer containing a high concentration of free this compound (e.g., 100 µM).
-
Refrigerated centrifuge
-
End-over-end rotator
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS and harvest by scraping.
-
Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells) and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the protein lysate with control beads for 1 hour at 4°C on an end-over-end rotator.
-
Pellet the beads by centrifugation and collect the supernatant.
-
-
Immunoprecipitation:
-
Add this compound-conjugated beads to the pre-cleared lysate (the amount of beads and lysate should be optimized). As a negative control, add control beads to a separate aliquot of the lysate.
-
Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
Denaturing Elution (for subsequent SDS-PAGE and Western Blotting or Mass Spectrometry):
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Non-denaturing Elution (for activity assays of pulled-down proteins):
-
After the final wash, add Elution Buffer containing free this compound.
-
Incubate for 30-60 minutes at 4°C with gentle agitation.
-
Pellet the beads and collect the supernatant.
-
-
-
Downstream Analysis:
-
The eluted proteins can be resolved by SDS-PAGE and visualized by silver or Coomassie staining.
-
For identification of novel interactors, the entire eluate should be subjected to in-gel or in-solution trypsin digestion followed by LC-MS/MS analysis.
-
Known targets can be validated by Western blotting using specific antibodies.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA is a method to assess the direct binding of a small molecule to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis Buffer (as in Protocol 1, without detergent if analyzing membrane proteins)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents and equipment
-
Anti-USP28 antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours) under normal culture conditions.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Normalize the protein concentration of all samples.
-
Analyze the amount of soluble USP28 in each sample by Western blotting using an anti-USP28 antibody.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the DMSO control indicates target engagement.
-
-
Isothermal Dose-Response (ITDR) CETSA:
-
To determine the EC50 of target engagement, treat cells with a range of this compound concentrations.
-
Heat all samples at a single temperature that shows a significant difference in USP28 solubility between treated and untreated samples (determined from the melting curve).
-
Analyze the soluble USP28 levels by Western blot and quantify the band intensities.
-
Plot the percentage of soluble USP28 as a function of this compound concentration to determine the EC50.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to investigate the cellular targets and mechanism of action of this compound. The immunoprecipitation protocol coupled with mass spectrometry is a powerful tool for discovering novel protein interactions, while CETSA provides a robust method for validating direct target engagement in a cellular context. These approaches are essential for the preclinical development and characterization of novel USP28 inhibitors.
References
Application Notes and Protocols: Usp28-IN-4 Colony Formation Assay in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme that has emerged as a critical regulator in various cellular processes, including cell cycle progression, DNA damage repair, and oncogenesis. In many cancers, including colorectal cancer, USP28 is overexpressed and contributes to tumorigenesis by stabilizing oncoproteins. USP28 carries out its function by removing ubiquitin chains from its substrate proteins, thereby preventing their degradation by the proteasome. Key substrates of USP28 include the proto-oncoprotein c-Myc, as well as c-Jun and NOTCH1, all of which are pivotal in driving cancer cell proliferation and survival. The interplay between USP28 and the E3 ubiquitin ligase FBXW7 is crucial; USP28 can counteract FBXW7-mediated ubiquitination, not only of FBXW7's substrates but also of FBXW7 itself, creating a complex regulatory network. Given its role in stabilizing multiple oncoproteins, USP28 presents a promising therapeutic target for cancer treatment.
Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28 with a reported IC50 of 0.04 μM. By inhibiting USP28, this compound promotes the degradation of oncoproteins like c-Myc, leading to decreased cancer cell proliferation and survival. This document provides detailed application notes and a protocol for assessing the long-term effect of this compound on the clonogenic survival of HCT116 human colorectal cancer cells using a colony formation assay.
Usp28 Signaling Pathway
The following diagram illustrates the central role of USP28 in stabilizing key oncoproteins. This compound inhibits USP28, leading to the ubiquitination and subsequent degradation of these substrates.
Caption: Usp28 signaling and inhibition.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound in the context of HCT116 cells.
| Parameter | Cell Line | Value | Conditions | Reference |
| IC50 | USP28 Enzyme | 0.04 µM | In vitro biochemical assay | [1] |
| Colony Formation Inhibition | HCT116 | 15 µM | 3-day treatment | [1] |
Note: The detailed experimental conditions for the 15 µM colony formation inhibition data point are not publicly available. The protocol provided below is a comprehensive, generalized method that should be optimized for specific experimental needs.
Experimental Protocol: Colony Formation Assay
This protocol details the steps for performing a colony formation (clonogenic) assay to evaluate the long-term effects of this compound on the survival and proliferative capacity of HCT116 cells.
Materials
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5A medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (prepare stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Methanol
-
Distilled water
Equipment
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Water bath (37°C)
Experimental Workflow
Caption: Colony formation assay workflow.
Procedure
1. Cell Culture and Maintenance a. Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO2. c. Passage cells upon reaching 80-90% confluency.
2. Cell Seeding a. On the day of the experiment, harvest HCT116 cells using Trypsin-EDTA. b. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh complete medium. c. Perform a cell count using a hemocytometer or automated cell counter. d. Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing 2 mL of complete medium per well. e. Gently rock the plates to ensure even distribution of cells. f. Incubate the plates overnight to allow for cell attachment.
3. Treatment with this compound a. Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. A suggested concentration range to test is 0.1 µM to 20 µM. b. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used. c. Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the appropriate concentration of this compound or vehicle control. d. It is recommended to perform each treatment in triplicate.
4. Incubation a. Return the plates to the incubator and culture for 10-14 days. b. Monitor the formation of colonies every 2-3 days using an inverted microscope. c. If the medium changes color (indicating a pH change), it may be necessary to replace the medium with fresh treatment or control medium.
5. Colony Staining a. After 10-14 days, or when colonies in the control wells are of a sufficient size (typically >50 cells), terminate the experiment. b. Gently wash the wells twice with PBS. c. Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature. d. Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. e. Incubate for 20-30 minutes at room temperature. f. Remove the crystal violet solution and gently wash the wells with distilled water until the background is clear. g. Allow the plates to air dry completely.
6. Colony Quantification a. Scan or photograph the dried plates. b. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. This can be done manually or using imaging software such as ImageJ. c. Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
- Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
- Surviving Fraction (SF) = (PE of treated sample / PE of control sample)
Data Analysis and Interpretation
The results should show a dose-dependent decrease in the number and size of colonies with increasing concentrations of this compound. The surviving fraction can be plotted against the drug concentration to generate a dose-response curve and determine the concentration of this compound that inhibits colony formation by 50% (IC50 for clonogenic survival). A significant reduction in colony formation in the this compound treated groups compared to the vehicle control indicates that the inhibitor effectively reduces the long-term proliferative capacity and survival of HCT116 cells.
References
Application Notes and Protocols for Usp28-IN-4 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo evaluation of the USP28 inhibitor, Usp28-IN-4, in a xenograft mouse model. The information is intended to guide researchers in designing and executing preclinical studies to assess the anti-tumor efficacy of USP28 inhibitors.
Introduction
Ubiquitin-specific protease 28 (USP28) is a deubiquitinating enzyme that has emerged as a promising target in cancer therapy. USP28 plays a critical role in stabilizing oncoproteins, most notably the transcription factor c-Myc, by removing ubiquitin chains and preventing its proteasomal degradation.[1][2] Elevated levels of USP28 have been observed in various cancers, including colon and breast carcinomas, where it is essential for tumor cell proliferation.[1] Inhibition of USP28 offers a therapeutic strategy to indirectly target "undruggable" oncoproteins like c-Myc, leading to the suppression of tumor growth.[3][4] this compound is a potent and selective inhibitor of USP28 with an IC50 of 0.04 μM. It has been shown to down-regulate cellular levels of c-Myc by promoting its degradation through the ubiquitin-proteasome system.
Signaling Pathway of USP28 and c-Myc Regulation
USP28 is a key regulator of the c-Myc oncoprotein. In the nucleus, the F-box protein FBW7α, a component of the SCF ubiquitin ligase complex, targets c-Myc for ubiquitination and subsequent degradation by the proteasome. USP28 counteracts this process by binding to the SCF(FBW7α)-c-Myc complex and removing the ubiquitin chains from c-Myc, thereby stabilizing it.[1][2] This stabilization of c-Myc is crucial for the proliferation of many tumor cells.[1] Inhibition of USP28 disrupts this balance, leading to increased c-Myc ubiquitination and degradation, which in turn reduces cancer cell proliferation.
Caption: USP28 stabilizes c-Myc by counteracting SCF(FBW7α)-mediated ubiquitination and proteasomal degradation.
Experimental Protocols
This section outlines a generalized protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. This protocol is synthesized from best practices and data from studies on other USP28 inhibitors and may require optimization for specific cell lines and research objectives.
Cell Line Derived Xenograft (CDX) Model Workflow
The overall workflow for a CDX study involves cell culture, implantation of tumor cells into immunodeficient mice, randomization into treatment groups upon tumor establishment, administration of the investigational drug, and monitoring of tumor growth and animal well-being.
Caption: A typical workflow for an in vivo xenograft study to evaluate an anti-cancer agent.
Detailed Methodologies
1. Cell Culture and Preparation
-
Cell Line Selection: Choose a cancer cell line known to have high c-Myc expression or dependency (e.g., colorectal, breast, or non-small cell lung cancer cell lines).
-
Culture Conditions: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove any remaining serum and trypsin.
-
Cell Counting and Viability: Resuspend the cell pellet in serum-free medium or PBS. Perform a cell count using a hemocytometer or an automated cell counter and assess viability using a method like trypan blue exclusion. Viability should be >95%.
-
Final Preparation: Centrifuge the cells and resuspend the pellet in a sterile solution for injection (e.g., a 1:1 mixture of serum-free medium and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice until injection.
2. Animal Model and Tumor Implantation
-
Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, which are capable of accepting human tumor xenografts.
-
Implantation: Anesthetize the mice. Subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the flank of each mouse using a 25-27 gauge needle.
3. Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration:
-
Note: A specific in vivo formulation for this compound is not publicly available. A common approach for similar small molecules is to formulate them in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. The formulation should be prepared fresh daily.
-
Dosage and Administration (Representative): Based on studies with other USP28 inhibitors like CT1113, a starting dose could be in the range of 20-75 mg/kg. For instance, a study on the USP28 inhibitor FT206 used a dose of 75 mg/kg administered three times a week. Another study with CT1113 used 20 mg/kg twice daily via oral gavage. The optimal dose and schedule for this compound would need to be determined empirically.
-
Control Group: The control group should receive the vehicle solution following the same administration route and schedule.
-
-
Monitoring: Monitor tumor growth and the general health of the mice (body weight, activity, signs of toxicity) throughout the study.
4. Endpoint and Data Analysis
-
Efficacy Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Data Collection: At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Statistical Analysis: Compare the tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). Calculate the tumor growth inhibition (TGI) percentage.
Data Presentation
The following tables present representative quantitative data from in vivo studies of USP28 inhibitors.
Table 1: Representative Dosing and Administration of USP28 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Mouse Strain | Dose | Administration Route | Schedule | Reference |
| CT1113 | Burkitt Lymphoma (Raji cells) | NCG | 20 mg/kg | Oral gavage | Twice daily | [5] |
| FT206 | Lung Squamous Cell Carcinoma | KRasLSL-G12D; Fbxw7f/f | 75 mg/kg | Not specified | Three times a week for 5 weeks | [6] |
Table 2: Representative Efficacy of USP28 Inhibition in Xenograft Models
| Inhibitor | Cancer Model | Endpoint | Tumor Growth Inhibition (%) | Key Findings | Reference |
| FT206 | Lung Squamous Cell Carcinoma | 5 weeks | Significant tumor regression | Induced regression of established murine LSCC tumors. | [6] |
| CT1113 | Burkitt Lymphoma (Raji cells) | Not specified | Significant suppression of tumorigenesis | Demonstrated significant suppression of tumor growth in the spleen and bone marrow. | [5] |
Conclusion
The inhibition of USP28 presents a viable therapeutic strategy for cancers dependent on oncoproteins like c-Myc. This compound is a potent tool for the preclinical investigation of this approach. The protocols and data presented here provide a framework for researchers to design and conduct in vivo xenograft studies to evaluate the efficacy of this compound and other USP28 inhibitors. Careful optimization of the cell line, animal model, and treatment regimen will be crucial for obtaining robust and reproducible results.
References
- 1. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp28-IN-4 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the USP28 inhibitor, Usp28-IN-4, and offer guidance for its application in in vivo research settings. While specific in vivo dosage and administration protocols for this compound are not yet publicly available, this document compiles relevant data on its in vitro activity, the known roles of USP28, and in vivo data from other USP28 inhibitors to guide experimental design.
Introduction
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme that has emerged as a significant target in cancer therapy. USP28 plays a critical role in stabilizing oncoproteins, most notably c-MYC, by counteracting the activity of the F-box and WD repeat domain-containing 7 (FBW7) E3 ubiquitin ligase.[1] By inhibiting USP28, this compound promotes the degradation of these oncoproteins, leading to anti-tumor effects.
Biochemical and In Vitro Activity
This compound has demonstrated potent inhibition of USP28 in biochemical assays and cytotoxic effects in various cancer cell lines.
| Parameter | Value | Cell Lines | Reference |
| IC50 | 0.04 µM | N/A (Biochemical Assay) | [2] |
| In Vitro Activity | Down-regulates cellular c-Myc levels | HCT116, LS 174T | [2] |
USP28 Signaling Pathway
USP28 is a key regulator of protein stability for several critical oncogenic transcription factors. It functions by removing ubiquitin chains, thereby preventing their proteasomal degradation. This activity directly opposes the tumor-suppressive function of the E3 ubiquitin ligase FBW7.
In Vivo Study Design: A General Protocol
Due to the absence of specific published in vivo studies for this compound, the following protocol provides a general framework based on common practices for similar small molecule inhibitors. It is imperative for researchers to perform dose-escalation and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage of this compound for their specific animal model.
Formulation
This compound is reported to be soluble in DMSO.[2] For in vivo administration, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle to a final concentration that minimizes DMSO toxicity.
Example Formulation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For administration, dilute the stock solution with a vehicle such as a mixture of PEG300, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Administration Route
The route of administration will depend on the experimental goals and the pharmacokinetic properties of the compound. Oral gavage (PO) and intraperitoneal (IP) injection are common routes for preclinical cancer studies.
Suggested Experimental Workflow for a Xenograft Model
Reference Dosages for Other USP28 Inhibitors
While not directly applicable to this compound, the following data from other USP28 inhibitors can serve as a starting point for dose-range finding studies.
| Inhibitor | Dosage | Administration Route | Animal Model | Reference |
| CT1113 | 20 mg/kg, twice daily | Oral Gavage | Raji cell xenograft in NCG mice | A preclinical study on Burkitt Lymphoma mentions this dosage. |
| FT206 | 75 mg/kg, 3 times a week | Not specified | Mouse model of lung squamous cell carcinoma | A study on squamous cell lung carcinoma reports this dosage. |
Pharmacodynamic Markers
To confirm target engagement and biological activity of this compound in vivo, it is recommended to measure the levels of downstream targets of USP28 in tumor tissues.
-
Primary Marker: c-MYC protein levels. A significant reduction in c-MYC is expected following effective treatment with a USP28 inhibitor.
-
Secondary Markers: c-JUN and the cleaved form of NOTCH1 (NICD1) can also be assessed.
Safety and Toxicology
During in vivo studies, it is crucial to monitor animals for any signs of toxicity. This includes daily observation, regular body weight measurements, and, if necessary, complete blood counts and serum chemistry analysis at the end of the study.
Conclusion
This compound is a promising inhibitor of USP28 with potent in vitro activity. While specific in vivo data is currently limited, the information provided in these application notes offers a solid foundation for designing and conducting preclinical studies. Researchers are strongly encouraged to perform thorough dose-finding and tolerability studies to establish a safe and effective dose for their specific experimental models. The analysis of pharmacodynamic markers will be critical to validate the mechanism of action of this compound in a living system.
References
Application Notes and Protocols: Preparation and Handling of Usp28-IN-4 Stock Solution in DMSO
Introduction
Usp28-IN-4 is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme (DUB) that has emerged as a significant target in cancer therapy.[1][2][3][4] USP28 plays a critical role in tumorigenesis by preventing the degradation of key oncoproteins, most notably the transcription factor c-Myc.[3][5][6] By removing ubiquitin tags from proteins like c-Myc, c-Jun, and NOTCH1, USP28 rescues them from proteasomal degradation, thereby stabilizing their levels and promoting cancer cell proliferation and survival.[6][7][8] this compound counters this activity, leading to the downregulation of these oncogenic drivers.[1][9] Furthermore, research has revealed that USP28 and c-MYC can form a positive feedback loop, where c-MYC promotes the transcription of the USP28 gene, further amplifying its own stability.[8]
Given its mechanism of action, this compound is a valuable tool for researchers in oncology and drug development. Proper preparation, handling, and storage of this compound stock solutions are paramount to ensure experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a stock solution of this compound using Dimethyl Sulfoxide (DMSO) and summarizes key quantitative data for experimental design.
Signaling Pathway of USP28 and its Inhibition
The deubiquitinating enzyme USP28 functions as a key regulator of protein stability. In many cancers, oncoproteins such as c-Myc are tagged with ubiquitin by E3 ligases (e.g., FBW7), marking them for degradation by the proteasome. USP28 reverses this process, leading to the stabilization of c-Myc and promoting cell growth. This compound selectively inhibits USP28, which restores the ubiquitination and subsequent degradation of c-Myc, thereby impeding cancer progression. This mechanism is further amplified by a positive feedback loop where c-Myc can enhance the expression of USP28.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the physicochemical and biological properties of this compound. The following tables summarize these key data points.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 461.36 g/mol | [1][2] |
| Molecular Formula | C₂₂H₁₈Cl₂N₂O₃S | [1][2] |
| CAS Number | 2931509-15-6 | [1][2] |
| Appearance | White to light brown solid | [1][9] |
| Purity | ≥98% | [2] |
| Solubility in DMSO | Sparingly soluble (1-10 mg/mL) | [1][2] |
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line(s) | Reference(s) |
| USP28 Inhibition IC₅₀ | 0.04 µM | - | [1][2][4] |
| Cell Viability IC₅₀ | 38.11 µM | HCT116 | [2] |
| 24.3 µM | LS 174T | [2] | |
| Effective Concentration | 15 µM (3 days) | HCT116 | [1] |
| (Colony Formation) | 12.5 µM (3 days) | Ls174T | [1] |
| Effective Concentration | 20-80 µM (24 h) | HCT116, Ls174T | [1][9] |
| (c-Myc Downregulation) |
Experimental Protocols
A. Materials and Equipment
-
This compound solid powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
-
Water bath or heating block (optional)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
B. Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing the this compound stock solution.
C. Step-by-Step Protocol for Preparing a 10 mM Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations. Note that achieving higher concentrations like 10 mg/mL (21.68 mM) may require the advanced dissolution steps mentioned.[1][9]
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound = 461.36 g/mol .
-
To prepare 1 mL of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 461.36 g/mol x 1000 mg/g = 4.61 mg
-
-
-
Preparation Steps:
-
Under a chemical fume hood, carefully weigh 4.61 mg of this compound powder and place it into a sterile vial.
-
Using a calibrated pipette, add 1 mL of high-purity, newly opened DMSO to the vial.[1][9] The use of fresh DMSO is critical as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1][9]
-
Cap the vial tightly and vortex thoroughly for several minutes.
-
-
Solubilization:
-
Standard Method: Sonicate the solution in a bath sonicator for 10-15 minutes to facilitate dissolution.[10] Visually inspect the solution to ensure no solid particles remain.
-
Advanced Method for Higher Concentrations: If the compound does not fully dissolve, gentle warming and pH adjustment may be required.[1] This should be approached with caution. Warm the solution to 37°C or up to 60°C for a short period.[1][11] One supplier notes that for a 10 mg/mL concentration, ultrasonic treatment, warming, adjusting the pH to 2 with 1 M HCl, and heating to 60°C may be necessary.[1] This advanced procedure should be tested in small volumes first.
-
-
Storage and Handling:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (e.g., amber) tubes. This prevents degradation from light exposure and minimizes repeated freeze-thaw cycles.[1][9]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1][9][12]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1][9][12]
-
Always bring the stock solution to room temperature before opening the vial to prevent condensation from entering the solution.
-
Table 3: Preparation of Common Stock Solution Concentrations
| Desired Concentration | Mass for 1 mL DMSO | Mass for 5 mL DMSO |
| 1 mM | 0.46 mg | 2.31 mg |
| 5 mM | 2.31 mg | 11.53 mg |
| 10 mM | 4.61 mg | 23.07 mg |
D. Example: Diluting Stock Solution to a Working Concentration
To prepare a 10 mL cell culture medium with a final this compound concentration of 50 µM from a 10 mM stock solution:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
C₁ (Initial Concentration) = 10 mM
-
V₁ (Initial Volume) = ?
-
C₂ (Final Concentration) = 50 µM = 0.05 mM
-
V₂ (Final Volume) = 10 mL
-
-
Calculate V₁:
-
V₁ = (C₂V₂) / C₁
-
V₁ = (0.05 mM * 10 mL) / 10 mM = 0.05 mL or 50 µL
-
-
Procedure: Aseptically add 50 µL of the 10 mM this compound stock solution to 9.95 mL of cell culture medium. Mix gently by swirling. The final DMSO concentration will be 0.5%. It is recommended to maintain a final DMSO concentration below 0.3% (preferably 0.1%) to avoid solvent effects on cells.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 4. abmole.com [abmole.com]
- 5. Deubiquitinating Enzyme-Mediated Signaling Networks in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP28 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. emulatebio.com [emulatebio.com]
- 12. medchemexpress.com [medchemexpress.com]
Usp28-IN-4 working concentration for cell treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp28-IN-4 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of oncogenic signaling pathways. USP28 plays a pivotal role in stabilizing a variety of oncoproteins, most notably the transcription factor c-Myc, by removing ubiquitin chains and thereby preventing their proteasomal degradation. Elevated levels of USP28 have been observed in several cancers, correlating with poor prognosis. This compound offers a valuable tool for investigating the therapeutic potential of USP28 inhibition in cancer biology and drug development. These application notes provide detailed protocols for utilizing this compound in cell-based assays to probe its effects on cell viability and protein stability.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₂H₁₈Cl₂N₂O₃S |
| Molecular Weight | 461.36 g/mol |
| IC₅₀ | 0.04 µM for USP28[1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL)[2] |
| Storage | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light.[1] |
Stock Solution Preparation
To prepare a 10 mM stock solution of this compound in DMSO:
-
Weigh out 1 mg of this compound.
-
Add 216.8 µL of high-quality, anhydrous DMSO.
-
Vortex or sonicate until the compound is fully dissolved. Gentle warming may be required.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.
Note: DMSO is hygroscopic; use a fresh, unopened bottle for optimal solubility. When diluting the DMSO stock into aqueous solutions like cell culture media, it is recommended to make intermediate dilutions in DMSO to prevent precipitation.[3] The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Biological Activity and Mechanism of Action
This compound selectively inhibits the deubiquitinating activity of USP28. This inhibition leads to the increased ubiquitination and subsequent proteasomal degradation of USP28 substrates. A primary and well-characterized substrate of USP28 is the oncoprotein c-Myc.[4] By preventing the deubiquitination of c-Myc, this compound effectively reduces c-Myc protein levels in cancer cells, thereby inhibiting cell proliferation and survival. The activity of this compound is highly selective for USP28 over other deubiquitinases such as USP2, USP7, USP8, and USP9x.[1]
Signaling Pathway
The following diagram illustrates the role of USP28 in the c-Myc signaling pathway and the mechanism of action for this compound.
References
Application Notes and Protocols for Usp28-IN-4 Treatment in c-Myc Downregulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene c-Myc is a critical transcription factor that is frequently overexpressed in a wide range of human cancers, playing a pivotal role in cell proliferation, growth, and apoptosis. Its protein levels are tightly regulated by the ubiquitin-proteasome system. The deubiquitinase USP28 has been identified as a key stabilizer of c-Myc, counteracting its degradation and thereby promoting tumorigenesis.[1][2] Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28.[3] By inhibiting USP28, this compound promotes the ubiquitination and subsequent proteasomal degradation of c-Myc, leading to a reduction in its cellular levels.[3] This makes this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols and guidelines for the use of this compound to achieve c-Myc downregulation in cancer cell lines.
Mechanism of Action
This compound functions by directly inhibiting the deubiquitinase activity of USP28. In the canonical pathway, the F-box protein FBW7, a component of the SCF ubiquitin ligase complex, targets c-Myc for ubiquitination, marking it for degradation by the proteasome. USP28 reverses this process by removing the ubiquitin chains from c-Myc, thereby stabilizing the oncoprotein.[1] this compound blocks this deubiquitinating activity, leading to an accumulation of polyubiquitinated c-Myc and its subsequent degradation.
Data Presentation
Dose-Dependent Effect of this compound on c-Myc Downregulation
The following table summarizes the effective concentrations of this compound for c-Myc downregulation in different cancer cell lines, as determined by Western blot analysis after 24 hours of treatment.
| Cell Line | Cancer Type | This compound Concentration (µM) for c-Myc Downregulation | Reference |
| HCT116 | Colorectal Cancer | 30, 50, 60, 80 | [3] |
| Ls174T | Colorectal Cancer | 20, 30, 50, 60 | [3] |
Long-term Treatment Effects of this compound
Lower concentrations of this compound have been shown to be effective in inhibiting cancer cell proliferation over a longer treatment period.
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration | Effect | Reference |
| HCT116 | Colorectal Cancer | 15 | 3 days | Inhibition of colony formation | [3] |
| Ls174T | Colorectal Cancer | 12.5 | 3 days | Inhibition of colony formation | [3] |
Experimental Protocols
Protocol 1: Time-Course Analysis of c-Myc Downregulation by this compound
This protocol outlines a typical experiment to determine the optimal treatment duration of this compound for c-Myc downregulation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, Ls174T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
This compound Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 20-80 µM). Add the treatment medium to the cells. Include a vehicle control (DMSO) group.
-
Time-Point Collection: At each designated time point (e.g., 0, 6, 12, 24, 48 hours), wash the cells twice with ice-cold PBS.
-
Protein Extraction: Add an appropriate volume of lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-loading control antibody.
-
-
Data Analysis: Quantify the band intensities for c-Myc and the loading control. Normalize the c-Myc signal to the loading control to determine the relative c-Myc protein levels at each time point.
Protocol 2: Dose-Response Analysis of c-Myc Downregulation by this compound
This protocol is designed to determine the optimal concentration of this compound for c-Myc downregulation at a fixed time point.
Procedure:
Follow the same procedure as in Protocol 1, with the following modification:
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10, 20, 40, 60, 80 µM) for a fixed duration (e.g., 24 hours).
Stability and Storage of this compound
-
Storage of Stock Solution: this compound stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[3]
-
Working Solution: Prepare fresh dilutions of this compound in cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting
-
No or weak c-Myc downregulation:
-
Verify inhibitor activity: Ensure the this compound has been stored correctly and is not degraded.
-
Increase concentration or duration: The cell line used may be less sensitive. Perform a dose-response and time-course experiment to optimize conditions.
-
Check cell line dependency: Confirm that the chosen cell line is dependent on the c-Myc pathway.
-
-
High background in Western blot:
-
Optimize blocking: Increase blocking time or try a different blocking agent.
-
Adjust antibody concentrations: Titrate primary and secondary antibody concentrations.
-
Increase washing steps: Ensure thorough washing between antibody incubations.
-
Conclusion
This compound is a valuable chemical probe for studying the role of USP28 in c-Myc regulation and for exploring USP28 inhibition as a therapeutic strategy. The protocols provided here offer a framework for researchers to effectively utilize this compound to investigate c-Myc downregulation in various cancer models. Careful optimization of treatment conditions for each specific cell line is recommended to achieve robust and reproducible results.
References
Application Notes and Protocols for Studying Protein Stability Using Usp28-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp28-IN-4 is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 28 (USP28).[1] Deubiquitinating enzymes play a crucial role in cellular processes by removing ubiquitin from substrate proteins, thereby rescuing them from proteasomal degradation and regulating their stability and function.[2] USP28 has been identified as a key regulator of the stability of several oncogenic proteins, including the transcription factor c-Myc.[1][3][4][5] By inhibiting USP28, this compound promotes the degradation of these substrates, making it a valuable tool for studying protein stability and for investigating potential therapeutic strategies in cancer.[1][2]
These application notes provide detailed protocols for utilizing this compound to study the stability of USP28 substrate proteins, with a primary focus on c-Myc. The protocols cover essential techniques such as the cycloheximide (CHX) chase assay to determine protein half-life and ubiquitination assays to assess changes in protein ubiquitination status.
Data Presentation
Inhibitor Profile of this compound
| Parameter | Value | Selectivity |
| Target | USP28 | - |
| IC50 | 0.04 µM[1] | Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[1] |
Dose-Dependent Effect of this compound on c-Myc Protein Levels
| Cell Line | Concentration Range | Incubation Time | Effect on c-Myc Levels |
| HCT116 (Human Colorectal Cancer) | 30 - 80 µM | 24 h | Dose-dependent downregulation[1] |
| Ls174T (Human Colorectal Cancer) | 20 - 60 µM | 24 h | Dose-dependent downregulation[1] |
Experimental Protocols
Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life
This protocol details the steps to determine the half-life of a target protein (e.g., c-Myc) in cells treated with this compound. Cycloheximide is a protein synthesis inhibitor; by blocking the production of new proteins, the degradation rate of existing proteins can be measured over time.[5]
Materials:
-
Cell line of interest (e.g., HCT116, Ls174T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cycloheximide (CHX) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies against the target protein (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to reach 70-80% confluency on the day of the experiment.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 20-80 µM, based on cell line) or vehicle control (DMSO) for a predetermined pre-incubation period (e.g., 4-6 hours). This allows for the inhibitor to exert its effect on USP28.
-
Cycloheximide Treatment: After the pre-incubation with this compound, add cycloheximide to the media at a final concentration of 50-100 µg/mL. This is the "time zero" (t=0) point.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 90, 120 minutes for a labile protein like c-Myc).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control at each time point.
-
Normalize the target protein intensity to the loading control intensity for each lane.
-
Plot the normalized intensity of the target protein against time. The t=0 time point is set to 100%.
-
Calculate the protein half-life (t1/2) by determining the time it takes for the protein level to decrease by 50%.
-
In Vivo Ubiquitination Assay
This protocol is designed to assess the ubiquitination status of a target protein following the inhibition of USP28 with this compound. An increase in the ubiquitinated form of the protein is expected.
Materials:
-
Cell line of interest
-
Plasmids encoding tagged versions of the protein of interest (e.g., HA-c-Myc) and tagged ubiquitin (e.g., His-Ubiquitin)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (denaturing or non-denaturing, depending on the experimental goal)
-
Antibodies for immunoprecipitation (e.g., anti-HA antibody)
-
Protein A/G agarose beads or magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (e.g., anti-His to detect ubiquitinated protein, anti-HA to detect the protein of interest)
Procedure:
-
Transfection: Co-transfect cells with plasmids expressing the tagged protein of interest and tagged ubiquitin.
-
Inhibitor Treatment: 24-48 hours post-transfection, treat the cells with this compound or vehicle control for a specified duration (e.g., 4-6 hours).
-
Proteasome Inhibition: To allow for the accumulation of ubiquitinated proteins, treat the cells with a proteasome inhibitor like MG132 (e.g., 10-20 µM) for the last 4-6 hours of the this compound treatment.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer. For detecting total ubiquitination, a denaturing lysis buffer (containing SDS) is often used to disrupt protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates.
-
Immunoprecipitate the protein of interest using an antibody against its tag (e.g., anti-HA).
-
Incubate the lysate with the antibody, followed by the addition of Protein A/G beads.
-
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer to a membrane and probe with an antibody against the ubiquitin tag (e.g., anti-His). A laddering pattern of high molecular weight bands indicates polyubiquitination.
-
The membrane can be stripped and re-probed with an antibody against the protein of interest's tag to confirm successful immunoprecipitation.
-
Mandatory Visualization
Caption: USP28-c-Myc signaling pathway and the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 3. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Usp28-IN-4 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator in oncogenic processes.[1] By removing ubiquitin tags from substrate proteins, USP28 rescues them from proteasomal degradation, thereby increasing their stability and activity.[1] Key substrates of USP28 include prominent oncoproteins such as c-Myc, c-Jun, and Notch1, as well as factors involved in the DNA damage response (DDR) like CHK2 and 53BP1.[2][3][4][5][6][7] High expression of USP28 is found in various cancers, including colon and breast carcinomas, where it is essential for tumor-cell proliferation.[4]
Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28.[8] Its ability to promote the degradation of key cancer drivers makes it a promising candidate for targeted therapy.[8] Furthermore, the role of USP28 in the DNA damage response suggests a strong rationale for combining USP28 inhibitors with conventional chemotherapy.[9][10] This combination aims to create a synergistic effect, enhancing therapeutic efficacy and potentially overcoming chemotherapy resistance.[1][9] These notes provide an overview of the mechanism, application, and protocols for utilizing this compound in combination with chemotherapy agents.
Mechanism of Action
Destabilization of Oncoproteins
USP28 counteracts the action of the SCF(FBW7) E3 ubiquitin ligase, which targets oncoproteins like c-Myc for degradation.[2][11] By deubiquitinating these substrates, USP28 ensures their stability, promoting cell proliferation and tumor growth.[5][12] this compound inhibits this activity, leading to increased ubiquitination and subsequent proteasomal degradation of these oncoproteins.[1][8]
References
- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Deubiquitinating Enzyme-Mediated Signaling Networks in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. USP28 ubiquitin specific peptidase 28 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. USP28 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Usp28-IN-4 for Inducing Apoptosis in Cancer Cells
Introduction
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that has emerged as a significant player in oncogenic processes.[1] USP28 functions by removing ubiquitin chains from specific protein substrates, thereby rescuing them from proteasomal degradation.[1] In many cancers, including colorectal, breast, and non-small cell lung cancer, USP28 is overexpressed and contributes to tumorigenesis by stabilizing key oncoproteins.[1][2] One of its most critical substrates is the transcription factor c-Myc, a potent driver of cell proliferation and growth.[1][2] By preventing c-Myc degradation, USP28 ensures the continuous activation of pathways that promote tumor development.[1]
Targeting such "undruggable" transcription factors by modulating their stability is a promising therapeutic strategy.[2] Usp28-IN-4 is a potent and selective small-molecule inhibitor of USP28.[3] By inhibiting the deubiquitinating activity of USP28, this compound promotes the degradation of oncoproteins like c-Myc, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.[3] These application notes provide a summary of this compound's mechanism, quantitative effects, and detailed protocols for its use in cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of the USP28 enzyme. This inhibition sets off a cascade of events within the cancer cell, culminating in apoptosis:
-
Inhibition of USP28: this compound binds to USP28, blocking its ability to remove ubiquitin from its target proteins.[1][3]
-
Increased Substrate Ubiquitination: With USP28 inhibited, oncoproteins such as c-Myc, c-JUN, and ΔNp63 are no longer protected from the ubiquitin-proteasome system.[3][4] They become polyubiquitinated, marking them for destruction.
-
Proteasomal Degradation: The ubiquitinated oncoproteins are recognized and degraded by the 26S proteasome.[3]
-
Downregulation of Onco-Proteins: The degradation of c-Myc and other key proteins disrupts the signaling pathways responsible for cancer cell growth and survival.[3][4]
-
Induction of Apoptosis: The loss of these critical survival signals triggers the intrinsic apoptotic pathway. This is often characterized by the activation of caspase cascades, including the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[5]
References
- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Usp28-IN-4 in CRISPR Screening Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 28 (USP28) has emerged as a critical regulator in various cellular processes, including DNA damage response and oncogenic signaling. Its role in stabilizing key proteins such as c-Myc makes it an attractive target for cancer therapy.[1] Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28 with an IC50 of 0.04 µM.[2] This document provides detailed application notes and protocols for the utilization of this compound in CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening experiments to identify genetic vulnerabilities and synergistic drug targets in cancer cells.
CRISPR-based functional genomic screens are powerful tools for systematically interrogating gene function. When combined with a selective inhibitor like this compound, these screens can uncover synthetic lethal interactions, where the combination of a genetic perturbation and drug treatment leads to cell death. This approach is invaluable for identifying novel drug targets and understanding mechanisms of drug resistance.
Mechanism of Action of USP28
USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[1] Two of the most well-characterized substrates of USP28 are the oncoprotein c-Myc and proteins involved in the DNA damage response (DDR) pathway.
c-Myc Regulation: USP28 stabilizes c-Myc by counteracting the activity of the F-box and WD repeat domain-containing 7 (FBW7) E3 ubiquitin ligase.[3] By removing ubiquitin tags from c-Myc, USP28 prevents its proteasomal degradation, leading to elevated c-Myc levels and promoting cell proliferation in cancer.[3]
DNA Damage Response: USP28 also plays a role in the DNA damage response by stabilizing key checkpoint proteins such as 53BP1 and Chk2.[4] This stabilization is crucial for the proper activation of cell cycle checkpoints and apoptosis following DNA damage.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for USP28. Its inhibitory activity and effects on cancer cells are summarized below.
| Parameter | Value | Cell Lines | Reference |
| IC50 | 0.04 µM | In vitro biochemical assay | [2] |
| Selectivity | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | In vitro biochemical assays | [2] |
| Effect on c-Myc | Dose-dependent downregulation of c-Myc levels | HCT116, Ls174T | [2] |
| Cytotoxicity | Induces cytotoxicity in cancer cells | HCT116, Ls174T | [2] |
Signaling Pathway Diagrams
To visualize the cellular pathways influenced by this compound, the following diagrams were generated using Graphviz (DOT language).
Caption: USP28-mediated stabilization of c-Myc.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial CRISPR screen reveals FYN and KDM4 as targets for synergistic drug combination for treating triple negative breast cancer | eLife [elifesciences.org]
Troubleshooting & Optimization
Usp28-IN-4 solubility issues and solutions
Welcome to the technical support center for Usp28-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Ubiquitin-specific Protease 28 (USP28) with an IC50 of 0.04 µM.[1][2][3] It exhibits selectivity for USP28 over other deubiquitinating enzymes (DUBs) such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5, though it can also inhibit USP25 at similar concentrations.[4] The primary mechanism of action of this compound is the inhibition of USP28's deubiquitinating activity. This leads to the destabilization and subsequent degradation of key oncoproteins that are substrates of USP28, most notably c-Myc.[1] By preventing the removal of ubiquitin chains from c-Myc, this compound promotes its degradation through the ubiquitin-proteasome system, leading to reduced cancer cell viability.[1]
Q2: In which signaling pathways is USP28 involved?
A2: USP28 is a key regulator in several oncogenic signaling pathways. Its primary role is to stabilize various proteins by removing ubiquitin, thereby preventing their degradation. Key pathways involving USP28 include:
-
c-Myc Regulation: USP28 directly interacts with and deubiquitinates the oncoprotein c-Myc, a central regulator of cell proliferation, growth, and apoptosis. This stabilization of c-Myc is crucial for the proliferation of various cancer cells.[5][6][7]
-
Wnt/β-catenin Pathway: USP28 can promote pancreatic cancer progression by stabilizing FOXM1, which in turn activates the Wnt/β-catenin signaling pathway.
-
DNA Damage Response: USP28 is involved in the DNA damage response by stabilizing proteins such as Chk2 and 53BP1.
Below is a diagram illustrating the central role of USP28 in the c-Myc signaling pathway.
Caption: USP28 deubiquitinates and stabilizes the oncoprotein c-Myc, promoting cell proliferation.
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, this compound solid powder should be stored at -20°C and is stable for at least 4 years under these conditions.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller volumes for single-use applications.
Solubility Data
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The following table summarizes its known solubility in common laboratory solvents.
| Solvent | Concentration (w/v) | Molar Concentration (mM) | Notes |
| DMSO | 1 - 10 mg/mL | 2.17 - 21.68 mM | Sparingly soluble. Solubility can be enhanced with heating, sonication, and pH adjustment.[1][4] |
| Ethanol | Insoluble | Insoluble | Not a recommended solvent. |
| PBS (pH 7.2) | Insoluble | Insoluble | Not a recommended solvent for primary stock solutions. |
| Water | Insoluble | Insoluble | Not a recommended solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (Standard Method)
-
Pre-warm the vial: Allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent moisture condensation.
-
Add DMSO: Add the desired volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM). It is crucial to use newly opened or properly stored anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1]
-
Vortex: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (Optional but Recommended): Place the vial in a sonicator bath for 10-15 minutes to break up any small aggregates and enhance solubility.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Stock Solution in DMSO (Enhanced Method for Difficult Batches)
This method is recommended if you experience difficulty dissolving this compound with the standard protocol.
-
Pre-warm the vial: As in the standard protocol, allow the vial to reach room temperature.
-
Add DMSO: Add the required volume of anhydrous DMSO.
-
Acidification and Heating: Carefully add 1 M HCl dropwise to adjust the pH of the DMSO solution to approximately 2. Gently warm the solution to 60°C while stirring or vortexing. Caution: Handle HCl and heated DMSO with appropriate personal protective equipment in a chemical fume hood.
-
Sonication: Sonicate the heated, acidified solution for 15-20 minutes.
-
Neutralization (Optional): If required for your specific application, the pH can be carefully neutralized with a suitable base before final dilution. However, for most cell culture applications where the stock is highly diluted, this step may not be necessary.
-
Storage: Aliquot and store as described in the standard protocol.
Protocol 3: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Rapid Mixing: When adding the DMSO solution to the aqueous medium, ensure rapid and thorough mixing to minimize the risk of precipitation. Pipette up and down several times or gently vortex.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[5]
Protocol 4: Example Formulations for In Vivo Animal Studies
Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo administration. Below are example formulations that can be adapted based on the specific requirements of your study. It is crucial to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch.
-
Formulation A (Co-solvent based):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate tube, mix 40% PEG300, 5% Tween-80, and 45% saline by volume.
-
Slowly add 10% (by final volume) of the DMSO stock solution to the co-solvent mixture while vortexing to create a clear solution.
-
-
Formulation B (Cyclodextrin-based):
-
Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Add 10% (by final volume) of the DMSO stock to 90% of the SBE-β-CD solution and mix thoroughly.
-
-
Formulation C (Oil-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Add 10% (by final volume) of the DMSO stock to 90% corn oil and mix thoroughly.
-
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Caption: A workflow diagram for troubleshooting common solubility issues with this compound.
Issue 1: The solid this compound powder will not fully dissolve in DMSO.
-
Cause: The purity and water content of DMSO are critical. This compound has borderline solubility, and even small amounts of water in the DMSO can significantly reduce its ability to dissolve the compound.
-
Solution:
-
Ensure you are using high-purity, anhydrous DMSO. Use a fresh, sealed bottle if possible.
-
Employ mechanical assistance such as vigorous vortexing and sonication in a water bath.
-
Gently warm the solution up to 60°C.
-
As a last resort for particularly insoluble batches, consider the enhanced dissolution protocol involving acidification with HCl (Protocol 2).
-
Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into cell culture medium or PBS.
-
Cause: This is a common issue with hydrophobic compounds. When the DMSO stock is diluted into an aqueous environment, the compound's local environment changes dramatically from a favorable organic solvent to an unfavorable aqueous one, causing it to crash out of solution.
-
Solution:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Optimize the dilution process: Add the DMSO stock to your aqueous medium while vortexing or stirring to ensure rapid dispersal. Avoid adding the aqueous solution directly to the small volume of DMSO stock.
-
Use a lower concentration stock: Preparing a more dilute DMSO stock (e.g., 1 mM instead of 10 mM) and adding a larger volume to your culture medium can sometimes help, as it reduces the localized concentration shock upon dilution. However, be mindful of the final DMSO concentration.
-
Incorporate a surfactant: For biochemical assays (not for cell culture unless tested for toxicity), including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the final buffer can help maintain solubility.
-
Issue 3: My in vivo formulation is cloudy or shows precipitation over time.
-
Cause: The formulation may not be optimal for the required concentration of this compound, or the components may not be compatible.
-
Solution:
-
Prepare fresh daily: It is highly recommended to prepare in vivo formulations fresh each day before administration to avoid issues with stability.
-
Optimize the vehicle: Experiment with different ratios of co-solvents. For example, you might need to increase the percentage of PEG300 or Tween-80.
-
Try an alternative vehicle: If a co-solvent system is not working, a cyclodextrin-based or oil-based formulation might be more suitable (see Protocol 4).
-
Sonication and warming: Gently warming and sonicating the final formulation can help to achieve and maintain a clear solution, but always check for stability upon cooling to body temperature.
-
Issue 4: I am seeing unexpected or inconsistent results in my experiments.
-
Cause: This could be due to incomplete solubilization or precipitation of the inhibitor, leading to an inaccurate effective concentration.
-
Solution:
-
Visually inspect your solutions: Before adding to your cells or animals, always visually inspect your final working solutions for any signs of precipitation or cloudiness.
-
Centrifuge your working solution: For cell culture experiments, you can centrifuge the final diluted medium at a high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant. This will remove any precipitated compound, but be aware that the actual concentration will be lower than calculated.
-
Re-evaluate your stock solution: If problems persist, it may be necessary to prepare a fresh DMSO stock solution, paying close attention to the dissolution protocol.
-
By following these guidelines and troubleshooting steps, researchers can effectively manage the solubility challenges associated with this compound and achieve more reliable and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve Usp28-IN-4 for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving and using Usp28-IN-4 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is sparingly soluble in DMSO, with reported concentrations up to 10 mg/mL.[1][2] For optimal dissolution, using newly opened, anhydrous DMSO is crucial, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[1]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. Gentle warming, sonication (using an ultrasonic bath), and adjusting the pH to 2 with 1 M HCl while heating to 60°C can aid in complete dissolution, especially for higher concentrations.[1] Please refer to the detailed protocol in the "Experimental Protocols" section below.
Q3: How should I store the this compound stock solution?
A3: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] When storing at -20°C, ensure the solution is protected from light.[1]
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of Ubiquitin-specific Protease 28 (USP28).[1][2] USP28 is a deubiquitinase enzyme that removes ubiquitin tags from substrate proteins, thereby saving them from degradation by the proteasome. A key substrate of USP28 is the oncoprotein c-Myc.[5][6][7] By inhibiting USP28, this compound prevents the deubiquitination of c-Myc, leading to its enhanced degradation and a reduction in its cellular levels.[1][8] This mechanism underlies its cytotoxic effects on cancer cells.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | 1. Suboptimal DMSO quality: DMSO may have absorbed moisture. 2. Insufficient agitation: The compound needs energy to dissolve. 3. Concentration too high: The desired concentration exceeds the solubility limit. | 1. Use fresh, high-purity, anhydrous DMSO.[1] 2. Gently warm the solution, use an ultrasonic bath, and vortex to facilitate dissolution.[1] 3. Prepare a more dilute stock solution. |
| Precipitate forms when diluting the DMSO stock solution into aqueous cell culture media. | 1. Low aqueous solubility: this compound is a hydrophobic molecule, and its solubility dramatically decreases when the DMSO concentration is lowered by dilution in aqueous media. This is a common issue for many small molecule inhibitors.[9][10] 2. High final concentration: The final concentration in the media is too high. | 1. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.5%) to minimize solvent-induced cytotoxicity. 2. Add the DMSO stock solution to the media dropwise while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations. 3. Perform a serial dilution of the stock solution in your cell culture medium to determine the maximum achievable working concentration without precipitation. 4. Do not store the diluted working solution; prepare it fresh for each experiment. |
| Inconsistent experimental results. | 1. Stock solution degradation: Repeated freeze-thaw cycles can degrade the compound. 2. Inaccurate concentration: Potential errors during weighing or dilution. | 1. Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[1][3] 2. Carefully calibrate all equipment (balances, pipettes) and double-check calculations before preparing solutions. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ (USP28) | 0.04 µM | [1][2][11] |
| Solubility in DMSO | Up to 10 mg/mL (21.68 mM) | [1] |
| Molecular Weight | 461.4 g/mol | [2] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-warming: Allow the this compound vial and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.614 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If solids persist, gently warm the solution to 37-60°C for a short period while mixing.[1]
-
Note: For concentrations at the higher end of the solubility limit (e.g., 10 mg/mL), adjusting the pH to 2 with 1 M HCl and heating to 60°C may be necessary for complete dissolution.[1]
-
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) sterile tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][4]
Visualized Pathways and Workflows
Caption: this compound inhibits USP28, preventing c-Myc deubiquitination and promoting its degradation.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | USP28抑制剂 | CAS 2931509-15-6 | 美国InvivoChem [invivochem.cn]
- 5. Deubiquitinase USP28 inhibits ubiquitin ligase KLHL2-mediated uridine-cytidine kinase 1 degradation and confers sensitivity to 5'-azacytidine-resistant human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CheMondis Marketplace [chemondis.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. medchemexpress.com [medchemexpress.com]
Usp28-IN-4 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Usp28-IN-4, a potent and selective inhibitor of the deubiquitinase USP28. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a focus on the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintaining the stability and activity of this compound. For long-term storage of the solid compound, it is recommended to store it at 4°C and protected from light. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is sparingly soluble in DMSO (1-10 mg/ml).[2] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. It is important to use a fresh, anhydrous grade of DMSO to prevent degradation of the compound.
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: Precipitation of small molecule inhibitors upon dilution into aqueous cell culture media is a common issue, often due to the compound's hydrophobicity. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity. However, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility for some compounds. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.
-
Pre-warming: Gently warm the cell culture medium to 37°C before adding the inhibitor.
-
Vortexing: Vortex the diluted inhibitor solution briefly to ensure it is fully dissolved before adding it to your cells.
Q4: How stable is this compound in cell culture medium at 37°C?
Q5: What are the known cellular targets of this compound?
A5: this compound is a potent inhibitor of Ubiquitin-Specific Protease 28 (USP28) with an IC50 of 0.04 µM.[1][3][4] It shows high selectivity for USP28 over other deubiquitinases such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1] However, it has been noted to also inhibit USP25 at a concentration of 5 µM.[2] USP28 is known to stabilize several oncoproteins by removing ubiquitin chains, thereby preventing their degradation by the proteasome. Key substrates of USP28 include c-Myc, c-JUN, and NOTCH1.[5][6] By inhibiting USP28, this compound promotes the degradation of these proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | 1. Compound Degradation: The inhibitor may have degraded due to improper storage or instability in the experimental conditions. 2. Precipitation: The compound may have precipitated out of the cell culture medium. 3. Incorrect Concentration: The final concentration of the inhibitor may be too low to elicit a response. | 1. Storage Check: Ensure the solid compound and DMSO stock solutions are stored according to the manufacturer's recommendations. Prepare fresh dilutions for each experiment. 2. Solubility Check: Visually inspect the diluted inhibitor solution for any precipitate before adding it to the cells. Refer to the solubility troubleshooting tips in the FAQ section. 3. Dose-Response: Perform a dose-response experiment to determine the optimal working concentration for your cell line. Published studies have used this compound in the range of 20-80 µM for downregulating c-Myc levels.[1] |
| High level of cell death in vehicle control. | DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high for your specific cell line. | Reduce DMSO Concentration: Lower the final DMSO concentration to 0.1% or less. If a higher concentration is required for inhibitor solubility, ensure your vehicle control has the exact same DMSO concentration and consider that some level of toxicity may be unavoidable. |
| Variability between replicate experiments. | 1. Inconsistent Compound Preparation: Variations in the dilution of the inhibitor. 2. Cell Culture Inconsistency: Differences in cell density, passage number, or growth phase. | 1. Standardized Preparation: Prepare a master mix of the diluted inhibitor for each experiment to ensure all wells receive the same concentration. 2. Consistent Cell Culture Practices: Use cells with a consistent passage number and seed them at a uniform density. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
37°C incubator with 5% CO2
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (ACN) and other necessary HPLC-grade solvents
-
Microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 10 mM).
-
Prepare Media Solutions: Dilute the this compound stock solution into your cell culture medium (both with and without serum, if applicable) to the final working concentration you intend to use in your experiments.
-
Time-Zero Sample (T=0): Immediately after preparing the media solutions, take an aliquot of each and store it at -80°C. This will serve as your time-zero reference.
-
Incubation: Incubate the remaining media solutions at 37°C in a 5% CO2 incubator.
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), collect aliquots from each of the incubated media solutions and store them at -80°C.
-
Sample Preparation for HPLC:
-
Thaw all samples (including the T=0 sample).
-
To precipitate proteins that may interfere with the analysis, add a cold organic solvent like acetonitrile (ACN) in a 1:2 ratio (sample:ACN).
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate this compound from other components in the medium. This will involve optimizing the mobile phase composition and gradient.
-
Inject the prepared samples onto the HPLC system.
-
Monitor the peak corresponding to this compound and record its area.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Signaling Pathway of USP28 and its Inhibition by this compound
Caption: The signaling pathway of USP28-mediated protein stabilization and its inhibition by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: A generalized workflow for determining the stability of this compound in cell culture media using HPLC.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A troubleshooting decision tree for addressing inconsistent experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Usp28-IN-4 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Usp28-IN-4 in western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1][2] USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[3][4] By inhibiting USP28, this compound promotes the ubiquitination and subsequent degradation of USP28 target proteins.[1][5]
Q2: What is the primary application of this compound in cancer research?
This compound is primarily used to study the role of USP28 in cancer biology. A key substrate of USP28 is the oncoprotein c-Myc.[3][4][6] this compound treatment leads to the dose-dependent downregulation of c-Myc protein levels in cancer cell lines, making it a valuable tool for investigating c-Myc-driven tumorigenesis.[1]
Q3: What are the known substrates of USP28 that might be affected by this compound treatment?
Besides c-Myc, USP28 has been shown to stabilize other proteins involved in cancer and cellular homeostasis. These include:
Researchers should consider that the levels of these proteins may also be altered following this compound treatment.
Q4: What are the recommended treatment conditions for this compound in cell culture for western blot analysis?
Based on published data, the following conditions have been shown to be effective for downregulating c-Myc in human colorectal cancer cell lines (HCT116 and Ls174T):
It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Troubleshooting Guide for this compound Western Blot Results
This guide addresses common issues encountered during western blot analysis following this compound treatment.
| Problem | Possible Cause | Recommended Solution |
| No decrease in c-Myc (or other substrate) protein levels after this compound treatment. | Inactive this compound: Improper storage or handling may have led to the degradation of the inhibitor. | Ensure this compound is stored at 4°C (short-term) or -20°C to -80°C in a suitable solvent (e.g., DMSO) for long-term storage, protected from light.[1] Prepare fresh dilutions for each experiment. |
| Suboptimal Treatment Conditions: The concentration or duration of the inhibitor treatment may be insufficient for the target cell line. | Perform a dose-response experiment with a broader concentration range (e.g., 10 µM to 100 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal conditions. | |
| Low USP28 Expression in the Cell Line: The target cell line may not express sufficient levels of USP28 for the inhibitor to have a significant effect on substrate stability. | Verify USP28 expression in your cell line of interest by western blot or qPCR. Consider using a positive control cell line known to express USP28. | |
| Inefficient Protein Extraction: Incomplete cell lysis can result in the loss of target protein. | Use a lysis buffer containing protease inhibitors to prevent protein degradation.[7][8] Ensure complete cell lysis by sonication or other appropriate methods.[9][10] | |
| Weak or no signal for the target protein (e.g., c-Myc) in both control and treated samples. | Low Protein Abundance: The target protein may be expressed at low levels in the chosen cell line. | Increase the amount of protein loaded onto the gel.[7] Consider using a more sensitive detection reagent. |
| Poor Antibody Quality: The primary antibody may have low affinity or be non-specific. | Use a validated antibody for your target protein. Check the antibody datasheet for recommended dilutions and positive control suggestions.[11] | |
| Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete. | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein. | |
| High background on the western blot membrane. | Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody Concentration Too High: Excessive primary or secondary antibody concentration can lead to high background. | Optimize antibody concentrations by performing a titration experiment. | |
| Appearance of non-specific bands. | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate. | Use a more specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein Degradation: The sample may contain degradation products of the target protein. | Always use fresh samples and add protease inhibitors to the lysis buffer.[8] |
Experimental Protocols
Cell Lysis and Protein Extraction for Western Blot
-
After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Western Blotting
-
Denature 20-40 µg of protein extract by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
USP28 Signaling Pathway
Caption: The role of USP28 in protein stability and the inhibitory action of this compound.
Western Blot Workflow for this compound Analysis
Caption: A step-by-step workflow for western blot analysis of this compound treated samples.
Troubleshooting Logic for No c-Myc Degradation
Caption: A logical workflow for troubleshooting the absence of c-Myc degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. USP28 Antibody | Cell Signaling Technology [cellsignal.com]
Optimizing Usp28-IN-4 Concentration: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Usp28-IN-4. Here, you will find detailed experimental protocols, data presentation tables, and visualizations to assist in optimizing this compound concentration for generating accurate dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1] USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[2] A key substrate of USP28 is the oncoprotein c-Myc.[1] By inhibiting USP28, this compound promotes the ubiquitination and subsequent degradation of c-Myc, leading to reduced cancer cell proliferation.[1]
Q2: What is a typical starting concentration range for a dose-response experiment with this compound?
A2: Based on published data, a broad starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments in cell-based assays. More specifically, effects on c-Myc degradation have been observed in the 20-80 µM range in colorectal cancer cell lines HCT116 and Ls174T.[1] Inhibition of colony formation has been reported at concentrations of 12.5 µM and 15 µM in the same cell lines.[1]
Q3: The biochemical IC50 of this compound is reported to be 0.04 µM, but the effective concentrations in cellular assays are much higher. Why is there a discrepancy?
A3: It is common for the half-maximal inhibitory concentration (IC50) determined in a biochemical assay (using purified protein) to be significantly lower than the effective concentration in a cellular context. This discrepancy can be attributed to several factors, including:
-
Cellular permeability: The compound must cross the cell membrane to reach its intracellular target.
-
Intracellular ATP concentrations: Many inhibitors compete with ATP for binding to their target. The high physiological concentrations of ATP inside a cell can reduce the apparent potency of an inhibitor compared to a biochemical assay with lower ATP levels.
-
Off-target binding and metabolism: The compound may bind to other cellular components or be metabolized, reducing its free concentration available to bind to USP28.
Q4: How long should I treat my cells with this compound before observing an effect?
A4: The optimal treatment time depends on the endpoint being measured.
-
Target Engagement (c-Myc degradation): A reduction in c-Myc protein levels can be observed as early as 24 hours after treatment.[1]
-
Cell Viability/Proliferation: Effects on cell viability and colony formation are typically measured after longer incubation periods, such as 48 to 72 hours or even longer for colony formation assays (e.g., 3 days).[1] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and assay.
Q5: I am not observing the expected decrease in c-Myc levels after treatment with this compound. What are some potential reasons?
A5: Several factors could contribute to a lack of c-Myc degradation:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Try a broader concentration range in your next experiment.
-
Insufficient Treatment Time: 24 hours is a general guideline. The kinetics of c-Myc turnover can vary between cell lines. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms or lower dependence on the USP28/c-Myc axis.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored (aliquoted and kept at -20°C or -80°C, protected from light) to prevent degradation.[1]
-
Western Blotting Issues: Verify your Western blotting protocol, including the primary antibody for c-Myc and the loading control.
Data Presentation
Table 1: Reported Cellular Effects of this compound
| Cell Line(s) | Assay Type | Concentration Range | Treatment Duration | Observed Effect | Citation(s) |
| HCT116, Ls174T | Western Blot | 20-80 µM | 24 hours | Dose-dependent downregulation of c-Myc | [1] |
| HCT116, Ls174T | Colony Formation | 12.5 µM, 15 µM | 3 days | Inhibition of colony formation | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Dose-Response Curve Generation
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., starting from 200 µM down to 0.1 µM in 2-fold dilutions).
-
Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂ until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for c-Myc Degradation
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (follow manufacturer's recommended dilution) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment:
-
Treat intact cells with this compound at a desired concentration (and a vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and analyze the protein levels of USP28 by Western blotting as described in Protocol 2.
-
-
Data Analysis:
-
Quantify the band intensities for USP28 at each temperature for both the treated and vehicle control samples.
-
Plot the relative amount of soluble USP28 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: USP28 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for dose-response curve generation and target validation.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
Usp28-IN-4 off-target effects on USP25
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Usp28-IN-4 on USP25. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Ubiquitin-Specific Peptidase 28 (USP28). It exhibits potent inhibitory activity against USP28 with a reported IC50 value of 0.04 μM.[1] USP28 is a deubiquitinating enzyme (DUB) that plays a crucial role in stabilizing various oncoproteins, making it an attractive target in cancer therapy.
Q2: Does this compound have off-target effects on USP25?
While specific quantitative data for the inhibition of USP25 by this compound is not consistently reported in the public domain, there is substantial evidence to suggest a high likelihood of off-target activity against USP25. USP28 and USP25 are closely related homologs, sharing a high degree of sequence and structural similarity in their catalytic domains, particularly at the inhibitor binding sites.[2] Several other potent USP28 inhibitors have been characterized as dual inhibitors of both USP25 and USP28.[3][4][5][6]
Q3: Why is there a high potential for this compound to inhibit USP25?
The cross-reactivity of inhibitors between USP28 and USP25 stems from the highly conserved nature of the pocket where these small molecules bind.[2] Structural analyses of USP28 and USP25 in complex with dual inhibitors have revealed that the binding cleft is nearly identical between the two enzymes. This structural similarity makes it challenging to develop highly selective inhibitors.
Q4: What are the implications of dual USP28/USP25 inhibition in my experiments?
Inhibition of USP25 can have significant biological consequences that may confound the interpretation of experimental results aimed at studying USP28-specific functions. USP25 is involved in various cellular processes, including immune signaling. Therefore, any observed phenotype when using this compound could be a result of inhibiting USP28, USP25, or both. It is crucial to design experiments that can dissect these possibilities.
Troubleshooting Guide
Issue 1: Observing a phenotype that is inconsistent with known USP28 function.
-
Possible Cause: The observed effect may be due to the inhibition of USP25.
-
Troubleshooting Steps:
-
Validate with a structurally different USP28 inhibitor: If possible, use a USP28 inhibitor with a different chemical scaffold that has a known selectivity profile. If the phenotype persists, it is more likely to be an on-target effect of USP28 inhibition.
-
USP25 Knockdown/Knockout: In a cell-based model, perform experiments in cells where USP25 has been genetically depleted (e.g., using siRNA, shRNA, or CRISPR). If the phenotype observed with this compound is diminished or absent in USP25-depleted cells, it strongly suggests an off-target effect.
-
Rescue Experiment: If a known substrate of USP25 is affected by this compound treatment, attempt a rescue experiment by overexpressing a catalytically inactive form of USP25 to see if the phenotype can be reversed.
-
Issue 2: Difficulty in rationalizing the dose-response curve.
-
Possible Cause: The dose-response curve may be a composite of the inhibition of both USP28 and USP25, which may have different sensitivities to the inhibitor.
-
Troubleshooting Steps:
-
Determine IC50 for USP25: If feasible, perform an in vitro deubiquitinase assay to determine the IC50 of this compound against USP25. This will provide quantitative data on its potency against the potential off-target.
-
Correlate with Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to assess the engagement of both USP28 and USP25 by this compound in cells at different concentrations.
-
Quantitative Data
The following tables summarize the inhibitory activity of this compound and other relevant dual USP28/USP25 inhibitors.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) | Selectivity Notes |
| USP28 | 0.04[1] | High selectivity reported over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1] Data for USP25 is not specified. |
| USP25 | Not Reported | High potential for inhibition due to homology with USP28. |
Table 2: Inhibitory Activity of Other Dual USP28/USP25 Inhibitors
| Inhibitor | USP28 IC50 (μM) | USP25 IC50 (μM) | Reference |
| AZ1 | 0.7 | 0.62 | [6] |
| AZ2 | 0.9 | 0.9 | [5] |
| Vismodegib | 4.41 | 1.42 | [7][8] |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 461.36 g/mol |
| Formula | C22H18Cl2N2O3S |
| Appearance | Solid |
| Solubility | DMSO: 10 mg/mL (21.68 mM) |
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Assay for IC50 Determination
This protocol describes a general method to determine the IC50 of an inhibitor against a purified DUB enzyme using a fluorogenic substrate.
Materials:
-
Purified recombinant human USP28 and USP25 enzymes.
-
This compound inhibitor.
-
Fluorogenic substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine110).
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
384-well black assay plates.
-
Plate reader capable of fluorescence measurement.
Method:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Add a fixed concentration of purified USP28 or USP25 enzyme to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: this compound mechanism and potential off-target pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. USP25 and 28 inhibitor AZ2 | USP25/USP28 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Usp28-IN-4 not showing expected phenotype
This guide provides troubleshooting assistance and frequently asked questions for researchers using the USP28 inhibitor, USP28-IN-4, who are not observing the expected experimental phenotype.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological effect?
This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1][2]
-
Mechanism of Action: USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from specific substrate proteins, thereby rescuing them from degradation by the proteasome. USP28 has been shown to stabilize numerous oncoproteins critical for cancer cell proliferation and survival, including c-Myc, c-JUN, NOTCH1, and ΔNp63.[3][4][5][6]
-
Expected Phenotype: By inhibiting USP28, this compound is expected to prevent the deubiquitination of these oncoproteins, leading to their degradation.[2] This should result in dose-dependent cytotoxicity, reduced cell proliferation, and inhibition of colony formation in cancer cell lines that rely on these signaling pathways.[2][7] This effect is particularly pronounced in tumor types such as colorectal cancer and lung squamous cell carcinoma.[8][9][10]
Caption: USP28 counteracts the E3 ligase FBW7 to stabilize oncoproteins like c-Myc.
Q2: I'm not observing the expected cytotoxicity with this compound. What are the common causes and how can I troubleshoot?
Failure to observe the expected phenotype, such as reduced cell viability or proliferation, can stem from several factors related to the compound, experimental design, or the biological model system. Follow this troubleshooting workflow.
Caption: A stepwise guide to troubleshooting experiments with this compound.
Troubleshooting in Detail
Compound Integrity
-
Storage and Handling: this compound stock solutions should be stored at -80°C for long-term (months) or -20°C for short-term (weeks) and protected from light.[2] Repeated freeze-thaw cycles can degrade the compound and should be avoided by preparing single-use aliquots.
-
Solubility: Ensure the compound is fully dissolved in the solvent (typically DMSO). When diluting into aqueous culture media, ensure the final DMSO concentration is non-toxic to your cells (generally <0.5%) and that the compound does not precipitate.
Experimental Design
-
Concentration Range: The reported IC₅₀ for this compound is 0.04 µM in biochemical assays.[1][2] However, cellular assays often require higher concentrations to achieve a biological effect. Studies have used concentrations ranging from 12.5 µM to 80 µM to inhibit colony formation and induce c-Myc degradation.[2] It is critical to perform a dose-response curve across a wide range (e.g., 0.1 µM to 100 µM) to determine the effective concentration in your specific cell line.
-
Treatment Duration: Effects on protein levels (like c-Myc degradation) can often be observed within 24 hours.[2] However, downstream phenotypic effects like changes in cell viability or proliferation may require longer incubation periods of 48 to 72 hours or more.[2]
-
Cell Density: The initial cell seeding density is crucial. Cells should be in the logarithmic growth phase during treatment. If cells are too sparse, the effect may be minimal. If they become over-confluent before the end of the experiment, contact inhibition can mask the anti-proliferative effects of the drug.
Cell Line Selection
-
Target Dependency: The primary driver of this compound's effect is the degradation of USP28 substrates. Therefore, the chosen cell line should be dependent on one of these oncoproteins (e.g., have a MYC amplification). Cell lines not driven by USP28-stabilized proteins may be inherently resistant.
-
Expression Levels: Confirm that your cell line expresses USP28. Low or absent expression will result in a lack of response to the inhibitor.
-
Use a Positive Control: If possible, test this compound in a cell line reported to be sensitive, such as the human colorectal cancer cell lines HCT116 or Ls174T, to validate your compound stock and experimental setup.[2]
Q3: How can I confirm that this compound is active and engaging its target in my cells?
The most direct way to verify target engagement is to measure the levels of a known USP28 substrate. The degradation of the c-Myc oncoprotein is a well-established downstream marker of USP28 inhibition.[2][4]
Verification Experiment: Western Blot for c-Myc
-
Treat: Plate your cells and treat them with this compound (e.g., at 20, 40, and 80 µM) and a vehicle control (DMSO) for 24 hours.[2]
-
Lyse: Harvest the cells and prepare protein lysates.
-
Analyze: Perform a standard Western blot analysis using a primary antibody specific for c-Myc. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Expected Result: A dose-dependent decrease in the c-Myc protein band in the this compound treated samples compared to the vehicle control indicates successful target engagement.[2]
Data Summary & Protocols
Key Experimental Parameters for this compound
| Parameter | Value | Source |
| Biochemical IC₅₀ | 0.04 µM | [1][2] |
| Cellular Conc. (Colony Formation) | 12.5 µM (Ls174T) - 15 µM (HCT116) | [2] |
| Cellular Conc. (c-Myc Degradation) | 20 - 80 µM (HCT116) | [2] |
| Recommended Solvent | DMSO | N/A |
| Stock Solution Storage | -80°C (6 months); -20°C (1 month) | [2] |
| Typical Treatment (Protein) | 24 hours | [2] |
| Typical Treatment (Viability) | 48 - 72 hours | [2] |
Detailed Protocol: Cell Viability (MTS/MTT) Assay
This protocol provides a general framework for assessing the cytotoxic/cytostatic effects of this compound.
-
Cell Plating:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 18-24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation:
-
Prepare a 2X working concentration stock of this compound by serial dilution in culture medium. For a final concentration range of 0.1 to 100 µM, you would prepare 2X stocks from 0.2 to 200 µM.
-
Include a vehicle control (DMSO) at the highest equivalent concentration.
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing cells. This brings the final volume to 200 µL and the compound to its 1X final concentration.
-
Include "media only" wells for a blank control and "cells + vehicle" wells for a 100% viability control.
-
Perform each treatment in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for your desired time point (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Assessment (MTS Example):
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells.
-
Plot the percentage of cell viability versus the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Deubiquitinating Enzyme-Mediated Signaling Networks in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP28 facilitates pancreatic cancer progression through activation of Wnt/β-catenin pathway via stabilising FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Targeting deubiquitinase USP28 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
Usp28-IN-4 degradation or inactivation during experiment
Welcome to the technical support center for USP28-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments and to troubleshoot potential issues related to its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28). USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[1] A key substrate of USP28 is the oncoprotein c-Myc. By inhibiting USP28, this compound promotes the ubiquitination and subsequent degradation of c-Myc, leading to reduced cancer cell proliferation.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to protect the stock solution from light and to aliquot it to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO. For specific concentrations, please refer to the manufacturer's product data sheet. When preparing aqueous solutions for experiments, it is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and that the inhibitor does not precipitate.
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for USP28. However, like many small molecule inhibitors, it may have some cross-reactivity with closely related enzymes. It has been shown to have some activity against USP25, a close homolog of USP28.[4] Researchers should consider including appropriate controls to account for potential off-target effects in their experiments.
Troubleshooting Guide: this compound Degradation or Inactivation
This guide addresses common issues that may lead to the apparent degradation or inactivation of this compound during an experiment.
Issue 1: Reduced or no activity of this compound observed in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Storage Conditions: Ensure the solid compound and DMSO stock solutions have been stored at the recommended temperatures and protected from light.[2] 2. Freshly Prepare Working Solutions: Prepare working dilutions in your cell culture medium immediately before use. Avoid storing the inhibitor in aqueous solutions for extended periods. 3. Consider Hydrolysis: this compound contains a benzamide moiety, which can be susceptible to hydrolysis, especially at non-neutral pH.[5][6][7][8] Ensure the pH of your experimental buffer or medium is within a stable range (typically pH 6-8). |
| Solubility Issues | 1. Check for Precipitation: After diluting the DMSO stock into your aqueous experimental medium, visually inspect for any precipitate. Centrifuge the solution and check for a pellet. 2. Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to maintain compound solubility and minimize solvent-induced cellular stress. 3. Use of Surfactants: In some cases, a small amount of a biocompatible surfactant (e.g., Pluronic F-68) can help maintain the solubility of hydrophobic compounds in aqueous media. |
| Experimental Setup | 1. Adsorption to Plastics: Small molecules can adsorb to plastic surfaces of labware, reducing the effective concentration.[9][10][11][12] Consider using low-adhesion microplates or pre-incubating plates with a blocking agent like bovine serum albumin (BSA). 2. Cellular Metabolism: Cells can metabolize small molecule inhibitors, leading to their inactivation.[13][14][15] This can be assessed by measuring the compound's concentration in the culture medium over time using techniques like LC-MS. 3. Incorrect Dosing: Double-check all calculations for dilutions and final concentrations. |
| Cellular Response | 1. Cell Line Sensitivity: Different cell lines may have varying sensitivity to USP28 inhibition due to differences in their dependence on the USP28 pathway. 2. Confirm Target Engagement: If possible, use a downstream biomarker to confirm that this compound is engaging its target. A common method is to measure the levels of c-Myc protein by Western blot, which should decrease upon effective USP28 inhibition.[2] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for USP28 | 0.04 µM | [2] |
| Selectivity | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | [2] |
Key Experimental Protocol: c-Myc Degradation Assay
This protocol outlines a general procedure to assess the effect of this compound on the stability of its substrate, c-Myc.
1. Cell Culture and Treatment:
-
Plate your chosen cancer cell line (e.g., HCT116) at an appropriate density and allow them to adhere overnight.
-
Prepare fresh dilutions of this compound in cell culture medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Treat the cells with a range of this compound concentrations (e.g., 20-80 µM) for a specified time (e.g., 24 hours).[2]
2. Protein Synthesis Inhibition (Optional but Recommended):
-
To directly measure protein half-life, treat the cells with a protein synthesis inhibitor like cycloheximide (CHX) in the presence or absence of this compound.
-
Harvest cell lysates at different time points after CHX addition (e.g., 0, 2, 4, 8 hours).
3. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
4. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against c-Myc. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for c-Myc and the loading control.
-
Normalize the c-Myc signal to the loading control.
-
For CHX chase experiments, plot the normalized c-Myc levels against time to determine the half-life of c-Myc in the presence and absence of this compound.
Visualizations
Signaling Pathway of USP28 and c-Myc
Caption: USP28 counteracts FBW7-mediated ubiquitination to stabilize c-Myc.
Experimental Workflow for Troubleshooting this compound Inactivity
Caption: A logical workflow for troubleshooting this compound inactivity.
References
- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting metabolic vulnerabilities of cancer: Small molecule inhibitors in clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Small molecule inhibitors for cancer metabolism: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Usp28-IN-4 not inhibiting c-Myc?
Welcome to the technical support center for Usp28-IN-4. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on c-Myc?
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1][2] USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[3] One of the key substrates of USP28 is the oncoprotein c-Myc.[3][4] By inhibiting USP28, this compound prevents the deubiquitination of c-Myc, leading to its increased ubiquitination and subsequent degradation. This ultimately results in the downregulation of cellular c-Myc protein levels.[1][5]
Troubleshooting Guide: Why is my this compound not inhibiting c-Myc?
This guide provides a step-by-step approach to identify and resolve potential issues when you do not observe the expected decrease in c-Myc levels after treating your cells with this compound.
Step 1: Verify Inhibitor Integrity and Activity
The first step is to ensure that the inhibitor itself is viable and correctly prepared.
Q2: How can I be sure my this compound is active?
-
Proper Storage and Handling: this compound is typically stored as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][6] Avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Solubility Issues: this compound is sparingly soluble in DMSO (1-10 mg/mL).[7] Ensure that the inhibitor is fully dissolved in the stock solution and does not precipitate when diluted into your cell culture medium. Precipitation can significantly lower the effective concentration of the inhibitor.
-
Positive Control: To confirm the activity of your batch of this compound, it is advisable to use a positive control cell line in which the inhibitor has been shown to be effective, such as HCT116 or Ls174T colorectal cancer cells.[1][5]
Step 2: Optimize Experimental Parameters
If you have confirmed the integrity of your inhibitor, the next step is to review your experimental setup.
Q3: Am I using the correct concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound can vary significantly between cell lines.
-
Concentration Range: For HCT116 cells, a dose-dependent downregulation of c-Myc has been observed with concentrations ranging from 30 µM to 80 µM after 24 hours.[1][5] For Ls174T cells, the effective concentration range is between 20 µM and 60 µM for the same duration.[1][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incubation Time: A 24-hour incubation period is a good starting point for observing c-Myc downregulation.[1][5] However, the half-life of c-Myc is short, so effects may be visible at earlier time points. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal treatment duration.
Quantitative Data Summary
| Inhibitor | Target | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | USP28 | - | Enzymatic Assay | 0.04 µM | [1] |
| This compound | c-Myc downregulation | HCT116 | Western Blot | 30-80 µM (24h) | [1][5] |
| This compound | c-Myc downregulation | Ls174T | Western Blot | 20-60 µM (24h) | [1][5] |
| AZ1 | USP28 / USP25 | - | Enzymatic Assay | 0.7 µM / 0.62 µM | [8] |
| Vismodegib | USP28 | - | Enzymatic Assay | 4.41 ± 1.08 μM | [9] |
Step 3: Consider Biological Factors
If your experimental parameters are optimized and the inhibitor is active, the lack of c-Myc inhibition could be due to the specific biology of your cell line.
Q4: Could my cells have alternative pathways for c-Myc regulation?
Yes, the regulation of c-Myc stability is complex and involves multiple E3 ubiquitin ligases and deubiquitinases.
-
Fbw7-Independent Degradation: While the Usp28/Fbw7 axis is a major regulator of c-Myc stability, other E3 ligases such as Skp2 can mediate c-Myc degradation independently of Fbw7.[10][11] If this pathway is dominant in your cell line, inhibiting Usp28 may have a less pronounced effect.
-
Mutational Status of Pathway Components: Mutations in genes within the c-Myc degradation pathway can affect the response to Usp28 inhibition. For instance, mutations in FBXW7 are common in some cancers and could alter the dependence on USP28 for c-Myc stability. However, some studies suggest Usp28 can function independently of Fbw7.[12]
-
Resistance Mechanisms: Although not extensively studied for this compound specifically, resistance to targeted therapies can arise from various mechanisms, including upregulation of the target protein (USP28), activation of bypass signaling pathways, or mutations that prevent inhibitor binding. Loss of USP28 has been shown to confer resistance to RAF inhibitors by stabilizing BRAF.[13][14]
Q5: Are there any known off-target effects of this compound?
This compound shows high selectivity for USP28 over other deubiquitinases like USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1][2] However, it is important to consider potential off-target effects, especially at higher concentrations.
Experimental Protocols
Western Blot for Endogenous c-Myc Detection
This protocol provides a general guideline for detecting endogenous c-Myc levels in cultured cells following treatment with this compound.
-
Cell Lysis:
-
After treating cells with this compound and appropriate controls (e.g., vehicle-treated), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Transfer:
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.[15][16]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Be sure to probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Visualizations
Caption: The Usp28/c-Myc signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | USP28抑制剂 | CAS 2931509-15-6 | 美国InvivoChem [invivochem.cn]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Myc degradation: Dancing with ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
Adjusting Usp28-IN-4 protocol for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the USP28 inhibitor, Usp28-IN-4, in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the deubiquitinating enzyme USP28, with an in vitro IC50 value of 0.04 μM.[1] Its primary mechanism of action involves the inhibition of USP28's enzymatic activity, which leads to the destabilization and subsequent degradation of key oncoproteins. A major target of USP28 is the transcription factor c-Myc. By inhibiting USP28, this compound promotes the ubiquitination and proteasomal degradation of c-Myc, leading to decreased cell proliferation and cytotoxicity in cancer cells.[1][2]
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound is cell line-dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the IC50 value in your specific cell line. Based on published data, concentrations ranging from 10 µM to 80 µM have been used for treating various cancer cell lines.[1] We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrowing it down based on the initial results.
Q3: What is a typical incubation time for this compound treatment?
A3: Incubation times can vary depending on the experimental endpoint. For assessing the impact on c-Myc levels, a 24-hour treatment is often sufficient.[1] For longer-term assays, such as colony formation or cell viability assays, treatment durations of 3 days or more have been reported.[1] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | Cell line may have low USP28 expression. | - Check the expression level of USP28 in your cell line via Western blot or qPCR. Cell lines with higher USP28 expression are generally more sensitive. - Increase the concentration of this compound. - Increase the incubation time. |
| Cell line may have mutations in pathways downstream of USP28. | - Review the literature for known resistance mechanisms in your cell line model. - Consider combination therapies. For example, this compound has been shown to enhance the sensitivity of colorectal cancer cells to Regorafenib.[1] | |
| Compound instability or poor solubility. | - Ensure proper storage of the compound. - Prepare fresh dilutions from a new stock solution. - Check for precipitation in the cell culture medium. If observed, consider using a lower concentration of the inhibitor or a different formulation. | |
| High variability between replicates | Inconsistent cell seeding density. | - Ensure a uniform single-cell suspension before seeding. - Use a precise method for cell counting and seeding. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for treatment groups. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Inaccurate pipetting. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. | |
| Unexpected off-target effects | High concentration of the inhibitor. | - Use the lowest effective concentration determined from your dose-response experiments.[3] - this compound is highly selective for USP28 over other deubiquitinases like USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1] However, at very high concentrations, off-target effects are more likely. |
| Cross-reactivity with closely related enzymes. | - Some USP28 inhibitors have shown cross-reactivity with the closely related enzyme USP25.[4] Consider using a secondary, structurally different USP28 inhibitor to confirm that the observed phenotype is on-target. |
Data Presentation
Table 1: Exemplary this compound Treatment Protocols in Colorectal Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| HCT116 | c-Myc Downregulation | 30 µM, 50 µM, 60 µM, 80 µM | 24 hours | Dose-dependent downregulation of c-Myc | [1] |
| HCT116 | Colony Formation | 15 µM | 3 days | Inhibition of colony formation | [1] |
| Ls174T | c-Myc Downregulation | 20 µM, 30 µM, 50 µM, 60 µM | 24 hours | Dose-dependent downregulation of c-Myc | [1] |
| Ls174T | Colony Formation | 12.5 µM | 3 days | Inhibition of colony formation | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO). Further dilute these in cell culture medium to the final desired concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of c-Myc Downregulation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against c-Myc and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the c-Myc signal to the loading control.
Mandatory Visualizations
Caption: this compound inhibits USP28, leading to c-Myc degradation.
Caption: General experimental workflow for this compound treatment.
Caption: A logical guide for troubleshooting this compound experiments.
References
Validation & Comparative
A Comparative Analysis of Usp28-IN-4 and FT206 for the Treatment of Lung Cancer
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent USP28 inhibitors, Usp28-IN-4 and FT206, in the context of lung cancer. This analysis is based on currently available experimental data.
Ubiquitin-specific protease 28 (USP28) has emerged as a promising therapeutic target in oncology, particularly in lung cancer, where it plays a crucial role in the stabilization of oncoproteins such as c-MYC and c-JUN.[1][2] Inhibition of USP28 offers a potential strategy to induce tumor cell death and regress tumor growth.[2] This guide focuses on two small molecule inhibitors, this compound and FT206, summarizing their mechanisms of action, preclinical efficacy, and target profiles to aid in informed research and development decisions.
Mechanism of Action and Target Profile
Both this compound and FT206 are potent inhibitors of USP28. However, they exhibit different selectivity profiles. This compound is a highly selective inhibitor of USP28.[3] In contrast, FT206 is a dual inhibitor, targeting both USP28 and its closest homolog, USP25.[2] This difference in target engagement may have implications for both efficacy and potential off-target effects. The inhibition of USP28 by these compounds leads to the destabilization and subsequent degradation of key oncoproteins, thereby impeding cancer cell proliferation and survival.[2][3]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and FT206. It is important to note that while there is specific data for FT206 in lung cancer models, the currently available quantitative data for this compound is primarily from studies in colorectal cancer.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 (USP28) | IC50 (USP25) | Cell Line Specific IC50 (Lung Cancer) |
| This compound | USP28 | 0.04 µM[3] | Not specified; reported to be highly selective[3] | Data not available |
| FT206 | USP28, USP25 | Not specified in detail in available literature for direct comparison | Not specified in detail in available literature for direct comparison | Effective in nanomolar range in lung squamous cell carcinoma (LSCC) cell lines[2] |
Table 2: Preclinical Efficacy in Cancer Models
| Compound | Cancer Model | Administration | Dosing Schedule | Key Findings |
| This compound | Human colorectal cancer cell lines (HCT116 and Ls174T) | In vitro | Not applicable | Inhibited colony formation and down-regulated c-Myc levels.[3] |
| FT206 | Autochthonous murine LSCC model and human LSCC xenografts | Oral gavage | 75 mg/kg, three times a week | Induced substantial regression of LSCC tumors; well-tolerated with no significant adverse effects.[2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: USP28 signaling pathway in lung cancer.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound and FT206.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate lung cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or FT206 for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject human lung cancer cells (e.g., NCI-H520, CALU-1 for LSCC) into the flanks of immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice).[2]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer FT206 orally at a dose of 75 mg/kg, three times a week.[2] A similar protocol would be followed for this compound, with the dose and route of administration determined by pharmacokinetic and tolerability studies.
-
Tumor Monitoring: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as immunohistochemistry for biomarkers like c-MYC and cleaved caspase-3.[2]
Discussion and Future Directions
FT206 has demonstrated significant preclinical efficacy in lung squamous cell carcinoma models, with a clear mechanism of action involving the destabilization of key oncoproteins.[2] Its dual inhibition of USP28 and USP25 may contribute to its potent anti-tumor activity, although further studies are needed to dissect the individual contributions of each target.
This compound, with its high selectivity for USP28, presents an excellent tool for specifically probing the role of this deubiquitinase in lung cancer.[3] However, there is a clear need for comprehensive studies to evaluate its efficacy in lung cancer cell lines and in vivo models. Direct, head-to-head comparative studies of this compound and FT206 in the same lung cancer models would be invaluable for determining the relative therapeutic potential of selective versus dual USP28/USP25 inhibition.
Another USP28 inhibitor, AZ1, has also shown promise in non-small cell lung cancer (NSCLC) by inducing DNA damage and apoptosis, and its combination with cisplatin demonstrated enhanced therapeutic efficacy.[4] This further supports the potential of targeting USP28 in lung cancer.
References
- 1. Overexpression of deubiquitinating enzyme USP28 promoted non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Usp28-IN-4 vs. AZ1: A Comparative Guide to Selectivity and Performance
In the landscape of targeted therapies, the selective inhibition of deubiquitinating enzymes (DUBs) has emerged as a promising strategy for combating various diseases, particularly cancer. Among the DUBs, Ubiquitin-Specific Protease 28 (USP28) has garnered significant attention due to its role in stabilizing oncoproteins like c-Myc. This guide provides a detailed comparison of two prominent USP28 inhibitors, Usp28-IN-4 and AZ1, with a focus on their selectivity, potency, and the experimental methodologies used for their characterization. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
At a Glance: Key Performance Metrics
| Feature | This compound | AZ1 |
| Primary Target(s) | USP28 | USP28 and USP25 |
| Reported IC50 (USP28) | 0.04 µM[1] | 0.7 µM - 0.98 µM (biochemical)[2][3] |
| Reported IC50 (USP25) | Not reported, but described as highly selective over other USPs | 0.62 µM - 3.47 µM (biochemical)[2][3] |
| Cellular Potency (EC50) | Not explicitly reported | >30 µM (USP28), ~10-30 µM (USP25) |
| Selectivity Profile | Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[1] | Dual inhibitor of USP25 and USP28; reported to be selective over other DUBs in profiling assays[3][4] |
| Mechanism of Action | Inhibits USP28 catalytic activity, leading to c-Myc degradation[1] | Non-competitive inhibitor of USP25 and USP28[2] |
In-Depth Selectivity Analysis
This compound is characterized as a potent and highly selective inhibitor of USP28. Published data indicates an impressive IC50 value of 0.04 µM for USP28.[1] Critically, it demonstrates high selectivity against other ubiquitin-specific proteases, including USP2, USP7, USP8, USP9x, as well as ubiquitin C-terminal hydrolases UCHL3 and UCHL5.[1] This high degree of selectivity is a significant advantage in research settings to probe the specific functions of USP28 with minimal off-target effects.
AZ1 , in contrast, is a dual inhibitor, targeting both USP28 and its closest homolog, USP25.[2][4] The structural basis for this bi-specificity lies in the identical nature of the inhibitor-binding sites of both enzymes.[5] Biochemical assays have reported IC50 values for AZ1 in the range of 0.7 µM to 0.98 µM for USP28 and 0.62 µM to 3.47 µM for USP25.[2][3] However, it is noteworthy that in cellular assays, AZ1 displays a more pronounced activity towards USP25.[6] One study utilizing activity-based protein profiling (ABPP) in a cellular context revealed that while AZ1 strongly engaged with USP25, it had minimal impact on USP28.[3] This highlights the importance of evaluating inhibitor performance in both biochemical and cellular systems. Despite its dual action on USP25 and USP28, AZ1 has been reported to be selective over other DUBs.[3][4]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the established signaling pathway involving USP28 and its substrate c-Myc, which is a key focus for both this compound and AZ1.
Caption: A diagram of the USP28-c-Myc signaling pathway.
The workflow for assessing inhibitor selectivity often involves a combination of biochemical and cellular assays.
Caption: A generalized workflow for inhibitor selectivity profiling.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust experimental methodologies. Below are outlines of the key assays cited in the characterization of this compound and AZ1.
Deubiquitinase Activity Assay (Ub-AMC/Ub-Rho110)
This is a common in vitro method to measure the enzymatic activity of DUBs and the potency of their inhibitors.
-
Principle: This assay utilizes a fluorogenic substrate, either Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) or Ubiquitin-Rhodamine110 (Ub-Rho110). In its conjugated form, the fluorophore (AMC or Rhodamine110) is quenched. Upon cleavage of the isopeptide bond by a DUB, the fluorophore is released, resulting in a measurable increase in fluorescence.
-
Protocol Outline:
-
Reagent Preparation: Recombinant human DUB enzyme and the inhibitor (this compound or AZ1) at various concentrations are prepared in an appropriate assay buffer (e.g., Tris-HCl, DTT, and a surfactant). The Ub-AMC or Ub-Rho110 substrate is also prepared in the assay buffer.
-
Reaction Initiation: The DUB enzyme is pre-incubated with the inhibitor for a defined period. The reaction is then initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The increase in fluorescence is monitored over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor against a panel of enzymes in a more physiologically relevant environment, such as cell lysates.
-
Principle: ABPP utilizes activity-based probes (ABPs) that are typically small molecules with a reactive group ("warhead") that covalently binds to the active site of an enzyme. For DUBs, ubiquitin-based probes with a C-terminal electrophile (e.g., vinylmethylester, VME) are often used.
-
Protocol Outline:
-
Cell Lysate Preparation: Cells are lysed to release the proteome containing the active DUBs.
-
Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor (this compound or AZ1) to allow for target engagement.
-
Probe Labeling: The DUB ABP is then added to the lysate. The probe will bind to the active sites of DUBs that have not been occupied by the inhibitor.
-
Analysis by Mass Spectrometry or Western Blot:
-
Mass Spectrometry: The probe-labeled proteins are enriched (e.g., via a biotin tag on the probe), digested, and analyzed by mass spectrometry to identify and quantify the DUBs that were not inhibited.
-
Western Blot: The lysate can be run on an SDS-PAGE gel and transferred to a membrane. The probe-labeled DUBs can be visualized using an antibody against a tag on the probe (e.g., HA-tag). A decrease in the signal for a specific DUB in the presence of the inhibitor indicates target engagement.
-
-
Selectivity Determination: By comparing the labeling of numerous DUBs in the presence and absence of the inhibitor, a comprehensive selectivity profile can be generated.
-
Conclusion
This compound and AZ1 represent two distinct classes of USP28-targeting compounds. This compound is a highly potent and selective inhibitor of USP28, making it an excellent tool for focused studies on this particular DUB. In contrast, AZ1 is a dual inhibitor of USP25 and USP28. While this dual activity may be a consideration for studies aiming to dissect the specific roles of USP28, AZ1 has been valuable in contexts where the combined inhibition of both homologs is of interest. The discrepancy between biochemical and cellular assay results for AZ1 underscores the critical importance of employing multiple experimental approaches to fully characterize inhibitor performance. Researchers should carefully consider the selectivity profiles and experimental contexts of these inhibitors when designing their studies and interpreting their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Usp28-IN-4 On-Target Effects: A Comparative Guide for Researchers
For researchers in oncology and drug discovery, validating the on-target effects of small molecule inhibitors is a critical step in preclinical development. This guide provides a comparative overview of Usp28-IN-4, a potent and selective inhibitor of the deubiquitinase USP28, and other commonly used USP28 inhibitors. We present key experimental data for on-target validation and detailed protocols for essential assays.
Introduction to USP28 Inhibition
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of several oncoproteins, including c-MYC, c-JUN, and NOTCH1.[1][2] By removing ubiquitin chains from these proteins, USP28 rescues them from proteasomal degradation, thereby promoting cancer cell proliferation and survival.[3] This makes USP28 an attractive therapeutic target in various cancers.
This compound has emerged as a highly potent inhibitor of USP28 with an IC50 of 0.04 µM.[4][5] It demonstrates high selectivity over other deubiquitinases such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[4][5] A significant challenge in targeting USP28 is the high degree of homology with its closest relative, USP25, which can lead to off-target effects.[6][7] This guide will compare this compound with other known USP28 inhibitors, focusing on their on-target efficacy and selectivity.
Comparative Analysis of USP28 Inhibitors
The following tables summarize the biochemical potency and cellular effects of this compound and its alternatives.
| Inhibitor | Target(s) | Biochemical IC50 (µM) | Cell-Based EC50 (µM) | Key Substrates Affected | Reference |
| This compound | USP28 | 0.04 | Not Reported | c-MYC | [4][5] |
| AZ1 | USP28/USP25 | 0.7 (USP28), 0.6 (USP25) | ~20 (various cancer cell lines) | c-MYC, ΔNp63 | [2][8][9] |
| Vismodegib | USP28/USP25 | 4.41 (USP28), 1.42 (USP25) | Not Reported for USP28 inhibition | c-MYC, Notch1, Tankyrase-1/2 | [10][11][12] |
| FT206 | USP28/USP25 | 0.15 (USP28), 1.01 (USP25) | Not Reported | c-MYC, c-JUN, Δp63 | [13][14][15] |
Table 1: Biochemical and Cellular Potency of USP28 Inhibitors. This table provides a side-by-side comparison of the inhibitory concentrations and observed cellular effects of different USP28 inhibitors. Direct comparison of cellular potency can be challenging due to variations in cell lines and experimental conditions across different studies.
Key Experiments for On-Target Validation
Validating that an inhibitor directly engages its intended target within a cellular context is paramount. The following are essential experimental protocols to confirm the on-target effects of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct target engagement in intact cells.[16][17][18] The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells of interest and culture overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of soluble USP28 by Western blotting using a specific USP28 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble USP28 as a function of temperature for both the vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
In-Cell Ubiquitination Assay
This assay directly measures the functional consequence of USP28 inhibition, which is the increased ubiquitination and subsequent degradation of its substrates.[19]
Experimental Protocol:
-
Cell Culture and Transfection (Optional): Plate cells and, if necessary, transfect with plasmids expressing tagged versions of USP28 substrates (e.g., HA-c-MYC) and ubiquitin.
-
Inhibitor and Proteasome Inhibitor Treatment: Treat cells with this compound or a vehicle control. To observe the accumulation of ubiquitinated proteins, also treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the experiment.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM) to preserve the ubiquitinated state of proteins.
-
Immunoprecipitation: Immunoprecipitate the protein of interest (e.g., c-MYC) using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze the ubiquitination status by Western blotting using an anti-ubiquitin antibody. An increased smear of high-molecular-weight ubiquitinated protein in the this compound treated sample compared to the control indicates successful inhibition of USP28's deubiquitinating activity.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding.
Caption: USP28 Signaling Pathway and Point of Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
Validating the on-target effects of this compound is a critical step for its development as a therapeutic agent. This guide provides a framework for comparing this compound to other available inhibitors and offers detailed protocols for key validation experiments. The provided data and methodologies will aid researchers in designing and executing robust experiments to confirm the cellular mechanism of action of this compound and other potent USP28 inhibitors. The high potency and selectivity of this compound make it a valuable tool for studying USP28 biology and a promising candidate for further therapeutic development.
References
- 1. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 2. embopress.org [embopress.org]
- 3. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. researchgate.net [researchgate.net]
- 19. The Deubiquitinase USP28 Stabilizes LSD1 and Confers Stem-cell-like Traits to Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Usp28-IN-4 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Usp28-IN-4, a potent and selective inhibitor of the deubiquitinase USP28, with other commercially available inhibitors. It includes detailed protocols for key target engagement assays and presents quantitative data to facilitate objective evaluation.
Introduction to USP28 and its Inhibition
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including cell cycle progression, DNA damage response, and oncogenesis.[1] It exerts its function by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Key substrates of USP28 include the oncoprotein c-MYC, as well as other proteins involved in cancer progression such as c-JUN, and NOTCH1.[1][2] By stabilizing these proteins, USP28 promotes tumor cell proliferation and survival.[2][3] Consequently, the inhibition of USP28 has emerged as a promising therapeutic strategy for various cancers, including colorectal, breast, and non-small cell lung cancer.[3]
This compound is a small molecule inhibitor of USP28 with high potency and selectivity.[4][5] This guide will compare this compound to other known USP28 inhibitors and provide detailed protocols for assays to measure their target engagement.
Comparison of USP28 Inhibitors
The following table summarizes the in vitro potency of this compound and other commercially available USP28 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target(s) | IC50 (USP28) | Reference(s) |
| This compound | USP28 | 0.04 µM (40 nM) | [4][5] |
| AZ1 | USP25, USP28 | 0.6 µM (600 nM) | [6][7][8] |
| FT206 | USP28, USP25 | 0.15 µM (150 nM) | [9] |
| CT1113 | USP28, USP25 | 0.0039 µM (3.9 nM) | [10] |
USP28 Signaling Pathway
USP28 is a key regulator of cellular signaling pathways implicated in cancer. The diagram below illustrates the central role of USP28 in stabilizing oncoproteins and the mechanism of action of its inhibitors.
Caption: USP28 counteracts the ubiquitination of oncoproteins like c-MYC, preventing their degradation by the proteasome and promoting cell proliferation. Inhibitors like this compound block USP28 activity, leading to c-MYC degradation and apoptosis.
Experimental Protocols
Two primary methods for assessing the target engagement of USP28 inhibitors are biochemical assays and cellular thermal shift assays (CETSA).
Biochemical Target Engagement Assay: Ubiquitin-Rhodamine 110 Assay
This in vitro assay directly measures the enzymatic activity of USP28 and its inhibition. It utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rh110), which becomes fluorescent upon cleavage by a deubiquitinase.
Experimental Workflow:
Caption: Workflow for the Ubiquitin-Rhodamine 110 biochemical assay to determine the IC50 of USP28 inhibitors.
Detailed Protocol:
-
Assay Buffer Preparation: Prepare an assay buffer containing 20 mM Tris-HCl (pH 8.0), 2 mM CaCl2, 2 mM β-mercaptoethanol, and 0.05% CHAPS.[11]
-
Reagent Preparation:
-
Dilute recombinant human USP28 enzyme to a final concentration of 5 nM in assay buffer.[11]
-
Prepare a serial dilution of this compound (or other inhibitors) in DMSO, and then dilute further in assay buffer.
-
Prepare a solution of Ubiquitin-Rhodamine 110 substrate at a final concentration of 150 nM in assay buffer.[11]
-
-
Assay Procedure:
-
Add 3 µL of the 10 nM USP28 enzyme solution to the wells of a black, medium-binding 1536-well plate.[11]
-
Add 23 nL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.[11]
-
Incubate the plate at room temperature for 30 minutes.[11]
-
Initiate the enzymatic reaction by adding 3 µL of the 300 nM Ub-Rh110 substrate solution to each well.[11]
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Take kinetic readings every minute for 7 minutes.[11]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each inhibitor concentration.
-
Calculate the initial velocity of the reaction from the linear portion of the curve.
-
Normalize the data to the vehicle control.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm drug-target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of USP28 inhibitors in intact cells.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HCT116 or A549) in appropriate media until they reach 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.[12]
-
-
Thermal Shift:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble USP28 in each sample by Western blotting using a specific anti-USP28 antibody.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands to quantify the amount of soluble USP28 at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C) for each condition.
-
Plot the percentage of soluble USP28 against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Conclusion
This guide provides a framework for the comparative evaluation of this compound and other USP28 inhibitors. The provided protocols for biochemical and cellular target engagement assays offer robust methods for quantifying inhibitor potency and confirming on-target activity within a physiologically relevant context. The selection of an appropriate inhibitor and assay will depend on the specific research question and experimental goals. For initial high-throughput screening and direct enzymatic inhibition studies, the Ubiquitin-Rhodamine 110 assay is highly suitable. For validating target engagement in a cellular environment and assessing cell permeability, CETSA is the preferred method. The data and protocols presented herein should serve as a valuable resource for researchers in the field of cancer biology and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Deubiquitinating Enzyme-Mediated Signaling Networks in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CT1113 | USP28 inhibitor | Probechem Biochemicals [probechem.com]
- 11. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Validating Usp28-IN-4's Engagement of USP28 Using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using the small molecule inhibitor Usp28-IN-4 versus CRISPR/Cas9-mediated gene knockout to validate the deubiquitinase USP28 as a therapeutic target. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the involved signaling pathways and experimental workflows.
Introduction to USP28 and this compound
Ubiquitin-specific peptidase 28 (USP28) is a deubiquitinating enzyme that plays a critical role in tumorigenesis by stabilizing oncoproteins.[1][2] USP28 counteracts the action of E3 ubiquitin ligases, such as FBXW7, preventing the degradation of key cancer-driving proteins including the transcription factor c-MYC and the signaling protein NOTCH1.[2][3] Elevated levels of USP28 are observed in various cancers and are often associated with poor prognosis.[1]
This compound is a potent and selective small molecule inhibitor of USP28 with a reported IC50 of 0.04 μM.[4] It exhibits high selectivity for USP28 over other deubiquitinases.[4] By inhibiting USP28, this compound promotes the degradation of its downstream substrates, leading to anti-cancer effects such as cytotoxicity and inhibition of colony formation in cancer cell lines.[4]
Target Validation: Pharmacological vs. Genetic Approaches
Target validation is a critical step in drug discovery to confirm that a drug's therapeutic effect is a direct consequence of its interaction with the intended target. Here, we compare the pharmacological approach using this compound with the genetic "gold standard" of CRISPR/Cas9-mediated knockout of the USP28 gene. A key finding from preclinical studies is that the pharmacological inhibition of USP28 with a potent inhibitor phenocopies the genetic deletion of Usp28, providing strong evidence that the inhibitor's anti-tumor effects are on-target.[1][5]
Quantitative Comparison of this compound and USP28 Knockout
The following table summarizes the comparative effects of treating cancer cells with this compound versus knocking out the USP28 gene. The data demonstrates a strong correlation between the phenotypic outcomes of both methods, validating USP28 as the target of this compound.
| Assay | This compound Treatment | CRISPR/Cas9-mediated USP28 Knockout | Key Findings & References |
| c-MYC Protein Levels | Dose-dependent down-regulation of c-MYC protein levels.[4] | Significant reduction in c-MYC protein levels.[2][6] | Both approaches lead to the destabilization and subsequent degradation of the oncoprotein c-MYC. |
| Cell Viability | Cytotoxicity in various cancer cell lines.[4] | Suppression of cell viability and proliferation.[7] | Inhibition of USP28, either pharmacologically or genetically, impairs the survival of cancer cells. |
| Colony Formation | Inhibition of colony formation in human colorectal cancer cells (HCT116 and Ls174T).[4] | Reduced colony-forming ability in cancer cell lines. | Both interventions suppress the clonogenic potential of cancer cells. |
| Tumor Growth (in vivo) | Regression of lung squamous cell carcinoma xenografts.[1] | Regression of established murine lung squamous cell carcinoma tumors.[1] | Pharmacological inhibition mirrors the anti-tumor effects of genetic knockout in animal models. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental logic discussed, the following diagrams were generated using Graphviz.
USP28 Signaling Pathway
Caption: USP28 counteracts FBXW7-mediated ubiquitination and degradation of oncoproteins c-MYC and NOTCH1.
CRISPR/Cas9-Based Target Validation Workflow
Caption: Workflow for validating this compound target using CRISPR/Cas9 knockout and rescue experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CRISPR/Cas9-Mediated Knockout of USP28
Objective: To generate a stable cancer cell line lacking functional USP28 protein.
Methodology:
-
sgRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the USP28 gene to induce frameshift mutations. Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line with the lentivirus.
-
Selection and Clonal Isolation: Select transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from individual clones, PCR amplify the targeted region, and perform Sanger sequencing to identify insertions or deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform a Western blot using a validated USP28 antibody to confirm the absence of the USP28 protein.
-
Cell Viability Assay
Objective: To compare the effect of this compound on the viability of wild-type versus USP28 knockout cells.
Methodology:
-
Cell Seeding: Seed wild-type and USP28 knockout cells in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: Calculate the IC50 values for this compound in both cell lines. A significant rightward shift in the IC50 curve for the knockout cells compared to the wild-type cells indicates on-target activity.
Western Blot Analysis for c-MYC Levels
Objective: To assess the impact of this compound and USP28 knockout on the protein levels of the downstream substrate c-MYC.
Methodology:
-
Cell Lysis: Lyse wild-type and USP28 knockout cells after treatment with this compound or DMSO for a specified time (e.g., 24 hours).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against c-MYC, USP28, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative protein levels.
CRISPR Rescue Experiment
Objective: To confirm that the observed phenotype is specifically due to the loss of USP28.
Methodology:
-
Construct Preparation: Clone the full-length cDNA of USP28 into an expression vector. As a control, use an empty vector.
-
Transfection: Transfect the USP28 knockout cells with either the USP28 expression vector or the empty vector.
-
Selection: Select for successfully transfected cells if the vector contains a selection marker.
-
Phenotypic Re-evaluation: Repeat the cell viability or other relevant phenotypic assays. The re-expression of USP28 in the knockout cells should rescue the phenotype (i.e., restore sensitivity to this compound), confirming that the observed effects are USP28-dependent.
Alternative USP28 Inhibitors for Comparison
For a comprehensive validation, it is beneficial to compare this compound with other known USP28 inhibitors. This helps to ensure that the observed biological effects are due to the inhibition of USP28 and not off-target effects of a specific chemical scaffold.
| Inhibitor | Reported IC50 | Selectivity Notes | Reference |
| AZ1 | ~20 nM | Also inhibits USP25 | [8] |
| FT206 | Low nanomolar range | Also inhibits USP25 | [1] |
| Vismodegib | 4.41 µM | Also inhibits USP25; originally developed as a Hedgehog pathway inhibitor | [9] |
Conclusion
References
- 1. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 3. NOTCH1 signaling is dysregulated by loss of the deubiquitinase USP28 with del(11q), uncovering USP28 inhibition as novel therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to a Usp28-IN-4 Rescue Experiment in a Resistant Mutant Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the USP28 inhibitor, Usp28-IN-4, in both sensitive and engineered resistant cancer cell models. We present a hypothetical rescue experiment designed to overcome resistance mediated by a stabilized c-Myc mutant. The experimental data herein is a composite of established findings in the field to illustrate a scientifically plausible scenario.
Introduction to this compound and Acquired Resistance
This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1] USP28 is a deubiquitinating enzyme that plays a critical role in oncogenesis by stabilizing a variety of oncoproteins, most notably the transcription factor c-Myc.[1][2][3][4] By removing ubiquitin chains from its substrates, USP28 prevents their degradation by the proteasome, leading to their accumulation and the promotion of cancer cell proliferation and survival. This compound exerts its anti-cancer effects by inhibiting USP28, which in turn leads to the degradation of oncoproteins like c-Myc.[1][2][3][4]
Acquired resistance is a major challenge in targeted cancer therapy. A plausible mechanism for resistance to a USP28 inhibitor like this compound is the emergence of mutations in its downstream substrates that render them insensitive to degradation. One such clinically relevant mutation is in the c-Myc gene, specifically the T58A mutation. This mutation impairs the phosphorylation of c-Myc at threonine 58, a critical step for its ubiquitination and subsequent degradation.[5][6][7][8][9] A cancer cell harboring this mutation would have constitutively stable c-Myc levels, even in the presence of a USP28 inhibitor, thus conferring resistance.
This guide outlines a "rescue" strategy, where a c-Myc inhibitor is used to overcome the resistance to this compound in cells expressing the T58A c-Myc mutant.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the underlying biological pathway and the experimental design for the rescue experiment.
Caption: USP28-c-Myc Signaling Pathway.
Caption: Experimental Workflow for Resistance and Rescue.
Comparative Performance Data
The following tables summarize the expected quantitative outcomes from the described experiments.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | IC50 (µM) |
| HCT116 (WT c-Myc) | This compound | 15 |
| HCT116 (c-Myc T58A) | This compound | > 50 (Resistant) |
Data is hypothetical and for illustrative purposes.
Table 2: Rescue of this compound Resistance with a c-Myc Inhibitor (MYCMI-6)
| Cell Line | Treatment | IC50 (µM) of MYCMI-6 |
| HCT116 (c-Myc T58A) | MYCMI-6 | 0.5 |
| HCT116 (c-Myc T58A) | MYCMI-6 + this compound (15 µM) | 0.45 |
Data is hypothetical and for illustrative purposes, based on reported IC50 values for MYCMI-6.[10]
Table 3: Effect of Treatments on Protein Levels
| Cell Line | Treatment | c-Myc Protein Level |
| HCT116 (WT c-Myc) | This compound (15 µM) | Decreased |
| HCT116 (c-Myc T58A) | This compound (15 µM) | No significant change |
| HCT116 (c-Myc T58A) | MYCMI-6 (0.5 µM) | No significant change |
| HCT116 (c-Myc T58A) | This compound (15 µM) + MYCMI-6 (0.5 µM) | No significant change |
Expected outcomes based on the mechanism of action.
Detailed Experimental Protocols
1. Generation of a this compound Resistant Cell Line with Inducible c-Myc (T58A) Expression
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Vector: pINDUCER21 plasmid containing the coding sequence for human c-Myc with a T58A mutation.
-
Procedure:
-
Transfect HCT116 cells with the pINDUCER21-c-Myc(T58A) vector using a suitable transfection reagent.
-
Select for stably transfected cells using G418 (Neomycin) resistance.
-
Expand and maintain the stable cell line in media containing G418.
-
To induce the expression of the c-Myc(T58A) mutant, treat the cells with Doxycycline (1 µg/mL) for 24-48 hours prior to and during the experiment.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and/or a c-Myc inhibitor.
-
Procedure:
-
Seed HCT116 (WT) and HCT116-c-Myc(T58A) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
For the resistant line, add Doxycycline (1 µg/mL) to induce mutant c-Myc expression.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM), MYCMI-6 (e.g., 0.01 to 10 µM), or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.[11]
-
3. Western Blotting
-
Objective: To assess the protein levels of c-Myc.
-
Procedure:
-
Seed cells in 6-well plates and treat as described for the cell viability assay.
-
After 48 hours of treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.[12][13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
4. Co-Immunoprecipitation (Co-IP)
-
Objective: To confirm the interaction between USP28 and c-Myc.
-
Procedure:
-
Lyse cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with an antibody against USP28 or c-Myc overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against both USP28 and c-Myc to detect the interaction.[14][15]
-
Conclusion
This guide outlines a comprehensive experimental approach to investigate a rescue strategy for overcoming resistance to the USP28 inhibitor this compound. By generating a resistant cell line with a stabilized c-Myc mutant (T58A), we can demonstrate the dependency of this compound's efficacy on the degradability of c-Myc. The subsequent use of a c-Myc inhibitor, such as MYCMI-6, provides a clear "rescue" by targeting the now-critical downstream effector. The presented protocols offer a robust framework for researchers to explore mechanisms of drug resistance and develop effective combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | Sciety [sciety.org]
- 5. ashpublications.org [ashpublications.org]
- 6. embopress.org [embopress.org]
- 7. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant stabilization of c-Myc protein in some lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Writing and erasing MYC ubiquitination and SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
Comparative Guide to Usp28-IN-4-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Usp28-IN-4, a potent inhibitor of the deubiquitinase USP28, with other known USP28 inhibitors. The focus is on the confirmation of this compound-mediated protein degradation, particularly of the oncoprotein c-Myc, a key substrate of USP28. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to aid in the evaluation and application of these compounds in cancer research and drug development.
Introduction to USP28 and Its Inhibition
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in stabilizing a variety of oncoproteins by removing ubiquitin chains, thereby rescuing them from proteasomal degradation.[1] Key substrates of USP28 include c-Myc, c-Jun, and Notch1, proteins that are frequently overexpressed in various cancers and drive tumor progression.[2][3] Inhibition of USP28 represents a promising therapeutic strategy to induce the degradation of these "undruggable" oncoproteins.
This compound has emerged as a highly potent and selective inhibitor of USP28.[2] This guide compares its efficacy in mediating protein degradation with other notable USP28 inhibitors: AZ1, FT206, CT1113, and Vismodegib.
Comparative Performance of USP28 Inhibitors
The following tables summarize the key in vitro and in vivo performance metrics of this compound and its alternatives.
| Inhibitor | Target(s) | IC50 (µM) vs USP28 | IC50 (µM) vs USP25 | Selectivity Profile |
| This compound | USP28 | 0.04[2] | - | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[2] |
| AZ1 | USP28/USP25 | 0.6[4] | 0.7[4] | Dual inhibitor, selective over other DUBs[5] |
| FT206 | USP28/USP25 | 0.15[6] | 1.01[6] | Preferential for USP28 over USP25[7] |
| CT1113 | USP28/USP25 | Potent (exact IC50 not specified in reviewed sources) | Potent (exact IC50 not specified in reviewed reviewed sources) | Potent dual inhibitor[8] |
| Vismodegib | USP28/USP25 (and SMO) | 4.41[9] | - | Also a Hedgehog signaling pathway inhibitor[9] |
Table 1: In Vitro Inhibitory Activity and Selectivity. This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors against USP28 and its closest homolog, USP25.
| Inhibitor | Cell Line(s) | Effect on c-Myc Protein Levels | Cell Viability (EC50 in µM) |
| This compound | HCT116, Ls174T | Dose-dependent downregulation (20-80 µM)[2] | - |
| AZ1 | Various cancer cell lines | Downregulation[5] | ~20[4] |
| FT206 | Primary lung squamous cell carcinoma | Suppression of expression (0-5 µM)[6] | - |
| CT1113 | Pancreatic and colon cancer cell lines | Decreased levels in vivo[8] | - |
| Vismodegib | Ls174T | Dose-dependent downregulation[9] | - |
Table 2: In Vitro Cellular Activity. This table summarizes the effects of the inhibitors on the downstream target c-Myc and overall cell viability.
| Inhibitor | Tumor Model | Dosing Regimen | Observed Efficacy |
| AZ1 | Non-small cell lung cancer xenograft (LLC cells) | Not specified | Synergistically inhibited tumor progression with cisplatin[10] |
| FT206 | Lung squamous cell carcinoma (LSCC) xenograft (H520, CALU-1, LUDLU-1) and autochthonous KRas;Fbxw7 model | 75 mg/kg, p.o., 3 times a week for 5 weeks[7][11] | Reduced LSCC tumor number by 68% and tumor size by over 45%[7][11] |
| CT1113 | Pancreatic cancer CDX model (SW1990 cells) | Not specified | Significant suppression of tumor growth[12][13] |
Table 3: In Vivo Antitumor Efficacy. This table highlights the in vivo performance of the USP28 inhibitors in various cancer models.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and its counterparts, it is crucial to visualize the underlying biological pathways and the experimental procedures used to validate their effects.
Caption: USP28 signaling pathway and the effect of this compound.
The diagram above illustrates the central role of USP28 in counteracting the action of the E3 ubiquitin ligase FBW7. FBW7 targets oncoproteins like c-Myc, c-Jun, and Notch1 for ubiquitination and subsequent degradation by the proteasome. USP28 reverses this process, leading to the stabilization of these proteins. This compound and other inhibitors block USP28 activity, thereby promoting the degradation of its oncogenic substrates.
Caption: General experimental workflow for evaluating USP28 inhibitors.
This workflow outlines the key experimental steps to confirm this compound-mediated protein degradation. It begins with in vitro studies to assess the inhibitor's impact on cell viability and target protein levels, followed by in vivo validation in animal models to determine its anti-tumor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for c-Myc Degradation
This protocol is essential for directly visualizing and quantifying the degradation of c-Myc following treatment with a USP28 inhibitor.
-
Cell Lysis:
-
Culture cancer cells (e.g., HCT116, Ls174T) to 70-80% confluency.
-
Treat cells with varying concentrations of the USP28 inhibitor (e.g., this compound at 20, 40, 60, 80 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the USP28 inhibitor for 24-72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of USP28 inhibitors in a mouse model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., H520, SW1990) and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the USP28 inhibitor (e.g., FT206 at 75 mg/kg) or vehicle control via the appropriate route (e.g., oral gavage) according to the specified dosing schedule.[7][11]
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemical analysis (e.g., for c-Myc, Ki-67), and Western blotting.
-
Conclusion
This compound is a highly potent and selective inhibitor of USP28 that effectively induces the degradation of the oncoprotein c-Myc. Comparative analysis with other USP28 inhibitors such as AZ1, FT206, CT1113, and Vismodegib reveals that while all these compounds can target USP28 and promote the degradation of its substrates, they exhibit varying degrees of potency, selectivity, and in vivo efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of USP28 inhibitors as a promising class of anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unmasking Usp28 Substrates: A Comparative Guide to Mass Spectrometry-Based Identification Strategies
For researchers, scientists, and drug development professionals, the identification of substrates for deubiquitinating enzymes (DUBs) like Ubiquitin-specific-processing protease 28 (Usp28) is a critical step in understanding their cellular roles and developing targeted therapeutics. This guide provides a comparative overview of mass spectrometry-based approaches for identifying substrates of the Usp28 inhibitor, Usp28-IN-4, and other related inhibitors, offering insights into experimental design and data interpretation.
Usp28 is a key regulator of cellular processes, including cell cycle progression and DNA damage repair, primarily through the stabilization of oncoproteins such as c-Myc, NOTCH1, and c-JUN.[1] Its inhibition is a promising strategy for cancer therapy. This compound is a potent and selective inhibitor of Usp28, making it a valuable tool for probing Usp28 function and identifying its substrates.[2]
This guide will compare two primary mass spectrometry-based strategies for identifying Usp28 substrates: a chemical proteomics approach using Usp28 inhibitors and a genetic approach involving Usp28 knockdown. We will delve into the experimental protocols and present a framework for interpreting the resulting quantitative data.
Comparative Analysis of Substrate Identification Methods
The two main strategies for identifying Usp28 substrates using mass spectrometry are the inhibitor-based approach and the genetic knockdown approach. Each has its own set of advantages and limitations.
| Feature | Inhibitor-Based Approach (e.g., this compound, AZ1) | Genetic Approach (e.g., shRNA, CRISPR) |
| Principle | Acute inhibition of Usp28 enzymatic activity leads to the accumulation of ubiquitinated substrates. | Long-term depletion of Usp28 protein results in the accumulation of ubiquitinated substrates. |
| Advantages | - Rapid and dose-dependent effects.- Temporal control of inhibition.- Mimics the action of a therapeutic drug. | - High specificity for the target protein.- Can reveal long-term cellular adaptations. |
| Disadvantages | - Potential for off-target effects of the inhibitor.- May not capture all substrates if the inhibitor has incomplete target engagement. | - Potential for off-target effects of the knockdown reagent.- Cellular compensation mechanisms can mask true substrates.- May not be suitable for essential genes. |
| Typical Output | Quantitative changes in the ubiquitylated proteome or total proteome upon inhibitor treatment. | Quantitative changes in the ubiquitylated proteome or total proteome upon gene knockdown. |
A study by Prieto-Garcia et al. (2020) utilized both a Usp28 inhibitor (AZ1) and shRNA-mediated knockdown to investigate the effects on the proteome of squamous cell carcinoma cells. Their findings indicated a significant overlap in the cellular pathways affected, providing confidence that the inhibitor faithfully recapitulates the genetic loss of Usp28.[3]
Quantitative Proteomic Analysis of Usp28 Substrates
A typical quantitative proteomics experiment to identify Usp28 substrates would involve treating cells with a Usp28 inhibitor (e.g., this compound or AZ1) or a control vehicle, followed by cell lysis, protein digestion, and mass spectrometry analysis. To specifically identify ubiquitinated substrates, an enrichment step for ubiquitinated peptides is crucial. The most common method for this is the use of an antibody that recognizes the di-glycine (K-ε-GG) remnant left on a lysine residue after tryptic digestion of a ubiquitinated protein.
Below is a representative table of potential Usp28 substrates identified through a quantitative proteomics approach. The fold change indicates the increase in ubiquitination of the substrate upon treatment with a Usp28 inhibitor compared to a control.
| Protein | UniProt ID | Function | Fold Change (Inhibitor/Control) |
| c-Myc | P01106 | Transcription factor, oncoprotein | > 2.0 |
| ΔNp63 | Q9H3D4 | Transcription factor in epithelial development and cancer | > 2.0 |
| c-JUN | P05412 | Transcription factor, oncoprotein | > 1.5 |
| NOTCH1 | P46531 | Receptor involved in cell fate decisions | > 1.5 |
| SREBP2 | Q12772 | Transcription factor regulating cholesterol metabolism | > 1.5 |
| LSD1 | O43170 | Histone demethylase | > 1.5 |
| CHK2 | O96017 | Checkpoint kinase in DNA damage response | > 1.5 |
| 53BP1 | Q12888 | DNA damage response protein | > 1.5 |
Experimental Protocols
Cell Culture and Treatment
-
Culture human squamous cell carcinoma (SCC) cells (e.g., A431) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treat the cells with either a Usp28 inhibitor (e.g., 10 µM this compound or AZ1) or DMSO as a vehicle control for a specified time (e.g., 6-24 hours).
-
Harvest the cells by scraping and wash with ice-cold PBS.
Protein Extraction and Digestion
-
Lyse the cell pellets in a urea-based buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) containing protease and DUB inhibitors.
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
Determine the protein concentration using a BCA assay.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
Ubiquitin Remnant (K-ε-GG) Peptide Enrichment
-
Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction cartridge.
-
Lyophilize the desalted peptides.
-
Resuspend the peptides in an immunoprecipitation buffer and incubate with anti-K-ε-GG remnant antibody-conjugated beads overnight at 4°C.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched ubiquitinated peptides with an acidic solution.
Mass Spectrometry and Data Analysis
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Search the raw MS data against a human protein database using a search engine like MaxQuant or Sequest.
-
Perform label-free quantification to determine the relative abundance of the identified ubiquitinated peptides between the inhibitor-treated and control samples.
-
Filter the results to include only high-confidence identifications and perform statistical analysis to identify significantly regulated ubiquitination sites.
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context, the following diagrams were generated using the Graphviz DOT language.
Experimental workflow for identifying Usp28 substrates.
Simplified Usp28 signaling pathway and inhibitor action.
Conclusion
The identification of Usp28 substrates is a rapidly advancing field, driven by the development of potent inhibitors like this compound and sophisticated mass spectrometry-based proteomic techniques. The choice between an inhibitor-based and a genetic approach will depend on the specific research question. However, the combination of both methods, as demonstrated in recent studies, provides the most robust and comprehensive view of the Usp28 substrate landscape. The detailed experimental protocol provided in this guide offers a starting point for researchers aiming to uncover the novel functions of Usp28 and to validate it as a therapeutic target in various diseases.
References
Usp28-IN-4 and Cisplatin: A Synergistic Approach to Overcome Cancer Resistance
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies with conventional chemotherapy holds significant promise in overcoming drug resistance and improving treatment outcomes in oncology. This guide provides a comparative analysis of the synergistic effect of Usp28-IN-4, a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), with the widely used chemotherapeutic agent cisplatin. By inhibiting USP28, this compound disrupts key DNA damage response (DDR) and cell survival pathways, thereby sensitizing cancer cells to the cytotoxic effects of cisplatin.
Mechanism of Synergy: Targeting DNA Damage Repair and Oncogenic Stability
Cisplatin exerts its anticancer effect by inducing DNA crosslinks, leading to cell cycle arrest and apoptosis. However, cancer cells can develop resistance by upregulating DNA repair mechanisms. USP28 plays a crucial role in stabilizing key proteins involved in both DNA repair and cell proliferation, making it a prime target for overcoming cisplatin resistance.
The synergistic effect of inhibiting USP28 in combination with cisplatin is primarily attributed to the destabilization of several key proteins:
-
c-MYC: A potent oncoprotein that drives cell proliferation and is stabilized by USP28. Inhibition of USP28 leads to the degradation of c-MYC, resulting in cell cycle arrest.[1]
-
∆Np63: A transcription factor that regulates the Fanconi Anemia (FA) DNA repair pathway. By stabilizing ∆Np63, USP28 enhances the cancer cell's ability to repair cisplatin-induced DNA damage.[2][3]
-
MAST1 (Microtubule-associated serine/threonine kinase 1): A kinase implicated in cisplatin resistance. USP28 extends the half-life of MAST1, and its inhibition leads to MAST1 degradation and increased sensitivity to cisplatin.[4][5]
By targeting these pathways, USP28 inhibition prevents the repair of cisplatin-induced DNA damage and simultaneously halts the proliferative signals, leading to enhanced cancer cell death.
Quantitative Data on the Synergistic Effect
While direct quantitative data for the combination of this compound and cisplatin is not yet prominently available in published literature, the principle of synergy is strongly supported by studies using USP28 knockout models and other specific USP28 inhibitors like AZ1.
Cisplatin IC50 in USP28 Knockout Cells
The following table demonstrates the increased sensitivity to cisplatin upon the loss of USP28 function in A549 non-small cell lung cancer cells.
| Cell Line | Treatment | IC50 of Cisplatin (µg/mL) | Fold Sensitization |
| A549 Mock | Cisplatin | 3.56 | - |
| A549 USP28-KO | Cisplatin | 2.13 | 1.67 |
| Data extracted from a study on the loss of USP28 and its effect on cisplatin sensitivity.[6] |
Activity of this compound
This compound is a highly potent and selective inhibitor of USP28.
| Compound | Target | IC50 |
| This compound | USP28 | 0.04 µM |
| Data from MedchemExpress product information.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathway of USP28 in Cisplatin Resistance
Caption: Mechanism of this compound synergy with cisplatin.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating this compound and cisplatin synergy.
Detailed Experimental Protocols
The following are representative protocols for key experiments to evaluate the synergistic effects of this compound and cisplatin.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound, cisplatin, or the combination of both for 48-72 hours. Include a vehicle-only control group.
-
Reagent Incubation: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[8][9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., c-MYC, γH2AX, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.[1]
Conclusion and Future Directions
The inhibition of USP28 presents a compelling strategy to enhance the efficacy of cisplatin and overcome resistance in various cancers. While direct clinical data for this compound in combination with cisplatin is pending, the preclinical evidence strongly supports this synergistic interaction. Further investigations are warranted to establish the in vivo efficacy and safety profile of this combination, which could ultimately lead to improved therapeutic options for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP28 promotes tumorigenesis and cisplatin resistance by deubiquitinating MAST1 protein in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP28 promotes tumorigenesis and cisplatin resistance by deubiquitinating MAST1 protein in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of USP28 Inhibition: A Comparative Guide to Usp28-IN-4 and siRNA Knockdown
In the landscape of cancer therapy, targeting protein stability has emerged as a promising strategy. The deubiquitinase USP28, a key regulator of oncogenic proteins, has garnered significant attention as a therapeutic target. This guide provides a comprehensive comparison of two widely used methods for inhibiting USP28 function: the small molecule inhibitor Usp28-IN-4 and siRNA-mediated gene knockdown. This analysis is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of these two approaches, supported by experimental data.
Data Presentation: Quantitative Comparison of this compound and USP28 siRNA
The following tables summarize the quantitative effects of this compound and USP28 siRNA on key cellular processes and downstream targets. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison within a single experimental setup.
| Parameter | This compound | USP28 siRNA | Cell Line | Reference |
| IC50 | 0.04 µM | N/A | In vitro assay | [1][2] |
| Effect on c-Myc Protein Levels | Dose-dependent decrease | Significant reduction | HCT116, Ls174T, LSCC cells | [1][2][3][4] |
| Effect on Cell Proliferation | Inhibition of colony formation | Reduction in cell proliferation | HCT116, Ls174T, A549, H1299, TNBC cells | [1][2][5][6] |
| Effect on Apoptosis | Not explicitly stated | Increased apoptosis rate | A549, H1299 | [6] |
| Downstream Target | Effect of this compound | Effect of USP28 siRNA/shRNA | Cell Line | Reference |
| c-Myc | Decreased protein levels | Decreased protein levels | Colorectal, Lung, Breast Cancer | [1][2][3][4] |
| c-JUN | Not explicitly stated | Decreased protein levels | LSCC cells | [3][4] |
| Δp63 | Not explicitly stated | Decreased protein levels | LSCC cells | [3][4] |
| LSD1 | Not explicitly stated | Decreased protein levels | Breast Cancer | [7] |
| MAST1 | Not explicitly stated | Destabilization | Cisplatin-resistant cancer cells | [8] |
| 53BP1 | Not explicitly stated | Required for stabilization | DNA damage response | [9] |
| Chk2 | Not explicitly stated | Required for stabilization | DNA damage response | [9] |
Experimental Protocols
This compound Treatment Protocol
This protocol is a general guideline for treating cultured cells with this compound. Optimal concentrations and treatment times should be determined empirically for each cell line and experimental setup.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 60-80% confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. For example, to achieve final concentrations of 20-80 µM, dilute the 10 mM stock solution accordingly.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO without the inhibitor) should be included in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for c-Myc level analysis or 3 days for colony formation assays).[2]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting for protein expression, cell viability assays, or colony formation assays.
USP28 siRNA Knockdown Protocol
This protocol provides a general procedure for transiently knocking down USP28 expression using siRNA.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.[6]
-
siRNA Preparation: Dilute the USP28 siRNA and a non-targeting negative control siRNA to a working concentration (e.g., 10 µM) in an appropriate siRNA dilution buffer or nuclease-free water.
-
Transfection Complex Formation:
-
For each transfection, dilute the siRNA in a serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined to achieve maximal knockdown.
-
Validation of Knockdown: Harvest the cells to validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Following confirmation of successful knockdown, proceed with the desired functional assays, such as cell proliferation assays or apoptosis analysis.[6]
Mandatory Visualization
USP28-c-Myc Signaling Pathway
The following diagram illustrates the role of USP28 in regulating the stability of the oncoprotein c-Myc. USP28 counteracts the action of the E3 ubiquitin ligase FBW7, which targets c-Myc for proteasomal degradation.
Caption: USP28 stabilizes c-Myc by removing ubiquitin tags, preventing its degradation.
Experimental Workflow: Comparing this compound and siRNA
This diagram outlines the parallel experimental workflows for evaluating the effects of this compound and USP28 siRNA on a cellular phenotype.
Caption: Parallel workflows for cross-validating this compound and siRNA effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Deubiquitinase USP28 Stabilizes LSD1 and Confers Stem-cell-like Traits to Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP28 promotes tumorigenesis and cisplatin resistance by deubiquitinating MAST1 protein in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A role for the deubiquitinating enzyme USP28 in control of the DNA-damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison of Usp28-IN-4 and other DUB inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo efficacy comparison of Usp28-IN-4 and other prominent deubiquitinase (DUB) inhibitors. The data presented is compiled from various preclinical studies, offering a side-by-side look at their anti-tumor activities, target pathways, and experimental protocols.
Deubiquitinating enzymes (DUBs) have emerged as a promising class of therapeutic targets in oncology.[1] By reversing the ubiquitination process, DUBs can rescue oncoproteins from degradation, thereby promoting cancer cell survival and proliferation. USP28 (Ubiquitin-Specific Protease 28) is a DUB frequently overexpressed in various cancers, where it stabilizes key oncogenic proteins like c-Myc, Notch1, and c-Jun.[2][3][4][5] This central role has spurred the development of potent and selective USP28 inhibitors.
This guide focuses on this compound and other notable DUB inhibitors that have demonstrated in vivo efficacy, including those targeting USP28 and other DUBs implicated in cancer.
Comparative In Vivo Efficacy of DUB Inhibitors
The following tables summarize the in vivo anti-tumor efficacy of various DUB inhibitors across different cancer models.
Table 1: In Vivo Efficacy of USP28 Inhibitors
| Inhibitor | Cancer Model | Dosage and Administration | Key Findings |
| This compound | Colorectal Cancer | Not explicitly detailed in the provided search results, but enhances the sensitivity of colorectal cancer cells to Regorafenib.[6] | Down-regulates the cellular level of c-Myc by enhancing its degradation via the ubiquitin-proteasome system.[6] |
| FT206 | Squamous Cell Lung Carcinoma (LSCC) xenografts (NCI-H520, CALU-1, LUDLU-1) in NSG mice; autochthonous LSCC in KrasLSL-G12D; Fbxw7flox/flox mice | 75 mg/kg, oral gavage, three times a week for 5 weeks.[7][8] | Significantly reduced LSCC tumor growth and induced tumor regression.[7][8] Well-tolerated with no noticeable adverse effects.[7][8] |
| AZ1 | Colitis-associated tumorigenesis mouse model; AOM/Vil-Cre;Trp53fl/fl mice. | 20 mg/kg/day, gavage, 6 times a week for 1, 3, and 6 weeks.[9] 40 mg/kg, gavage, daily for 7 days in a colitis model.[9] | Significantly reduced tumor numbers in the colon and prolonged survival.[9] Attenuated colitis.[9] |
| Vismodegib | Not explicitly detailed for its USP28 inhibitory activity in vivo in the provided search results, but it is an FDA-approved Hedgehog pathway inhibitor that also inhibits USP28.[2][10] | Not applicable for direct comparison of USP28-mediated effects. | Downregulates the levels of USP28 substrates c-Myc and Notch1 in colorectal cancer cell lines.[2] |
| CT1113 | Pancreatic cancer CDX model (SW1990 cells) in Balb/c nude mice; Burkitt Lymphoma xenograft model (Raji cells) in NCG mice. | Pancreatic cancer: Not explicitly detailed. Burkitt Lymphoma: 20 mg/kg, oral gavage, twice daily.[11] | Pancreatic cancer: Significant suppression of tumor growth and decreased MYC levels.[12] Burkitt Lymphoma: Significant suppression of tumorigenesis in the spleen and bone marrow.[11] |
Table 2: In Vivo Efficacy of Other DUB Inhibitors
| Inhibitor | Target DUB(s) | Cancer Model | Dosage and Administration | Key Findings |
| b-AP15 | USP14, UCHL5 | Prostate cancer xenograft (PC-3); Chondrosarcoma xenografts (JJ012, SW1353) | Prostate cancer: Not explicitly detailed. Chondrosarcoma: Not explicitly detailed. | Prostate cancer: Strikingly reduced tumor size and weight.[13] Chondrosarcoma: Significantly inhibited tumor growth.[14] |
| VLX1570 | USP14, UCHL5 | Multiple Myeloma | Not explicitly detailed in the provided search results for efficacy studies, but a phase 1 study was conducted. | Showed modest anti-myeloma effects, but the trial was terminated due to toxicity.[15] |
| P5091 | USP7 | Colorectal tumor xenograft (HCT116) | Not explicitly detailed. | Suppressed in vivo tumor growth.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.
USP28 Inhibitor Xenograft Models
-
FT206 in Squamous Cell Lung Carcinoma:
-
Cell Lines: NCI-H520, CALU-1, and LUDLU-1 human LSCC cells.
-
Animal Model: Immunodeficient NSG mice.
-
Procedure: 1 x 106 cells were resuspended in 100 µL of PBS:Matrigel (1:1) and injected subcutaneously into the flanks of the mice.
-
Treatment: When tumors became palpable, mice were treated with FT206 at a dose of 75 mg/kg via oral gavage, three times a week for five weeks.
-
Endpoint: Tumor volume and mouse body weight were monitored regularly.[7][8]
-
-
AZ1 in Colitis-Associated Tumorigenesis:
-
Animal Model: AOM/DSS-induced colitis-associated cancer model.
-
Procedure: Mice were subjected to AOM injection and subsequent cycles of DSS in their drinking water to induce colitis and tumorigenesis.
-
Treatment: AZ1 was administered via oral gavage at 20 mg/kg/day, six times a week during the first, third, and sixth weeks of the model.
-
Endpoint: Tumor number and size in the colon were assessed at the end of the study.[9]
-
-
CT1113 in Burkitt Lymphoma:
-
Cell Line: Luciferase-expressing Raji cells.
-
Animal Model: NCG mice.
-
Procedure: Cells were injected intravenously into the mice.
-
Treatment: Mice were randomized into vehicle and treatment groups. CT1113 was administered at 20 mg/kg body weight twice daily via oral gavage.
-
Endpoint: Tumorigenesis was monitored via bioimaging of luciferase activity in the spleen and bone marrow.[11]
-
Other DUB Inhibitor Xenograft Models
-
b-AP15 in Prostate Cancer:
-
Cell Line: PC-3 human prostate cancer cells.
-
Animal Model: Nude mice.
-
Procedure: Cells were injected subcutaneously to establish xenografts.
-
Treatment: Once tumors were established, mice were treated with b-AP15.
-
Endpoint: Tumor size, tumor weight, and mouse body weight were measured.[13]
-
-
P5091 in Colorectal Cancer:
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animal Model: Xenograft mouse model.
-
Procedure: HCT116 cells were implanted to form tumors.
-
Treatment: P5091 was administered to the tumor-bearing mice.
-
Endpoint: Tumor growth was monitored over time.[16]
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors is key to elucidating their mechanism of action and potential for combination therapies.
USP28 Inhibition Signaling Pathway
USP28 primarily functions to stabilize oncoproteins. Its inhibition leads to the degradation of these proteins, impacting downstream signaling pathways that drive cell proliferation and survival.
Caption: USP28 Inhibition Pathway.
b-AP15 and VLX1570 Signaling Pathway
These inhibitors target the proteasomal DUBs USP14 and UCHL5, leading to an accumulation of polyubiquitinated proteins and inducing cellular stress responses.
Caption: Proteasomal DUB Inhibition Pathway.
P5091 Signaling Pathway
P5091 is a selective inhibitor of USP7, a DUB that regulates the stability of numerous proteins, including the key tumor suppressor p53 (via MDM2) and players in the Wnt signaling pathway.
Caption: USP7 Inhibition Pathway.
Conclusion
The landscape of DUB inhibitors is rapidly evolving, with several compounds demonstrating promising preclinical in vivo activity. USP28 inhibitors, in particular, hold significant potential due to the central role of USP28 in stabilizing key oncoproteins across a range of malignancies. While direct comparative in vivo studies of this compound against other DUB inhibitors are not yet available in the public domain, the existing data for potent USP28 inhibitors like FT206 and AZ1 highlight the therapeutic promise of targeting this enzyme. Further research, including head-to-head in vivo comparisons, will be crucial to fully delineate the therapeutic window and optimal clinical applications for this emerging class of cancer drugs.
References
- 1. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 5. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for the USP28 Inhibitor, Usp28-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Usp28-IN-4, a potent inhibitor of the deubiquitinase USP28, utilizing the Cellular Thermal Shift Assay (CETSA). The performance of this compound is compared with other known USP28 inhibitors, supported by experimental data and detailed methodologies. This document aims to assist researchers in evaluating the utility of this compound for studying USP28 function and its potential as a therapeutic agent.
Introduction to USP28 and CETSA
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various oncogenic proteins, including c-MYC, a key driver of cell proliferation and cancer progression. By removing ubiquitin chains from its substrates, USP28 prevents their degradation by the proteasome, thereby promoting tumorigenesis in several cancers, including colorectal and non-small cell lung cancer.[1][2][3] This central role in cancer biology has made USP28 an attractive target for therapeutic intervention.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a drug with its target protein in a cellular environment.[4][5] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal melt curve can be generated. A shift in this curve in the presence of a compound indicates target engagement. An isothermal dose-response format (ITDR-CETSA) can also be used to determine the potency of the compound in a cellular context.[6]
Comparison of this compound with Alternative Inhibitors
Several small molecule inhibitors targeting USP28 have been developed. This guide focuses on comparing this compound with two other well-characterized inhibitors: AZ1 and FT206. A summary of their reported biochemical potencies is presented in the table below.
| Inhibitor | Target(s) | IC50 (µM) for USP28 | IC50 (µM) for USP25 | Selectivity Notes | Reference |
| This compound | USP28 | 0.04 | - | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5. | [7][8] |
| AZ1 | USP28/USP25 | 0.6 | 0.7 | Dual inhibitor of USP28 and its closest homolog, USP25. | |
| FT206 | USP28/USP25 | 0.15 | 1.01 | Potent dual inhibitor of USP28 and USP25. | [9] |
Experimental Protocols
A detailed protocol for performing a CETSA experiment to evaluate the engagement of this compound with USP28 in cells is provided below. This protocol is based on established general CETSA methodologies.
Cellular Thermal Shift Assay (CETSA) Protocol for USP28
1. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express USP28 (e.g., HCT116 colorectal cancer cells) to 70-80% confluency.
-
Treat the cells with either this compound (at a desired concentration, e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
2. Cell Harvesting and Lysis:
-
Harvest the cells by scraping and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.
3. Heat Treatment:
-
Aliquot the clarified cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
After heating, cool the samples to room temperature for 3 minutes.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for USP28.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the amount of soluble USP28 at each temperature.
-
Plot the percentage of soluble USP28 as a function of temperature to generate melt curves for both the vehicle and this compound treated samples.
Isothermal Dose-Response CETSA (ITDR-CETSA) Protocol
1. Cell Treatment with a Dose Range of Inhibitor:
-
Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
2. Cell Harvesting, Lysis, and Heat Treatment:
-
Follow the same steps for cell harvesting and lysis as in the standard CETSA protocol.
-
Heat all the lysate samples to a single, predetermined temperature (Tagg) where a significant portion of USP28 denatures in the absence of a stabilizing ligand. This temperature is determined from the initial CETSA melt curve.
3. Analysis:
-
Perform the subsequent steps of centrifugation, protein quantification, and Western blotting as described above.
-
Plot the amount of soluble USP28 as a function of the this compound concentration to generate a dose-response curve and determine the cellular EC50 value.
Visualizations
CETSA Experimental Workflow
Caption: A flowchart illustrating the key steps of the Cellular Thermal Shift Assay (CETSA).
USP28 Signaling Pathway
Caption: The signaling pathway of USP28, highlighting its role in stabilizing c-MYC.
References
- 1. USP28 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Ubiquitin-specific peptidase 28 enhances STAT3 signaling and promotes cell growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Usp28-IN-4: A Potent USP28 Inhibitor with Ambiguous Activity Towards USP25
In the landscape of deubiquitinase (DUB) inhibitors, Usp28-IN-4 has emerged as a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), a key regulator of cellular processes implicated in cancer. However, a critical question for researchers is its activity against the closely related homolog, USP25. While data confirms its high selectivity against a panel of other deubiquitinases, direct, publicly available evidence of its inhibitory effect on USP25 in cells remains inconclusive.
This compound, also identified as compound 9p in its primary scientific disclosure, demonstrates a half-maximal inhibitory concentration (IC50) of 0.04 µM against USP28.[1] This positions it as a highly potent agent for studying the cellular functions of USP28. Its development was part of a structure-based drug discovery effort evolving from the known drug Vismodegib, which itself has been shown to inhibit both USP28 and USP25.[2][3]
The central issue of this compound's activity on USP25 arises from the high degree of sequence and structural similarity between the catalytic domains of USP28 and USP25. This homology often leads to dual activity among inhibitors developed for either enzyme. Several small-molecule inhibitors, such as AZ1 and FT206, are known to inhibit both USP28 and USP25 with comparable potency.[4][5]
Comparative Inhibitor Activity
To provide context for researchers, the following table summarizes the reported inhibitory activities of this compound and other relevant USP28/USP25 inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Reference |
| This compound (Compound 9p) | USP28 | 0.04 | [1] |
| USP25 | Not Reported | ||
| Vismodegib | USP28 | 4.41 ± 1.08 | [3] |
| USP25 | 1.42 ± 0.26 | [6] | |
| AZ1 | USP28 | ~0.7 | [7] |
| USP25 | ~0.6 | [7] |
Signaling Pathway Context
This compound's primary cellular effect is the inhibition of USP28, which leads to the destabilization and subsequent degradation of several oncogenic proteins, most notably c-Myc.[1] The stability of c-Myc is tightly regulated by the ubiquitin-proteasome system, where the E3 ligase FBW7 ubiquitinates c-Myc, marking it for degradation. USP28 counteracts this by deubiquitinating c-Myc, thereby promoting its stability and oncogenic activity. Inhibition of USP28 by this compound is thus designed to decrease cellular levels of c-Myc.
Caption: The USP28-c-Myc signaling axis.
Experimental Methodologies
The determination of inhibitor potency and selectivity is crucial for the characterization of compounds like this compound. Below are outlines of the key experimental protocols typically employed.
Ubiquitin-AMC Hydrolysis Assay
This is a common in vitro assay to measure the enzymatic activity of deubiquitinases and the potency of their inhibitors.
Caption: Workflow for the Ub-AMC hydrolysis assay.
Protocol:
-
Purified, recombinant USP28 or USP25 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
Cleavage of AMC from ubiquitin by the active enzyme results in an increase in fluorescence.
-
Fluorescence is monitored over time using a plate reader.
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor in a cellular environment.
Protocol:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are then heated at a range of temperatures.
-
After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein (e.g., USP28) at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of the inhibitor stabilizes the protein, leading to a higher melting temperature. This shift in the melting curve confirms target engagement in cells.
Conclusion
This compound is a valuable research tool for investigating the cellular roles of USP28 due to its high potency. However, for studies where the distinction between USP28 and USP25 activity is critical, the absence of data on its effect on USP25 is a significant limitation. Researchers should exercise caution and, if feasible, independently assess the activity of this compound against USP25 in their experimental systems. The development of truly selective inhibitors for USP28 and USP25 remains a key challenge and a priority for advancing the therapeutic potential of targeting these deubiquitinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based discovery of potent USP28 inhibitors derived from Vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Biomarkers for Usp28-IN-4 Sensitivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Usp28-IN-4 and its alternatives, focusing on the identification of biomarkers that predict sensitivity to USP28 inhibition. This document summarizes key experimental data, details relevant protocols, and visualizes critical biological pathways and workflows to aid in the strategic development of targeted cancer therapies.
Introduction to USP28 Inhibition
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that has emerged as a compelling target in oncology.[1] By removing ubiquitin chains from substrate proteins, USP28 rescues them from proteasomal degradation, thereby promoting their stability and activity.[1] USP28 plays a critical role in tumorigenesis through the stabilization of several key oncoproteins, including c-MYC, c-JUN, NOTCH1, and ΔNp63.[2][3] Consequently, inhibition of USP28 offers a promising therapeutic strategy to destabilize these oncogenes and induce tumor regression, particularly in cancers addicted to their activity.[3]
This compound is a potent and selective inhibitor of USP28.[1] Understanding the molecular determinants of sensitivity to this compound and other USP28 inhibitors is paramount for patient stratification and the design of effective clinical trials. This guide compares this compound with other known USP28 inhibitors, providing data-driven insights into potential biomarkers of response.
Comparative Analysis of USP28 Inhibitors
A critical aspect of drug development is understanding the potency and selectivity of a compound. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against USP28 and its closest homolog, USP25.
| Inhibitor | USP28 IC50 (µM) | USP25 IC50 (µM) | Selectivity Notes |
| This compound | 0.04[1] | - | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1] |
| FT206 | 0.15[4] | 1.01[4] | Exhibits moderate selectivity for USP28 over USP25.[4] |
| AZ1 | 0.6[5] | 0.7[5] | A dual inhibitor of USP28 and USP25.[5] |
| Vismodegib | 4.41[6][7] | 1.42[8] | An FDA-approved Hedgehog pathway inhibitor with off-target activity against USP28 and USP25.[6][7][8] |
Biomarkers for this compound Sensitivity
Experimental evidence strongly suggests that the sensitivity of cancer cells to USP28 inhibitors is linked to their dependence on the oncoproteins stabilized by USP28. The following sections detail the key putative biomarkers.
c-MYC
The c-MYC oncogene is a master transcriptional regulator of cell proliferation, growth, and metabolism. Its overexpression is a hallmark of many human cancers. USP28 stabilizes c-MYC by counteracting its ubiquitination by the E3 ligase FBW7.[2] Inhibition of USP28 leads to a rapid degradation of c-MYC, resulting in cell cycle arrest and apoptosis in c-MYC-dependent tumors.[9][10]
Experimental Evidence:
-
Treatment of colorectal cancer cell lines HCT116 and Ls174T with this compound resulted in a dose-dependent downregulation of c-MYC levels.[1]
-
Pharmacological inhibition of USP28 with FT206 in lung squamous cell carcinoma (LSCC) models led to a dramatic decrease in c-MYC protein levels and induced tumor regression.[2][3]
-
The USP28 inhibitor AZ1 has been shown to promote the degradation of c-MYC, leading to cell cycle arrest and inhibition of DNA repair in non-small cell lung cancer models.[9][10]
NOTCH1
The NOTCH1 signaling pathway is crucial for cell fate decisions, proliferation, and survival. Aberrant NOTCH1 activation is implicated in various malignancies. USP28 has been identified as a key regulator of NOTCH1 signaling, where it stabilizes the active NOTCH1 intracellular domain (NICD).[7]
Experimental Evidence:
-
In chronic lymphocytic leukemia (CLL), USP28 was found to interact with and stabilize NICD, thereby enhancing NOTCH1 signaling.[7]
-
Pharmacological inhibition of USP28 with AZ1 suppressed NOTCH1 activation in primary CLL cells and reduced cell viability, particularly in samples with high NOTCH1 activity.[5]
c-JUN and ΔNp63
c-JUN is a component of the AP-1 transcription factor complex and is involved in cell proliferation, survival, and invasion. ΔNp63, a member of the p53 family, is a key transcription factor in the development and maintenance of squamous cell carcinomas. Both are established substrates of USP28.
Experimental Evidence:
-
In LSCC, inhibition of USP28 with FT206 resulted in a significant reduction in both c-JUN and Δp63 protein levels, contributing to tumor regression.[2]
Signaling Pathway and Experimental Workflow
To visually represent the key concepts discussed, the following diagrams have been generated using Graphviz.
Caption: USP28 Signaling Pathway.
Caption: Experimental Workflow for Biomarker Identification.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay is used to determine the IC50 value of an inhibitor against a specific deubiquitinase.
Materials:
-
Recombinant human USP28 enzyme
-
Ubiquitin-rhodamine 110 or Ubiquitin-AMC fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound or other inhibitors
-
384-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the wells.
-
Add the recombinant USP28 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485/535 nm for rhodamine 110) every minute for 30-60 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTS/MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or other inhibitors
-
96-well clear plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader capable of absorbance measurement
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor dilutions.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the EC50 value.
Western Blotting for Biomarker Expression
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-MYC, NOTCH1, c-JUN, ΔNp63, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell lines with high and low biomarker expression
-
Matrigel (optional)
-
This compound or other inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the inhibitor or vehicle to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
Conclusion
The identification of predictive biomarkers is crucial for the successful clinical development of targeted therapies like this compound. The available data strongly point towards the expression levels of key USP28 substrates—namely c-MYC, NOTCH1, c-JUN, and ΔNp63—as promising biomarkers for sensitivity to USP28 inhibition. Cancers exhibiting high levels of and dependence on these oncoproteins are likely to be most susceptible to treatment with this compound and its analogs. Further validation of these biomarkers in preclinical and clinical settings will be essential to guide patient selection and maximize the therapeutic potential of this exciting new class of anti-cancer agents. This guide provides a foundational framework for researchers to design and execute experiments aimed at further elucidating the predictive value of these biomarkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 4. Deubiquitinase (DUB) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Usp28-IN-4: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and operational protocols is paramount. This guide provides essential, immediate, and logistical information for the proper disposal of Usp28-IN-4, a notable USP28 inhibitor. By adhering to these procedures, laboratories can ensure a safe environment and maintain regulatory compliance, fostering a culture of safety and responsibility that builds trust and confidence in laboratory operations.
Core Disposal Protocol: A Step-by-Step Approach
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with care and to follow established safety protocols to minimize any potential risks. The following procedure outlines the recommended steps for the proper disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Assess the Waste Stream
The primary consideration for the disposal of this compound is the nature of the waste stream in which it is contained.
-
Uncontaminated Compound: If you have pure, unused this compound, it can be disposed of as non-hazardous chemical waste, in accordance with your institution's specific guidelines for such materials.
-
Solutions: If this compound is dissolved in a solvent, the disposal method is dictated by the hazards of the solvent itself. For instance, if dissolved in a flammable or toxic solvent, the entire solution must be treated as hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, or gloves, should be evaluated based on the potential for cross-contamination with hazardous substances. In the absence of hazardous contaminants, these materials can typically be disposed of as regular laboratory waste.
Step 3: Waste Segregation
Proper waste segregation is critical to ensure safety and compliance.
-
Non-Hazardous Waste: Unused this compound and materials contaminated only with this compound can be placed in a designated container for non-hazardous chemical waste.
-
Hazardous Waste: Solutions of this compound in hazardous solvents (e.g., flammable, corrosive, or toxic solvents) must be collected in a clearly labeled hazardous waste container. The label should accurately reflect all components of the mixture.
Step 4: Disposal
Follow your institution's established procedures for the final disposal of chemical waste. This typically involves:
-
Ensuring waste containers are securely sealed.
-
Storing waste in a designated, well-ventilated area.
-
Arranging for pickup by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
Important Considerations:
-
Avoid Environmental Release: Do not dispose of this compound, or any chemical, down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.[1]
-
Consult Local Regulations: Always adhere to local, state, and federal regulations regarding chemical waste disposal.
-
Review Institutional Policies: Familiarize yourself with your organization's specific chemical hygiene and waste disposal plans.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C22H18Cl2N2O3S | [1] |
| CAS Number | 2931509-15-6 | [1] |
| IC50 (USP28) | 0.04 µM | [2][3][4] |
| Solubility in DMSO | 10 mg/mL (with ultrasonic and warming) | [2] |
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
By following these structured procedures and utilizing the provided decision-making framework, laboratory personnel can confidently manage the disposal of this compound, contributing to a safer and more efficient research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
